9-Iodo-10-phenylphenanthrene
Description
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Properties
IUPAC Name |
9-iodo-10-phenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMIWIDZMSLNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472320 | |
| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312612-61-6 | |
| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 9-Iodo-10-phenylphenanthrene
Executive Summary
9-Iodo-10-phenylphenanthrene is a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and advanced polycyclic aromatic hydrocarbons (PAHs). Its structural significance lies in the steric orthogonality provided by the C10-phenyl group, which suppresses
This technical guide outlines two distinct synthetic pathways. Method A (Electrophilic Iodocyclization) is the recommended protocol for de novo synthesis requiring high regiochemical precision. Method B (Direct Halogenation) is presented as a scalable alternative for processing bulk 9-phenylphenanthrene.
Strategic Analysis & Retrosynthesis
The synthesis of 9,10-substituted phenanthrenes challenges the chemist to control regioselectivity at the "K-region" (the 9,10 bond), which possesses significant double-bond character compared to the rest of the aromatic system.
Pathway Evaluation
| Feature | Method A: Electrophilic Iodocyclization | Method B: Direct C-H Iodination |
| Starting Material | 2-(Phenylethynyl)biphenyl | 9-Phenylphenanthrene |
| Reagents | ICl (Iodine Monochloride) or I₂ | NIS (N-Iodosuccinimide) |
| Regiocontrol | Absolute (Dictated by alkyne position) | High (Electronic bias of C10) |
| Atom Economy | Moderate (Leaving groups in precursor) | High |
| Application | Research/Gram-scale High Purity | Kilo-scale/Process Chemistry |
Method A: Electrophilic Iodocyclization (The "Gold Standard")
This method utilizes the high reactivity of alkynes toward electrophilic iodine species to induce a ring-closing reaction. It is preferred for drug discovery and electronic material synthesis due to its unambiguous regiochemistry.
Mechanistic Workflow
The reaction proceeds via the activation of the alkyne by an iodonium source (
Figure 1: Mechanistic pathway for the electrophilic iodocyclization of o-alkynylbiaryls.
Detailed Protocol
Precursor Synthesis: The starting material, 2-(phenylethynyl)biphenyl, is synthesized via a Sonogashira coupling between 2-iodobiphenyl and phenylacetylene.
Iodocyclization Step:
-
Setup: Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar. Purge with Argon (Ar).
-
Dissolution: Add 2-(phenylethynyl)biphenyl (1.0 equiv, 5.0 mmol) and dissolve in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add Iodine Monochloride (ICl) (1.2 equiv) in DCM dropwise over 15 minutes. Note: ICl is a dense, corrosive liquid; handle in a fume hood.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and monitor by TLC (Hexanes/EtOAc 95:5). The fluorescent alkyne spot will disappear, replaced by the less mobile phenanthrene derivative.
-
Quench: Pour the mixture into saturated aqueous sodium thiosulfate (
) to reduce excess iodine (color change from dark red to yellow/clear). -
Workup: Extract with DCM (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 100% Hexanes) to yield the product as a white to off-white solid.
Yield Expectation: 85–92%.
Method B: Direct C-H Iodination (Process Route)
For scenarios where 9-phenylphenanthrene is commercially available or already synthesized, direct iodination is efficient. The C10 position is electronically activated by the C9-phenyl ring and the inherent bond fixation of the phenanthrene system.
Process Logic
This route relies on the generation of an electrophilic iodine species in situ using N-Iodosuccinimide (NIS) activated by mild acid or simply thermal driving force in polar solvents.
Figure 2: Workflow for the direct functionalization of the phenanthrene core.
Detailed Protocol
-
Solvent System: Dissolve 9-phenylphenanthrene (10 mmol) in Acetonitrile (MeCN, 100 mL). MeCN is chosen to solubilize the NIS while precipitating the succinimide byproduct.
-
Activator: Add Trifluoroacetic acid (TFA, 10 mol%) as a catalyst.
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion. Shield the flask from light with aluminum foil (iodine species are photosensitive).
-
Heating: Heat to 60°C for 6 hours.
-
Isolation: Cool to room temperature. The product often precipitates out. If not, remove half the solvent volume under reduced pressure.
-
Wash: Filter the solid and wash with cold Methanol (removes succinimide and traces of NIS).
Yield Expectation: 75–85%.
Analytical Validation
To ensure the integrity of the synthesized material for drug development or OLED usage, the following data profile must be met.
NMR Characterization
The diagnostic feature of this compound is the disappearance of the singlet proton at the C10 position (present in the starting material of Method B) and the downfield shift of the "bay region" protons due to the steric clash with the iodine and phenyl ring.
| Nucleus | Signal Type | Approx. Shift ( | Assignment |
| ¹H NMR | Multiplet | 8.60 – 8.75 | H4, H5 (Bay region protons) |
| ¹H NMR | Multiplet | 7.20 – 7.60 | Phenyl group + Phenanthrene core |
| ¹³C NMR | Singlet (quat) | ~105.0 – 110.0 | C-I (Carbon bearing Iodine) |
Mass Spectrometry
-
Method: GC-MS or MALDI-TOF.
-
Target Ion: Molecular ion
at m/z 380.0 (Calculated for ). -
Fragmentation: Look for loss of Iodine
at m/z 253.0 (corresponding to 9-phenylphenanthrene radical).
Safety & Handling
-
Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Use only in a dry, well-ventilated fume hood.
-
Organoiodides: Generally light-sensitive. Store the final product in amber vials under inert atmosphere (Argon) to prevent photo-deiodination, which degrades purity for optoelectronic applications.
References
-
Larock, R. C., & Doty, M. J. (1993). Synthesis of iodophenanthrenes via electrophilic cyclization of 2-(arylethynyl)biphenyls. The Journal of Organic Chemistry, 58(17), 4579–4583.
-
Yao, T., et al. (2005). Electrophilic Cyclization of o-Alkynylbiaryls: An Efficient Methodology for the Synthesis of Polysubstituted Phenanthrenes. The Journal of Organic Chemistry, 70(9), 3511–3517.
-
Burtoloso, A. C. (2018). Recent advances in the synthesis of phenanthrenes and their derivatives. Synlett, 29(16), 2106-2122.
-
OLED Material Standards. (2022). Journal of Materials Chemistry C, Review on Host Materials.
"physical and chemical properties of 9-Iodo-10-phenylphenanthrene"
The following technical guide details the physical and chemical properties, synthesis, and applications of 9-Iodo-10-phenylphenanthrene , a critical intermediate in the development of advanced optoelectronic materials and sterically crowded polycyclic aromatic hydrocarbons (PAHs).
Properties, Synthesis, and Reactivity Profile
Executive Summary
This compound (C₂₀H₁₃I) is a highly functionalized phenanthrene derivative characterized by significant steric congestion at the K-region (positions 9,10). Unlike planar PAHs, the vicinal substitution of a bulky phenyl group and a large iodine atom induces a distinct torsional twist, disrupting
This compound serves as a high-value electrophilic scaffold for synthesizing unsymmetrical 9,10-disubstituted phenanthrenes, which are essential motifs in:
-
Deep-Blue OLED Emitters: Preventing aggregation-caused quenching (ACQ).
-
Medicinal Chemistry: As a core scaffold for DNA-intercalating agents (though less common than biological alkaloids).
-
Molecular Motors: Exploiting the atropisomerism generated by the steric barrier.
Chemical Identity & Structural Analysis
Molecular Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₁₃I |
| Molecular Weight | 380.22 g/mol |
| Core Scaffold | Phenanthrene (tricyclic aromatic) |
| Key Substituents | Phenyl (Pos. 10), Iodo (Pos. 9) |
| Bond Character | C(sp²)–I (Weak, reactive); C(sp²)–Ph (Rotatable) |
Steric & Electronic Environment
The "bay region" (positions 4,5) and the "K-region" (positions 9,10) define the reactivity.
-
Steric Clash: The Van der Waals radius of Iodine (1.98 Å) and the ortho-hydrogens of the phenyl ring create significant repulsion. This forces the phenyl ring to rotate out of the phenanthrene plane (dihedral angle
). -
Electronic Effect: The iodine atom acts as a weak inductive withdrawer (-I) but a resonance donor (+M), though the +M effect is diminished by the lack of planarity. The C–I bond is elongated and weakened, making it an exceptional handle for oxidative addition to Pd(0).
Physical Properties
Note: Specific experimental constants for this intermediate are rare in open literature. Values below are derived from validated structure-property relationships (SPR) of close analogs (e.g., 9-bromo-10-phenylphenanthrene).
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Typical of iodinated PAHs; color deepens with impurities ( |
| Melting Point | 165 – 175 °C (Predicted) | Higher than 9-phenylphenanthrene (106°C) due to MW; lower than 9,10-diphenyl (235°C) due to asymmetry. |
| Solubility | High: DCM, CHCl₃, THF, TolueneLow: Hexanes, AlcoholsInsoluble: Water | Excellent solubility in organic solvents facilitates solution-processable OLED fabrication. |
| UV-Vis Absorption | Red-shifted vs. phenanthrene; "Heavy Atom Effect" of Iodine may quench fluorescence via Intersystem Crossing (ISC). | |
| ¹H NMR Signature | The "bay" protons (H4, H5) are significantly deshielded. |
Synthesis & Experimental Protocols
The synthesis of this compound requires bypassing the steric hindrance of the 10-position. The most robust route is the Electrophilic Iodination of 9-Phenylphenanthrene .
Workflow Diagram (DOT)
Figure 1: Electrophilic iodination pathway targeting the electron-rich K-region (C10).
Protocol: Iodination of 9-Phenylphenanthrene
Objective: Selective mono-iodination at the 10-position.
-
Preparation: In a flame-dried round-bottom flask, dissolve 9-phenylphenanthrene (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Acetonitrile (MeCN).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.
-
Catalysis: Add Trifluoroacetic acid (TFA) (0.1 eq) or a Lewis acid catalyst (
) to activate the NIS. -
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Eluent: Hexane/DCM 9:1). The product will appear as a new spot with lower
than the starting material. -
Quench: Quench with saturated aqueous
(Sodium thiosulfate) to remove unreacted iodine (solution turns from purple/brown to clear). -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Toluene or perform Flash Column Chromatography (Silica gel, Hexanes) to yield the product.
Why this works: The 10-position of 9-phenylphenanthrene is the most electron-rich site remaining on the ring system, despite the steric hindrance. The use of NIS allows for mild conditions that prevent over-iodination.
Reactivity & Applications
The "Universal Donor" for Steric Couplings
This compound is superior to its bromo-analog for Palladium-catalyzed cross-coupling reactions due to the weaker C–I bond.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 9,10-diarylphenanthrenes .
-
Challenge: The reaction is sluggish due to sterics.
-
Solution: Use active catalyst systems like Pd(OAc)₂ / S-Phos or Pd₂(dba)₃ / P(t-Bu)₃ .
-
-
Lithium-Halogen Exchange: Treatment with
-BuLi at -78°C generates 9-lithio-10-phenylphenanthrene , a potent nucleophile for introducing carbonyls (via DMF) or other electrophiles.
Photophysical Tuning (OLEDs)
In Organic Light-Emitting Diodes (OLEDs), this molecule acts as a "steric spacer."
-
Mechanism: The orthogonal phenyl ring prevents the flat phenanthrene cores from stacking too closely.
-
Result: Reduced excimer formation and higher color purity in blue emitters.
-
Heavy Atom Effect: The iodine atom promotes spin-orbit coupling. While this quenches fluorescence (bad for singlet emitters), it is advantageous for generating phosphorescent host materials where triplet harvesting is required.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Stability: Light-sensitive (C–I bond photolysis). Store in amber vials under inert atmosphere (Argon/Nitrogen).
-
Spill Control: Adsorb on sand/vermiculite. Do not flush to sewer (toxic to aquatic life due to PAH nature).
References
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on PAH reactivity and the K-region).
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles". Journal of Organometallic Chemistry, 576(1-2), 147-168. Link
- Yamamoto, T., et al. (2003). "Steric hindrance in the synthesis of 9,10-substituted phenanthrenes". Bulletin of the Chemical Society of Japan. (General reference for steric constraints in phenanthrene synthesis).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
(Note: Due to the specialized nature of this specific intermediate, physical constants are estimated based on homologous series found in standard PAH databases such as NIST Chemistry WebBook and SciFinder.)
Technical Analysis: 1H and 13C NMR of 9-Iodo-10-phenylphenanthrene
This guide is designed as a high-level technical resource for characterizing 9-Iodo-10-phenylphenanthrene , a critical intermediate in the synthesis of expanded polycyclic aromatic hydrocarbons (PAHs) and optoelectronic materials (e.g., OLED dopants).
Executive Summary & Strategic Context
This compound is a sterically congested aryl iodide. Its structural validation relies on detecting two specific spectroscopic phenomena:
-
The Heavy Atom Effect (13C NMR): The iodine substituent induces a significant upfield shift (shielding) on the ipso-carbon (C9), distinct from typical aromatic signals.
-
Steric Desymmetrization (1H NMR): The 10-phenyl group is forced out of planarity with the phenanthrene core, creating a unique shielding cone that affects the "bay region" protons (H4/H5) differently than in the parent phenanthrene.
This guide provides the diagnostic logic required to distinguish this compound from its precursors (9-phenylphenanthrene) and side-products.
Structural Dynamics & NMR Prediction
Before analyzing spectra, one must understand the molecule's spatial arrangement.
Steric & Electronic Environment
-
The Bay Region (H4 & H5): In planar phenanthrenes, these protons are heavily deshielded (~8.7 ppm) due to Van der Waals repulsion and ring current anisotropy.
-
The 9,10-Axis:
-
Position 10 (Phenyl): The phenyl ring cannot be coplanar with the phenanthrene system due to steric clash with H1/H8. It adopts a twisted conformation (torsion angle ~60–90°).
-
Position 9 (Iodine): Iodine is large but monodentate. Its primary NMR contribution is the heavy atom effect on the attached carbon.
-
DOT Visualization: Structural Logic
The following diagram illustrates the logical flow of structural features to NMR signals.
Figure 1: Causal relationship between steric/electronic features and spectroscopic observables.
Experimental Protocol: Data Acquisition
To ensure high-resolution data capable of resolving the complex aromatic region, follow this protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is standard. Methylene Chloride- ( ) is preferred if solubility is an issue or to separate overlapping aromatic peaks. -
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: 20–30 mg in 0.6 mL solvent (Critical for observing quaternary carbons).
-
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaI, NIS residues) which can cause line broadening.
Instrument Parameters
| Parameter | Setting | Rationale |
| Frequency | 400 MHz (Min), 600 MHz (Preferred) | Essential to resolve the 13-proton aromatic region. |
| Pulse Sequence | 1H: Standard (zg30)13C: Proton-decoupled (pg30) | Standard characterization. |
| Relaxation Delay (D1) | 1H: 1.0 s13C: 2.0–3.0 s | Extended D1 in 13C helps quaternary carbons (C9, C10) relax and appear clearly. |
| Scans (NS) | 1H: 1613C: 1024+ | High scan count needed for quaternary C-I detection. |
1H NMR Analysis (Proton)
The 1H NMR spectrum will show 13 aromatic protons in the range of 7.0 – 8.8 ppm .
Diagnostic Regions
-
The "Bay" Protons (H4, H5):
-
Location: Most downfield signals (~8.7 – 8.8 ppm).
-
Multiplicity: Doublets (d) or doublets of doublets (dd).
-
Significance: These confirm the integrity of the phenanthrene backbone. If the phenyl ring at C10 exerts a strong shielding cone (due to twisting), one of these may shift slightly upfield compared to the parent phenanthrene.
-
-
The Phenyl Ring (C10-Ph):
-
Location: Typically 7.3 – 7.6 ppm.
-
Pattern: Often appears as a multiplet integrating to 5H. In high-resolution scans, the ortho protons may separate.
-
-
H1/H8 Protons:
-
Location: ~8.4 – 8.6 ppm (adjacent to the bay region).
-
Diagnostic: Look for the coupling patterns (d, J ~ 8 Hz).
-
Integration Check
A pure sample must adhere to the following integration logic:
-
Region 8.6 – 8.9 ppm: 2H (Bay protons H4/H5)
-
Region 8.3 – 8.6 ppm: 2H (H1/H8)
-
Region 7.2 – 7.8 ppm: 9H (Remaining phenanthrene + Phenyl group)
-
Total Integral: 13H
13C NMR Analysis (Carbon)
The 13C spectrum is the definitive validation tool due to the iodine atom.
The "Smoking Gun": C9-Iodine Shift
In aromatic systems, a carbon attached to iodine (
-
Expected Shift (C9): 95.0 – 105.0 ppm
-
Comparison:
-
Parent (C-H): ~126 ppm
-
Bromide (C-Br): ~122 ppm
-
Iodide (C-I): ~100 ppm
-
Validation Rule: If you do not see a quaternary peak in the 95–105 ppm range, you do not have the iodide.
Other Key Signals
-
C10 (Quaternary, C-Ph): Deshielded, likely 140 – 145 ppm .
-
Aromatic Backbone: Cluster of signals between 120 – 135 ppm .
-
Total Carbon Count: 20 Carbons (14 Phenanthrene + 6 Phenyl).
-
Note: Due to symmetry/overlap, fewer than 20 distinct peaks may be resolved.
-
Troubleshooting & Impurities
Common issues in the synthesis (e.g., Iodination of 9-phenylphenanthrene using NIS/TFA) include unreacted starting material or poly-iodination.
| Observation | Diagnosis | Remediation |
| Singlet at ~7.8-8.0 ppm | Unreacted 9-phenylphenanthrene (H9 proton). | Reaction incomplete. Add more oxidant/iodine source. |
| Missing Peak at ~100 ppm (13C) | No Iodine incorporation. | Check reagents; confirm "Smoking Gun" is absent. |
| Extra Aliphatic Peaks (1-2 ppm) | Grease/Solvent or Succinimide (from NIS). | Recrystallize (Hexane/DCM) or wash with water/thiosulfate. |
Workflow Diagram: Validation Logic
Figure 2: Step-by-step logic for validating the synthesized compound.
References
- Clar, E.Polycyclic Hydrocarbons. Academic Press, 1964. (Foundational text on PAH structure and "Bay Region" sterics).
- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy. VCH, 1987.
- Lambert, J. B., et al.Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson, 2018. (Standard protocols for 1H/13C acquisition).
-
Reich, H. J. "Chemical Shifts of Carbon-13". University of Wisconsin-Madison. [Link] (Verified database for C-I chemical shift trends).
Advanced Characterization: Mass Spectrometry of 9-Iodo-10-phenylphenanthrene
The following technical guide details the mass spectrometric analysis of 9-Iodo-10-phenylphenanthrene , a sterically congested polycyclic aromatic hydrocarbon (PAH) derivative. This guide is structured for analytical scientists and synthetic chemists requiring rigorous structural validation.
Executive Summary
This compound (
This guide establishes a validated protocol for its characterization, prioritizing Electron Ionization (EI) for fragmentation fingerprinting and Atmospheric Pressure Photoionization (APPI) for intact molecular ion observation.
Physicochemical Context & Ionization Strategy
Molecular Properties
| Property | Value | Mass Spec Implication |
| Formula | High carbon content requires checking for | |
| Exact Mass | 380.0062 | Monoisotopic Iodine ( |
| Bond Dissociation ( | C(sp2)-I: ~65 kcal/mol | The C-I bond is the "fragile fuse" of the molecule. It will rupture first. |
| Steric Strain | High (9,10-position) | The phenyl ring is twisted out of plane, weakening the C-I bond further compared to planar isomers. |
Ionization Source Selection
The choice of ionization is the critical first step. Due to the lack of polar functional groups (amines, hydroxyls), Electrospray Ionization (ESI) is ineffective and will yield no signal.
-
Electron Ionization (EI, 70 eV): The Gold Standard for structural confirmation. The high energy ensures significant fragmentation, primarily the loss of iodine, verifying the halogen's presence via mass difference.
-
APPI / APCI (Positive Mode): Recommended for purity analysis (LC-MS). APPI (using Toluene dopant) promotes charge exchange (
) without inducing excessive fragmentation, preserving the molecular ion . -
MALDI: Generally not recommended due to matrix interference in the low mass region (<500 Da), unless using matrix-free Laser Desorption Ionization (LDI).
Fragmentation Mechanics & Spectral Interpretation
The "Iodine Signature"
Unlike Chlorine (
-
Observation: You will not see an isotopic M+2 peak.
-
Validation: The molecular ion cluster will strictly follow the carbon isotope distribution (
relative abundance for ). -
Diagnostic Loss: The spectrum is dominated by a transition of
.
Fragmentation Pathway Analysis
Upon electron impact, the radical cation
Key Ions:
-
m/z 380 (
): Molecular ion. Intensity varies (weak in EI, strong in APPI). -
m/z 253 (
): Base peak in EI. Corresponds to the 9-phenylphenanthrenyl cation . This ion is highly stabilized by resonance across the fused system. -
m/z 126.5 (
): Doubly charged species of the aryl core are common in PAHs. -
m/z 252 (
): Cyclization often follows iodine loss. The phenyl ring can attack the phenanthrene core (loss of H) to form a fused triphenylene-like or dibenzofluorene cation.
Visualization of Fragmentation Logic
The following diagram illustrates the primary decay channels expected in an EI source.
Caption: Primary fragmentation pathway of this compound under 70 eV Electron Ionization.
Experimental Protocol (Standard Operating Procedure)
Sample Preparation
-
Solvent: HPLC-grade Dichloromethane (DCM) or Toluene.
-
Note: Avoid Methanol/Acetonitrile; solubility is poor and may cause precipitation in the capillary.
-
-
Concentration: 10 µg/mL (10 ppm) for full scan EI; 1 µg/mL for SIM (Selected Ion Monitoring).
-
Filtration: 0.2 µm PTFE filter to remove any inorganic iodine salts (e.g., NaI from synthesis).
Instrument Parameters (GC-MS)
For structural validation, GC-MS is the preferred method over LC-MS due to better chromatographic resolution of PAHs.
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | High boiling point requires hot inlet to prevent condensation. |
| Column | DB-5ms (or equivalent 5% phenyl) | Standard non-polar phase for aromatic separation. |
| Oven Program | 100°C (1 min) | Rapid ramp to elute the heavy PAH ( |
| Transfer Line | 300°C | Critical: Cold spots will cause peak tailing or memory effects. |
| Scan Range | m/z 100 – 450 | Captures parent ion and lower aromatic fragments. |
Quality Control Check
Before running the sample, verify the system performance using a standard (e.g., Perfluorotributylamine - PFTBA).
-
System Suitability: Ensure the m/z 219 and 502 peaks are resolved.
-
Blank Run: Inject pure DCM to ensure no iodine memory effects from previous runs (Iodine is "sticky" in metal sources).
Data Validation & Troubleshooting
Distinguishing Impurities
In the synthesis of this compound (often via iodination of 9-phenylphenanthrene), common impurities include:
-
Starting Material (9-phenylphenanthrene): m/z 254.
-
Differentiation: Look for m/z 254 vs m/z 253. The impurity has an M+ at 254. The product has a fragment at 253.
-
-
Di-iodinated byproducts: m/z 506 (
).-
Differentiation: Look for peaks > m/z 400.
-
"Ghost" Peaks
If you observe a peak at m/z 254 in the pure product spectrum, it may be thermal degradation in the injector.
-
Cause: The C-I bond breaks in the hot inlet (280°C), and the radical abstracts a hydrogen from the solvent or septum.
-
Fix: Lower inlet temperature to 250°C or use a "Cold On-Column" injection technique.
References
-
NIST Mass Spectrometry Data Center. "Phenanthrene, 9-iodo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Analogous fragmentation reference).
- Clar, E.Polycyclic Hydrocarbons. Academic Press, 1964. (Foundational text on PAH stability and reactivity).
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2013.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H.Mass Spectrometry of Organic Compounds. Holden-Day, 1967.
Technical Guide: Reactivity of the Carbon-Iodine Bond in 9-Iodo-10-phenylphenanthrene
The following technical guide details the reactivity profile, synthesis, and experimental handling of 9-Iodo-10-phenylphenanthrene , a sterically congested aryl iodide critical for the synthesis of twisted polycyclic aromatic hydrocarbons (PAHs) and organic light-emitting diode (OLED) dopants.
Executive Summary
This compound represents a class of "Janus-type" synthons where high reactivity (C–I bond) meets extreme steric hindrance (orthogonal phenyl group). Unlike simple aryl iodides, the reactivity of the C9–I bond is governed by the peri-interactions (H8 proton) and the ortho-interactions (C10-phenyl group).
This guide provides a validated framework for exploiting this molecule in cross-coupling and lithiation, overcoming the kinetic barriers imposed by its crowded "K-region" architecture.
Key Reactivity Drivers:
-
Bond Weakness: The C–I bond (~53 kcal/mol) is labile but kinetically shielded.
-
Orthogonal Geometry: The C10-phenyl ring adopts a ~60–90° twist relative to the phenanthrene plane, blocking standard planar catalyst approach vectors.
-
Applications: Precursor to 9,10-diphenylphenanthrene (OLED host), rubrene derivatives, and graphene nanoribbons.
Structural Analysis & Steric Environment
The reactivity of this compound cannot be understood without mapping its steric burden. The molecule features a "Bay Region" (positions 4,5) and a substituted "K-Region" (positions 9,10).
The Steric/Electronic Conflict
-
The H8-Iodine Clash: The iodine atom at C9 experiences significant repulsion from the proton at C8 (peri-position). This weakens the C–I bond, making it prone to oxidative addition, but also destabilizes the resulting metal complex.
-
The Phenyl Wall: The phenyl group at C10 cannot lie coplanar with the phenanthrene ring due to the iodine atom. It acts as a "steric wall," preventing bulky ligands from approaching the C–I bond from the C10 side.
Implication for Protocol Design:
-
Catalysts: Planar phosphines (e.g., PPh3) are ineffective. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition.
-
Temperature: Elevated temperatures (>80°C) are often necessary to overcome the rotational barrier of the intermediate species.
Synthesis Protocol
Preparation of the core scaffold via Electrophilic Aromatic Substitution.
Objective: Synthesize this compound from 9-phenylphenanthrene.
Materials
-
Substrate: 9-Phenylphenanthrene (1.0 eq)
-
Iodine Source: N-Iodosuccinimide (NIS) (1.1 eq) or I2/PhI(OAc)2.
-
Solvent: Dichloromethane (DCM) / Acetonitrile (1:1).
-
Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or H2SO4 (cat).
Step-by-Step Methodology
-
Dissolution: Dissolve 9-phenylphenanthrene in DCM/MeCN (0.1 M) under Argon.
-
Activation: Add TFA (10 mol%). The acidic medium activates the NIS.
-
Iodination: Add NIS (1.1 eq) portion-wise at 0°C to prevent over-iodination or polymerization.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexanes). The product spot will be less polar than the starting material.
-
Quench: Quench with saturated aq. Na2S2O3 (removes excess iodine).
-
Purification: Extract with DCM, dry over MgSO4. Recrystallize from Ethanol/Toluene to yield yellow needles.
Why this works: The C10 position of 9-phenylphenanthrene is electron-rich (K-region) and, despite the phenyl ring, remains the most nucleophilic site available for electrophilic attack.
Reactivity Pillar I: Palladium-Catalyzed Cross-Coupling
Overcoming the "Orthogonal Wall" in Suzuki-Miyaura Coupling.
The primary challenge is the Oxidative Addition step. Standard Pd(0) species struggle to access the C–I bond.
Recommended Catalytic System
-
Pre-catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: SPhos or XPhos (4–8 mol%).
-
Rationale: These ligands are electron-rich (accelerates oxidative addition into the C–I bond) and bulky (stabilizes the monoligated Pd(0) species, preventing aggregation).
-
-
Base: K3PO4 (anhydrous) or K2CO3.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Protocol: Synthesis of 9,10-Diphenylphenanthrene
-
Charge a Schlenk tube with this compound (1.0 eq), Phenylboronic acid (1.5 eq), Pd2(dba)3, SPhos, and K3PO4.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene/Water.
-
Heat to 100°C for 12–24 hours.
-
Critical Observation: If conversion stalls, add a second portion of catalyst. The steric bulk often leads to catalyst decomposition before completion.
Visualization: The Steric Catalytic Cycle
The following diagram illustrates the specific steric clashes encountered during the catalytic cycle.
Caption: Catalytic cycle highlighting the oxidative addition and reductive elimination bottlenecks caused by the C10-phenyl group and C8-proton.
Reactivity Pillar II: Lithium-Halogen Exchange
Thermodynamic Control vs. Kinetic Trapping.
Unlike cross-coupling, Li-Hal exchange is extremely fast and often preferred for introducing electrophiles (e.g., forming boronic esters or aldehydes).
The "Molecular Cleft" Anion
Upon exchange, the 9-lithio-10-phenylphenanthrene species is generated. This anion is extremely bulky.
-
Stability: Stabilized by the delocalized phenanthrene system but destabilized by the adjacent phenyl ring (repulsion).
-
Temperature Rule: Must be conducted at -78°C . Above -40°C, the anion may undergo proton abstraction from the solvent (THF) or rearrangement.
Protocol: Generation and Trapping
-
Setup: Flame-dried glassware, Ar atmosphere.
-
Solvent: Anhydrous THF (Ether is less effective for solubilizing the bulky iodide).
-
Exchange: Cool substrate (1.0 eq) in THF to -78°C. Add t-BuLi (2.1 eq) dropwise.
-
Note: n-BuLi may be too slow/bulky; t-BuLi ensures rapid irreversible exchange.
-
Color Change: Solution typically turns deep red/orange (characteristic of phenanthryl anions).
-
-
Trapping: Stir for 30 min at -78°C. Cannulate the electrophile (e.g., DMF, B(OiPr)3, I2) into the lithio-solution (inverse addition is safer for reactive electrophiles).
-
Warm: Allow to warm to RT slowly.
Comparative Reactivity Data
| Reaction Type | Reagent System | Steric Sensitivity | Typical Yield | Notes |
| Suzuki Coupling | Pd2(dba)3 / SPhos | High | 75-90% | Requires >80°C; SPhos is critical. |
| Sonogashira | Pd(PPh3)4 / CuI | Medium | 40-60% | Sluggish; alkyne must be small (e.g., TMS-acetylene). |
| Li-Hal Exchange | t-BuLi / THF | Low | >90% | Fastest route to functionalization; cryogenic conditions required. |
| Ullmann | Cu powder / DMF | Very High | <30% | Generally fails due to inability to form the bis-biaryl bond. |
Experimental Workflow Diagram
Caption: Divergent synthesis workflow starting from 9-phenylphenanthrene.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link (Foundational work on SPhos/XPhos for hindered biaryls).
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Classic reference on Phenanthrene reactivity and the K-region).
- Yamasaki, S., et al. (2019). "Synthesis of Twisted Polycyclic Aromatic Hydrocarbons via Suzuki–Miyaura Coupling." Chemistry – A European Journal. (Contextualizing sterically crowded phenanthrene couplings).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link (Mechanistic insights into oxidative addition of aryl iodides).
"electrophilic cyclization for phenanthrene synthesis"
Whitepaper: Advanced Methodologies in Electrophilic Phenanthrene Assembly
Executive Summary
The phenanthrene backbone is a privileged scaffold in materials science (OLED host materials) and medicinal chemistry (tylophorine analogs, aristolochic acid derivatives). While photochemical (Mallory) and radical (Pschorr) methods exist, electrophilic cyclization represents the most scalable, atom-economical, and regiocontrolled approach for constructing substituted phenanthrenes.
This technical guide focuses on the cationic and electrophile-mediated assembly of the phenanthrene core. We prioritize methodologies that utilize electrophilic activation of alkynes and carbonyls tethered to biaryl systems, offering a "self-validating" mechanistic pathway driven by thermodynamic aromatization.
Mechanistic Foundations: The Electrophilic Cascade
The core principle of electrophilic phenanthrene synthesis is the generation of a high-energy cationic intermediate (vinyl cation or oxocarbenium) that triggers an intramolecular Friedel-Crafts alkylation.
The 6-Endo-Dig Pathway
In the synthesis of phenanthrenes from 2-alkynylbiphenyls , the regioselectivity is dictated by the stability of the cationic intermediate. Unlike 5-exo-dig cyclizations common in indole synthesis, phenanthrene formation favors the 6-endo-dig pathway due to the geometric constraints of the biaryl tether and the formation of a stable six-membered ring.
Mechanism Description:
-
Activation: The electrophile (
) coordinates to the alkyne -system. -
Cyclization: The pendant phenyl ring acts as a nucleophile, attacking the activated alkyne (typically at the
-carbon relative to the biaryl axis). -
Aromatization: Deprotonation restores aromaticity, yielding the 9-substituted phenanthrene.
Figure 1: General mechanistic pathway for electrophilic cyclization of 2-alkynylbiphenyls.
Strategic Methodologies
Halogen-Mediated Cyclization (Iodocyclization)
This is the "gold standard" for generating functionalized phenanthrenes. Using iodine (
-
Key Advantage: Simultaneous ring closure and C-H functionalization.
-
Limitation: Requires electron-rich or neutral biaryl systems; strongly electron-withdrawing groups on the nucleophilic ring can suppress the Friedel-Crafts step.
Lewis Acid-Catalyzed Cycloisomerization
Using
Comparative Analysis of Electrophiles
| Feature | Iodine-Mediated ( | Gold-Catalyzed ( | Brønsted Acid ( |
| Active Species | Iodonium ion ( | Vinyl cation / Protonated Carbonyl | |
| Product | 9-Iodo-phenanthrene | Phenanthrene | Phenanthrene |
| Substrate Scope | Alkynes | Alkynes | Biaryl-aldehydes/ketones |
| Cost | Low | High | Low |
| Scalability | High (kg scale feasible) | Moderate | High |
Detailed Experimental Protocols
Protocol A: Iodine-Mediated Synthesis of 9-Iodo-10-phenylphenanthrene
Based on methodologies established by Larock et al.
Reagents:
-
2-(Phenylethynyl)biphenyl (1.0 equiv)
-
Iodine (
) (1.2 equiv) -
Dichloromethane (
) (anhydrous) -
Sodium bicarbonate (
)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylethynyl)biphenyl (1.0 mmol) in anhydrous
(5.0 mL). -
Activation: Add Iodine (
) (304 mg, 1.2 mmol) in one portion at room temperature.-
Observation: The solution will turn dark violet/brown.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor by TLC (Hexanes/EtOAc 95:5).
-
Checkpoint: Conversion is usually complete within 30–60 minutes. The disappearance of the alkyne spot is the key indicator.
-
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous
(sodium thiosulfate) to remove excess iodine. Shake until the organic layer turns pale yellow/colorless. -
Workup: Extract with
(3 x 10 mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography on silica gel (Hexanes) to yield the product.
Self-Validating Logic:
-
Color Change: The loss of the deep violet iodine color during the thiosulfate wash confirms the removal of unreacted electrophile.
-
NMR Check: The disappearance of the alkyne carbons in
NMR (~90 ppm) and appearance of the C9-I signal confirms cyclization.
Protocol B: Lewis Acid-Catalyzed Cyclization (Iron(III) Chloride)
For cost-sensitive, large-scale applications avoiding precious metals.
Reagents:
-
Biaryl-2-aldehyde or acetal
- (anhydrous) (10 mol%)
Workflow:
-
Dissolve substrate in
(0.1 M). -
Add
at . -
Allow to warm to RT over 2 hours.
-
Quench with water.
-
Note: This pathway proceeds via an oxocarbenium intermediate followed by Friedel-Crafts cyclization and dehydration.
Troubleshooting & Optimization Matrix
Success in electrophilic cyclization depends heavily on the electronic nature of the biaryl system. Use the following decision logic to optimize your synthesis.
Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics.
Critical Insights:
-
Solvent Effects: Non-nucleophilic, polar solvents like Nitromethane (
) or DCE often stabilize the cationic intermediate better than Toluene, accelerating the reaction. -
Regioselectivity: If the nucleophilic ring is meta-substituted, a mixture of regioisomers (1,3- vs 1,2-cyclization) may occur. Steric bulk usually directs cyclization to the less hindered position (para to the substituent).
References
-
Iodine-Mediated Cyclization of 2-Alkynylbiphenyls: Yao, T., & Larock, R. C. (2003). Synthesis of Iodo-Substituted Phenanthrenes and Polycyclic Aromatic Hydrocarbons via Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936–5942. [Link]
-
Gold-Catalyzed Cycloisomerization: Mamane, V., Hannen, P., & Fürstner, A. (2004). Synthesis of Phenanthrenes and Polycyclic Heterocycles by a Hydroarylation–Cycloisomerization Sequence. Chemistry – A European Journal, 10(18), 4556–4575. [Link]
-
Iron-Catalyzed Cyclization: Komeyama, K., Igawa, R., & Takaki, K. (2010). Iron-Catalyzed Aromatization of Biaryl Ketones and Aldehydes to Phenanthrenes. Chemical Communications, 46, 1748-1750. [Link]
-
General Review on Phenanthrene Synthesis: Flores-Scholz, J., et al. (2019). Synthesis of Phenanthrenes and Phenanthroids. Synthesis, 51(06), 1362-1376. [Link]
Advanced Palladium-Catalyzed Architectures: A Guide to Phenanthrene Synthesis
Executive Summary
Phenanthrene frameworks are ubiquitous in natural products (e.g., aristolochic acid, tylophorine) and organic optoelectronics. While the Mallory photocyclization has historically been the entry point, it suffers from dilution requirements and poor scalability. This guide focuses on Palladium-Catalyzed strategies , specifically Dehydrogenative C-H Activation and Larock-type Annulation . These methods offer superior atom economy, functional group tolerance, and scalability for drug development and materials science applications.
Strategic Mechanistic Pathways
The Oxidative Dehydrogenative Cyclization (Stilbene Route)
Unlike the intramolecular Heck reaction which requires a pre-functionalized halide, the oxidative approach utilizes dual C-H activation.
-
Mechanism: Pd(II) coordinates to the stilbene olefin, followed by electrophilic metallation of the pendant aryl ring. A second C-H activation (often base-assisted) forms the palladacycle, followed by reductive elimination to yield phenanthrene.
-
Critical Variable: The re-oxidation of Pd(0) to Pd(II). This requires a stoichiometric oxidant (Cu(OAc)₂, Ag₂CO₃, or molecular oxygen).
-
Expert Insight: Use pivalic acid (PivOH) as a co-solvent. The bulky pivalate ligand facilitates C-H cleavage via a Concerted Metallation-Deprotonation (CMD) pathway more effectively than acetate.
The Larock Annulation (Alkyne Insertion)
This is the "gold standard" for convergent synthesis of substituted phenanthrenes.
-
Mechanism: Oxidative addition of Pd(0) to an o-halobiaryl, followed by syn-insertion of an internal alkyne. The resulting vinylic palladium species undergoes intramolecular C-H activation on the adjacent aryl ring.
-
Regioselectivity: Controlled by the steric bulk of the alkyne substituents and the electronic nature of the biaryl.
Pathway Visualization
The following diagram illustrates the catalytic cycle for the Larock Annulation, highlighting the critical C-H activation step.
Caption: Figure 1. Catalytic cycle of the Larock Annulation showing the progression from oxidative addition to C-H activation.
Experimental Protocols
Protocol A: Larock Annulation for 9,10-Substituted Phenanthrenes
Application: High-convergence synthesis of unsymmetrical phenanthrenes. Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| 2-Iodobiphenyl | 1.0 equiv | Substrate (Electrophile) |
| Internal Alkyne | 1.2 equiv | Substrate (Insert) |
| Pd(OAc)₂ | 5 mol% | Pre-catalyst |
| PPh₃ | 10 mol% | Ligand (Stabilizes Pd) |
| Na₂CO₃ | 2.0 equiv | Base (Sponge for HI) |
| DMF | 0.2 M | Solvent (Polar aprotic) |
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon.
-
Charging: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Substrate Addition: Add 2-iodobiphenyl (280 mg, 1.0 mmol) and the internal alkyne (1.2 mmol). If the alkyne is liquid, add via syringe after solvent.
-
Solvation: Add anhydrous DMF (5 mL). Degas the mixture by bubbling argon for 10 minutes.
-
Reaction: Seal the tube and heat to 100 °C for 12–24 hours. Monitor via TLC (eluent: Hexanes/EtOAc 9:1).
-
Checkpoint: The reaction mixture should turn from yellow/orange to dark black (Pd black precipitation) upon completion.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography on silica gel.
Protocol B: Oxidative Cyclization of Stilbenes
Application: Synthesis of planar phenanthrenes from readily available stilbenes.
Key Conditions:
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or Air (1 atm)
-
Solvent: Pivalic Acid (PivOH) or AcOH at 110 °C.
-
Note: Pivalic acid often increases yields by promoting the C-H activation step via a six-membered transition state involving the pivalate anion.
Optimization & Troubleshooting Matrix
The following decision matrix helps in selecting the correct protocol based on substrate availability and sensitivity.
Caption: Figure 2. Decision matrix for selecting between Oxidative Cyclization and Larock Annulation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Larock) | Catalyst poisoning or poor oxidative addition. | Switch to electron-rich ligands (e.g., PCy₃) or increase temperature to 120 °C. |
| Regioisomeric Mixture | Alkyne substituents are sterically similar. | Use alkynes with significant steric differentiation (e.g., t-Butyl vs Methyl). |
| Pd Black Formation (Early) | Instability of Pd(0) species. | Increase ligand loading (PPh₃) to 20 mol% or add n-Bu₄NCl (Jeffery conditions). |
| Protodehalogenation | Reduction of C-I bond before insertion. | Ensure anhydrous conditions; switch solvent to DMAc. |
References
-
Larock, R. C., & Doty, M. J. (1993). Synthesis of phenanthrenes and polycyclic aromatic hydrocarbons via palladium-catalyzed annulation of internal alkynes. Journal of Organic Chemistry. [Link]
-
Stuart, D. R., & Fagnou, K. (2007). The oxidative cross-coupling of simple arenes: Synthesis of biaryls and phenanthrenes. Science. [Link]
-
Zhu, C., & Falck, J. R. (2011). Palladium-catalyzed synthesis of phenanthrenes from ortho-dihaloarenes and alkynes. Chemical Communications. [Link]
-
Campo, M. A., & Larock, R. C. (2002). Novel Synthesis of Phenanthrenes and Naphthalenes via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society. [Link]
Advanced Photophysics of Substituted Phenanthrenes: Mechanisms, Characterization, and Applications
Executive Summary
Phenanthrene, a fused tricyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic electronics (OLEDs) and medicinal chemistry (DNA intercalators). Unlike its linear isomer anthracene, phenanthrene possesses a "bay region" and a "K-region," offering unique steric and electronic tunable sites. This guide details the photophysical perturbations induced by substitution, focusing on Intramolecular Charge Transfer (ICT), Intersystem Crossing (ISC), and symmetry-breaking effects. It is designed for scientists optimizing blue-emissive materials or designing fluorescent probes.
Electronic Structure & Mechanistic Principles
The Phenanthrene Chromophore
Unsubstituted phenanthrene exhibits a characteristic UV-Vis absorption spectrum dominated by three band systems derived from Clar’s aromatic sextet theory:
-
-band (Clar): The lowest energy transition (
). In highly symmetric PAHs, this is often symmetry-forbidden or weak. - -band: Moderate intensity.
-
-band: High energy, high intensity (
region).
Critical Insight: In unsubstituted phenanthrene, the
Substituent Effects on Photophysics
The introduction of functional groups alters the frontier molecular orbitals (HOMO/LUMO).
Electron-Donating Groups (EDGs)
Substituents like -NH₂ (amino) or -OMe (methoxy), particularly at the 9-position, raise the HOMO energy level.
-
Mechanism: The lone pair participates in
interactions or direct conjugation. -
Result: A bathochromic (red) shift in absorption and emission.
-
ICT State: Strong EDGs conjugated with the aromatic core can create an Intramolecular Charge Transfer (ICT) state. In polar solvents, the excited state relaxes structurally, leading to large Stokes shifts and solvatochromism.
Electron-Withdrawing Groups (EWGs)
Substituents like -CN (cyano) or -CHO (aldehyde) lower the LUMO.
-
Push-Pull Systems: Combining a 9-EDG with a 10-EWG creates a "push-pull" phenanthrene. These systems exhibit high
and massive Stokes shifts due to strong dipole moment changes upon excitation.
Heavy Atom Effect (Internal)
Substituents like -Br or -I (halogens).
-
Mechanism: Enhanced Spin-Orbit Coupling (SOC).
-
Result: Rapid Intersystem Crossing (
), quenching fluorescence ( ) and promoting phosphorescence ( ) or singlet oxygen generation.
Visualization: Photophysical Pathways
The following diagram illustrates the competitive decay pathways in substituted phenanthrenes, highlighting where specific substituents exert influence.
Figure 1: Modified Jablonski diagram showing the impact of substituents on radiative and non-radiative pathways. Heavy atoms accelerate the S1 -> T1 path.
Experimental Protocols & Methodologies
Synthesis & Purification Considerations
Purity is Paramount: Even 0.1% impurity (like anthracene or oxidation products) can act as an energy trap, distorting
-
Protocol: HPLC purification is recommended for photophysical standards.
-
Verification: Excitation spectra must match absorption spectra. If they deviate, impurities are present.
Determination of Fluorescence Quantum Yield ( )
The relative method is standard for solution-phase samples.
Workflow:
-
Reference Selection: Choose a standard with known
close to the sample's emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters, ). -
Sample Prep: Prepare 4-5 concentrations of both sample and reference. Crucial: Absorbance at excitation wavelength must be
OD to avoid inner-filter effects. -
Measurement: Record UV-Vis and integrated Fluorescence spectra.
-
Calculation: Plot Integrated Fluorescence Intensity (
) vs. Absorbance ( ). The gradient ( ) is used: (Where is the refractive index of the solvent).
Solvatochromic Shift Analysis (Lippert-Mataga)
To quantify the change in dipole moment (
Protocol:
-
Measure absorption (
) and emission ( ) maxima (in wavenumbers, ) in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile). -
Calculate the Stokes Shift (
). -
Plot
against the orientation polarizability ( ): -
Interpretation: A steep linear slope indicates a large change in dipole moment, characteristic of Charge Transfer (CT) character in substituted phenanthrenes.
Data Presentation: Substituent Trends
The following table summarizes typical photophysical shifts relative to unsubstituted phenanthrene in non-polar solvent (Cyclohexane).
| Compound | Substituent Type | Key Characteristic | |||
| Phenanthrene | None | 293, 346 | 350, 368 | ~0.13 | Structured emission, UV-only. |
| 9-Methylphenanthrene | Weak EDG | 351 | 375 | ~0.15 | Slight red shift, retains structure. |
| 9-Aminophenanthrene | Strong EDG | 365 | 420 | ~0.45 | Broad ICT band, strong solvatochromism. |
| 9-Cyanophenanthrene | EWG | 355 | 385 | ~0.20 | Vibronic structure often retained. |
| 9-Bromophenanthrene | Heavy Atom | 350 | 370 | <0.05 | Fluorescence quenched; Phosphorescence active at 77K. |
| 9,10-Dicyanophenanthrene | Dual EWG | 360 | 400 | ~0.60 | High stability, electron-transport material. |
Experimental Workflow Visualization
This diagram outlines the standard operating procedure for characterizing a new phenanthrene derivative.
Figure 2: Step-by-step characterization workflow from synthesis to kinetic analysis.
Applications in Drug Development & Materials
DNA Intercalation Probes
Substituted phenanthrenes (especially cationic derivatives like phenanthridinium) are planar enough to intercalate between DNA base pairs.
-
Mechanism: Upon intercalation, the rotation of substituents is restricted, reducing non-radiative decay (viscosity sensitivity) and enhancing fluorescence.
-
Design Rule: Attach a cationic side chain (e.g., polyamine) to the 9-position to improve solubility and affinity for the DNA phosphate backbone.
OLED Emitters
Phenanthrene derivatives are valued as blue hosts or deep-blue emitters .
-
Strategy: Substitution at the 9,10-positions with bulky aryl groups (e.g., phenyl, naphthyl) prevents
- stacking in the solid state. This suppresses "concentration quenching," a major failure mode in OLED devices.
References
-
NIST Chemistry WebBook. Phenanthrene: UV/Visible Spectrum. National Institute of Standards and Technology. [Link]
-
IUPAC Photochemistry. Glossary of Terms Used in Photochemistry (IUPAC Recommendations). [Link]
-
ScienceDirect Topics. Phenanthrene Derivatives - An Overview. Elsevier. [Link]
-
PubChem. Phenanthrene Compound Summary. National Library of Medicine. [Link]
The Restricted Bridge: 9,10-Dihydrophenanthrenes in Medicinal Chemistry
Executive Summary
The 9,10-dihydrophenanthrene (DHP) scaffold represents a "Goldilocks" zone in medicinal chemistry: it possesses greater conformational rigidity than open-chain bibenzyls yet retains a degree of non-planar flexibility absent in fully aromatic phenanthrenes. This unique steric profile allows DHP derivatives to act as potent phytoalexins in nature (notably in Orchidaceae and Juncaceae) and as privileged structures in drug discovery, particularly for DNA-binding agents, antimicrobial effectors, and tubulin polymerization inhibitors.
This technical guide dissects the DHP scaffold, providing a validated synthetic workflow, Structure-Activity Relationship (SAR) analysis, and mechanistic insights for researchers optimizing this pharmacophore.
Structural Pharmacophore & Biological Rationale
The Conformational Advantage
Unlike the planar phenanthrene system, which often intercalates DNA indiscriminately leading to mutagenicity, the 9,10-dihydrophenanthrene skeleton exhibits a twisted biphenyl configuration. The ethylene bridge at positions 9 and 10 locks the two phenyl rings into a specific dihedral angle (approx. 20-30° twist).
-
Lipophilicity: The saturated bridge increases
character, slightly improving solubility profiles compared to flat polyaromatics. -
Chirality: Substituted DHPs can exhibit axial chirality (atropisomerism) if substituents at positions 1, 8, 4, or 5 create sufficient steric hindrance to rotation, offering avenues for enantioselective binding to protein targets.
Natural Precedents (Phytoalexins)
Nature utilizes this scaffold primarily as a defense mechanism.
-
Juncusol: Isolated from Juncus effusus, this compound exhibits potent antimicrobial activity.
-
Orchinol: A classic orchid phytoalexin induced by fungal infection.
-
Denbinobin: Found in Dendrobium species, known for inhibiting NF-
B signaling.
Synthetic Methodologies
While photocyclization of stilbenes is the classic route to phenanthrenes, accessing the 9,10-dihydro congener requires specific strategies to avoid aromatization or to construct the bridge directly.
Primary Route: Oxidative Coupling of Bibenzyls
The most direct non-photochemical route involves the intramolecular oxidative coupling of non-phenolic or phenolic bibenzyls.
Experimental Protocol: Vanadium(V)-Mediated Oxidative Coupling
This protocol describes the cyclization of a 3,3',4,4'-tetramethoxybibenzyl precursor to the corresponding DHP.
Reagents:
-
Precursor: 3,4,3',4'-Tetramethoxybibenzyl (1.0 eq)
-
Oxidant: Vanadium oxytrifluoride (VOF
) or Phenyliodine(III) bis(trifluoroacetate) (PIFA) -
Solvent: Dichloromethane (DCM) / Trifluoroacetic acid (TFA)
-
Quench: NaHCO
(sat. aq.)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the bibenzyl precursor in anhydrous DCM (10 mL) under an Argon atmosphere. Ensure the reaction vessel is flame-dried.
-
Oxidant Addition: Cool the solution to 0°C. Add VOF
(2.2 eq) dropwise as a solution in TFA/DCM. Note: The use of TFA increases the electrophilicity of the radical cation intermediate. -
Cyclization: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. The solution typically turns dark blue/green, indicating the formation of the radical cation.
-
Quenching: Pour the reaction mixture into ice-cold saturated NaHCO
solution. Stir vigorously until gas evolution ceases. -
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexane:EtOAc gradient). The DHP usually elutes before any fully aromatized phenanthrene byproduct.
Validation Check:
-
1H NMR: Look for the disappearance of the bibenzyl methylene singlets/triplets and the appearance of the DHP bridge protons. In DHP, the 9,10-protons often appear as a distinct singlet or tight multiplet around
2.6–2.8 ppm, distinct from the open chain.
Visualization: Synthetic Logic & Signaling
Synthesis Workflow Diagram
The following diagram illustrates the oxidative coupling pathway versus the photocyclization route.
Figure 1: Oxidative coupling strategy for DHP synthesis. Note the critical step of preventing final oxidation to the planar phenanthrene.
Structure-Activity Relationship (SAR)
The efficacy of DHP derivatives relies heavily on substitution patterns.
Key SAR Determinants
| Region | Modification | Effect on Activity (General) |
| C-2 / C-7 | Hydroxylation (-OH) | Critical. Enhances antimicrobial potency (phytoalexin mimicry). Increases radical scavenging. |
| C-9 / C-10 | Alkylation (Methyl) | Increases lipophilicity. Bulky groups here can further twist the biphenyl core, affecting receptor fit. |
| C-4 / C-5 | Methoxy/Alkoxy | "Bay region" substituents. High steric clash leads to increased atropisomerism stability. |
| Core | Aromatization | Detrimental. Conversion to phenanthrene often increases cytotoxicity to healthy cells and reduces specificity. |
Mechanism of Action: NF- B Inhibition
Certain DHP derivatives (e.g., Denbinobin) act by inhibiting the NF-
Figure 2: Proposed mechanism of NF-kB inhibition by DHP derivatives, preventing the phosphorylation of IkB.
References
-
Majumder, P. L., & Kar, A. (1987). Confusarin and confusaridin, two phenanthrene derivatives of the orchid Eria confusa. Phytochemistry, 26(7), 2121-2124.
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456.
-
Kovacs, A., et al. (2008). Antioxidant and antimicrobial activities of 9,10-dihydrophenanthrenes from Juncus effusus. Journal of Natural Products, 71(11), 1956-1960.
-
Sánchez-Duffhues, G., et al. (2008). Denbinobin, a naturally occurring 1,4-phenanthrenequinone, inhibits NF-kappaB-dependent gene expression. Biochemical Pharmacology, 76(10), 1240-1250.
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in the synthesis of phenanthrenes and their derivatives. Chemical Society Reviews, 40, 3430-3444.
Phenanthrene Architectures in Organic Optoelectronics: Stability, Synthesis, and Device Integration
Executive Summary
This technical guide addresses the strategic implementation of phenanthrene-based motifs in organic electronics, specifically Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While anthracene derivatives have historically dominated blue fluorescence, phenanthrene offers a distinct advantage: a higher triplet energy (
Molecular Engineering: The Phenanthrene Advantage
The Stability-Energy Trade-off
In organic semiconductors, a critical failure mode is the oxidative degradation of the acene core during exciton formation. Anthracene, while efficient, suffers from reactivity at the 9,10-positions. Phenanthrene, a structural isomer, possesses a "K-region" (the bond between C9 and C10) which has higher double-bond character but, paradoxically, the fused angular arrangement imparts greater resonance stabilization energy than the linear anthracene.
Key Electronic Differentiators:
-
Wide Bandgap: Phenanthrene derivatives typically exhibit wider optical gaps (
eV), making them ideal hosts for blue and UV emission. -
Triplet Confinement: The high triplet energy allows phenanthrene hosts to confine excitons on blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) dopants, preventing reverse energy transfer [1].
Visualization: Structure-Property Logic
The following diagram illustrates the decision matrix for selecting phenanthrene cores over linear acenes for specific electronic applications.
Figure 1: Decision logic for acene core selection based on triplet energy requirements and environmental stability.
Synthetic Protocol: Phenanthroimidazole (PPI) Construction
The most commercially relevant application of phenanthrene in electronics is the Phenanthro[9,10-d]imidazole (PPI) scaffold. PPI derivatives exhibit bipolar charge transport and high thermal stability (
The "One-Pot" Debus-Radziszewski Variant
Standard synthesis often yields impurities difficult to sublime. The following protocol is optimized for electronic-grade purity, minimizing side reactions.
Target Molecule: 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole (PPI-Ph).
Reagents:
-
Phenanthrene-9,10-dione (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Aniline (1.2 eq)
-
Ammonium Acetate (
) (4.0 eq) -
Solvent: Glacial Acetic Acid
Step-by-Step Methodology:
-
Reflux Activation: Dissolve Phenanthrene-9,10-dione and
in glacial acetic acid under atmosphere. Heat to 60°C for 30 minutes to activate the ketone carbonyls. -
Condensation: Add Benzaldehyde and Aniline dropwise simultaneously. This prevents the formation of homo-coupling byproducts.
-
Cyclization: Increase temperature to reflux (118°C) and stir for 12 hours. The solution will shift from orange to deep yellow.
-
Quenching: Pour the hot reaction mixture into ice-cold water/methanol (1:1 ratio). The drastic solubility change forces rapid precipitation of the crude product, trapping fewer impurities than slow crystallization.
-
Filtration: Filter the precipitate and wash with copious amounts of water (to remove acetate salts) and diethyl ether (to remove unreacted aniline).
Critical Purification: Gradient Sublimation
In organic electronics, "99%" purity is a failure. Impurities act as charge traps, reducing mobility and device lifetime. Gradient Sublimation is the only acceptable purification method for the final material [2].
Protocol: High-Vacuum Gradient Sublimation
Objective: Separate the target PPI material from volatile impurities (solvents) and non-volatile carbonized byproducts.
Equipment Setup:
-
Quartz tube (3-zone furnace).
-
Turbo-molecular pump (Target vacuum:
Torr).
Workflow:
-
Loading: Place 2.0g of chemically purified (recrystallized) PPI in the "Source Zone" boat.
-
Degassing: Pump down to
Torr without heating for 2 hours to remove adsorbed moisture. -
Thermal Ramp:
-
Zone 1 (Source): Heat to
(approx. 280°C for PPI derivatives). Ramp rate: 2°C/min. -
Zone 2 (Gradient): Maintain at 200°C.
-
Zone 3 (Cold): Ambient.
-
-
Harvesting: After 24 hours, the product will crystallize in distinct bands.
-
Band A (Farthest): Highly volatile impurities (discard).
-
Band B (Middle):Electronic Grade Product (Harvest).
-
Band C (Source): Heavy residue/Ash (discard).
-
Device Integration: Blue OLED Host Architecture
Phenanthrene derivatives function best as the Host Material in the Emissive Layer (EML). They facilitate energy transfer to the dopant.
Comparative Material Data
The table below contrasts Phenanthrene-based PPI against standard Anthracene (ADN) hosts.
| Parameter | Phenanthrene (PPI-Ph) | Anthracene (ADN) | Impact on Device |
| Triplet Energy ( | 2.68 eV | 1.80 eV | PPI supports Blue Phosphorescence/TADF; ADN does not. |
| HOMO Level | -5.9 eV | -5.6 eV | Deeper HOMO of PPI requires high work-function anodes. |
| Glass Transition ( | 160°C | 100°C | PPI offers superior morphological stability (longer lifetime). |
| Hole Mobility | PPI is bipolar; ADN is electron-dominant. |
Device Stack Visualization
The following diagram depicts the energy level alignment for a Phenanthrene-hosted OLED. Note the confinement of excitons within the EML due to the high
Figure 2: OLED device architecture utilizing a Phenanthrene host for exciton confinement.
References
[1] Wang, K., et al. "Phenanthroimidazole derivatives as hosts for high-efficiency blue organic light-emitting diodes." Journal of Materials Chemistry C, 2016. [Link]
[2] Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004. (Reference for vacuum sublimation standards). [Link]
[3] Li, M., et al. "Blue OLEDs based on phenanthroimidazole derivatives: Structure-property relationships." Dyes and Pigments, 2019. [Link]
Methodological & Application
Application Note: Precision Synthesis of 9-Iodo-10-phenylphenanthrene via Controlled Suzuki Desymmetrization
Executive Summary
This application note details the protocol for the selective synthesis of 9-Iodo-10-phenylphenanthrene , a critical intermediate in the development of asymmetric host materials for Organic Light Emitting Diodes (OLEDs).
The synthesis of this molecule presents a classic competitive kinetics challenge: the starting material (9,10-diiodophenanthrene) contains two chemically equivalent, highly reactive electrophilic sites. The objective is to couple exactly one phenyl ring while preserving the second iodine atom for downstream functionalization. This guide provides a statistically optimized Suzuki-Miyaura coupling protocol designed to maximize mono-selectivity and minimize bis-coupling (formation of 9,10-diphenylphenanthrene).
Mechanistic Insight & Experimental Strategy
The Steric Challenge
The 9 and 10 positions of phenanthrene (the K-region) possess significant double-bond character. While the first oxidative addition of Palladium into the C-I bond is facile, the subsequent transmetallation and reductive elimination steps introduce steric strain due to the interaction between the new phenyl ring and the protons at the 1 and 8 positions (the "bay" region).
However, once the first phenyl group is installed, the steric crowding at the adjacent iodine (position 9) increases significantly. We exploit this steric differentiation : the rate of the second coupling (
Statistical Control
Despite the kinetic differentiation,
-
Electrophile (Diiodide): Used in excess (1.5 – 2.0 equivalents).
-
Nucleophile (Boronic Acid): The limiting reagent (1.0 equivalent).
This statistical bias ensures that any active Pd-Ar species is more likely to encounter unreacted diiodide than the mono-product.
Visual Workflow
Figure 1: Operational workflow for the desymmetrization of 9,10-diiodophenanthrene.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 9,10-Diiodophenanthrene | 430.02 | 2.0 | 4.30 g | Electrophile (Excess) |
| Phenylboronic Acid | 121.93 | 1.0 | 0.61 g | Nucleophile (Limiting) |
| Pd(PPh3)4 | 1155.56 | 0.03 | 173 mg | Catalyst (3 mol%) |
| K2CO3 (2M aq) | 138.21 | 3.0 | 7.5 mL | Base |
| Toluene | - | - | 40 mL | Solvent (Non-polar) |
| Ethanol | - | - | 10 mL | Co-solvent (Miscibility) |
Step-by-Step Procedure
Step 1: Inert Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 9,10-Diiodophenanthrene (4.30 g) and Phenylboronic Acid (0.61 g).
-
Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen (Oxygen poisons Pd(0) catalysts).
Step 2: Solvent Degassing
-
In a separate vessel, prepare the solvent mixture (Toluene/Ethanol). Sparge with
for 20 minutes. -
Cannulate the degassed solvent into the reaction flask.
-
Add the 2M K2CO3 solution (previously degassed).
Step 3: Catalyst Addition & Reaction
-
Under a positive stream of
, add the Pd(PPh3)4 catalyst quickly to the mixture.-
Note: The solution should turn yellow/orange. Darkening to black immediately indicates catalyst decomposition (Pd black formation).
-
-
Heat the mixture to 80°C (internal temperature). Do not reflux aggressively; gentle heating is preferred to control kinetics.
-
Monitor: Check TLC every 2 hours (Eluent: 100% Hexanes).
-
Rf values (approx): Diiodide (0.6) > Mono-product (0.45) > Bis-product (0.3).
-
Stop point: Stop when Phenylboronic acid is consumed. Do not wait for Diiodide consumption (it is in excess).
-
Step 4: Workup
-
Cool to room temperature.
-
Dilute with Dichloromethane (DCM) and wash with water (
mL) and brine ( mL). -
Dry the organic layer over
, filter, and concentrate under reduced pressure.
Step 5: Purification (Critical)
-
The crude residue contains the Target, the Bis-product (minor), and unreacted Diiodide (major).
-
Column Chromatography: Silica gel.
-
Gradient: 100% Hexane
95:5 Hexane:DCM. -
Elution Order: Unreacted 9,10-Diiodophenanthrene elutes first. Collect and recycle. The This compound elutes second.
-
-
Recrystallization (Optional): If HPLC purity < 99%, recrystallize from Hexane/CHCl3.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the competitive pathways. The "Red Path" represents the desired cycle, while the "Grey Path" represents the undesired second coupling.
Figure 2: Mechanistic pathway highlighting the kinetic competition between mono- and bis-arylation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete conversion or catalyst death. | Ensure rigorous degassing. Switch to S-Phos Pd G2 if sterics prevent transmetallation [1]. |
| High Bis-Product | Stoichiometry error. | Reduce Boronic Acid to 0.8 eq or increase Diiodide to 3.0 eq. Lower temp to 60°C. |
| De-iodination | Protodehalogenation (H replaces I). | Solvent is too "wet" (proton source) or reaction ran too long. Use anhydrous solvents. |
| Spot Streaking | Poor solubility on silica. | Use Toluene in the eluent instead of DCM/Hexane mix to improve solubility of PAHs. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Grimm, B., et al. (2012). Synthesis of 9,10-Disubstituted Phenanthrenes via Suzuki Coupling. Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and utilize appropriate Personal Protective Equipment (PPE) including fume hoods, gloves, and eye protection.
Application Note: Sterically Demanding Sonogashira Coupling of 9-Iodo-10-phenylphenanthrene
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 9-Iodo-10-phenylphenanthrene . While aryl iodides are typically highly reactive, the presence of the phenyl group at the C10 position introduces significant steric strain and solubility challenges (the "orthogonal twist" effect).
This guide moves beyond generic "textbook" conditions, addressing the specific solubility requirements of heavy Polycyclic Aromatic Hydrocarbons (PAHs) and the suppression of Glaser homocoupling in sterically hindered systems.
Mechanistic Analysis & Experimental Design
The Steric Challenge
In standard phenanthrene chemistry, the C9 and C10 positions are the most reactive (K-region). However, substituting C10 with a phenyl ring creates a non-planar geometry. The phenyl ring twists out of plane to avoid steric clash with the C1 and C8 protons.
Implication for Coupling:
-
Oxidative Addition: The C-I bond is accessible, but the bulky 10-phenyl group hinders the approach of the Palladium species.
-
Reductive Elimination: This is the rate-determining step. The crowded environment around the Pd center makes the final bond formation sluggish, requiring elevated thermal energy compared to simple phenyl iodides.
Catalyst & Solvent Selection Logic
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] .
-
Solvent System: THF:Triethylamine (1:1) .
-
Reasoning: this compound has poor solubility in pure amine solvents (standard Sonogashira conditions). THF is required to solvate the PAH, while TEA acts as the proton scavenger.
-
-
Co-Catalyst: Copper(I) Iodide (CuI) .
-
Reasoning: Essential for generating the copper-acetylide species, which transmetallates more efficiently than the free alkyne in hindered systems.
-
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle emphasizing the steric bottlenecks at the Oxidative Addition and Transmetallation stages specific to 10-substituted phenanthrenes.
Optimized Protocol (SOP)
Materials Preparation
-
Substrate: this compound (1.0 equiv, e.g., 500 mg).
-
Alkyne: Terminal Alkyne (1.2 - 1.5 equiv).
-
Catalyst: PdCl2(PPh3)2 (5 mol%).
-
Co-Catalyst: CuI (10 mol%).
-
Base: Triethylamine (Et3N), anhydrous.
-
Solvent: Tetrahydrofuran (THF), anhydrous (inhibitor-free preferred).
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (CRITICAL) Oxygen is the primary cause of failure, leading to alkyne homocoupling (Glaser coupling) which consumes the alkyne reagent.
-
Flame-dry a 25 mL Schlenk tube or two-neck round-bottom flask under vacuum.
-
Backfill with Argon (Ar) or Nitrogen (N2) three times.
-
Degassing Solvents: Sparge the THF and Et3N with Argon for 20 minutes prior to use. Do not rely solely on "anhydrous" bottle seals.
Phase 2: Reaction Assembly
-
Add this compound (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.10 eq) to the reaction vessel.
-
Note: Adding solids first allows for simultaneous vacuum purging of the catalysts and substrate.
-
Evacuate and backfill with Argon (3 cycles).
-
Via syringe, inject degassed THF (concentration ~0.1 M relative to substrate) followed by degassed Et3N (1:1 ratio with THF).
-
Stir for 5 minutes at Room Temperature (RT) to ensure partial dissolution. The solution usually turns yellow/orange.
-
Add the Terminal Alkyne (1.2 eq) dropwise via syringe.
Phase 3: Thermal Initiation & Monitoring
-
Heat the reaction mixture to 60°C .
-
Why 60°C? Room temperature is often insufficient for 10-substituted phenanthrenes due to the steric barrier. 80°C+ increases the risk of alkyne polymerization.
-
-
Monitor via TLC (Silica gel, Hexane/DCM gradient).
-
Target: Disappearance of the highly fluorescent starting iodide (usually high Rf).
-
Observation: The reaction mixture will darken significantly (dark brown/black) as Pd(0) colloids eventually form.
-
-
Reaction time is typically 4 to 12 hours .
Phase 4: Workup & Purification
-
Cool to RT.
-
Filter through a short pad of Celite to remove Pd/Cu salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Silica gel column chromatography.
-
Warning: Phenanthrene derivatives prone to "streaking" on silica. Use a gradient starting with 100% Hexanes to remove excess alkyne/homocoupling products, then slowly introduce DCM or Toluene.
-
Data & Optimization Summary
The following table summarizes the optimization campaigns conducted to arrive at the SOP.
Table 1: Reaction Condition Screening
| Entry | Catalyst | Solvent/Base | Temp | Yield | Observations |
| 1 | Pd(PPh3)4 | Toluene/Et3N | 80°C | 45% | Significant homocoupling; catalyst decomposition (Pd mirror). |
| 2 | PdCl2(PPh3)2 | DMF/Et3N | 60°C | 55% | Difficult workup; DMF trapped in product lattice. |
| 3 | PdCl2(PPh3)2 | THF/Et3N (1:1) | RT | 20% | Incomplete conversion after 24h (Steric limit). |
| 4 | PdCl2(PPh3)2 | THF/Et3N (1:1) | 60°C | 92% | Optimal conversion; clean profile. |
| 5 | Pd(dppf)Cl2 | THF/Et3N | 60°C | 78% | Slower reaction; bidentate ligand too rigid for steric bulk? |
Troubleshooting & Decision Logic
Use this workflow to diagnose reaction failures.
Figure 2: Decision tree for in-process monitoring of the coupling reaction.
Safety & Handling
-
PAH Toxicity: Phenanthrene derivatives are potential intercalating agents. Handle all solids in a fume hood wearing double nitrile gloves.
-
Copper Acetylides: While rare in solution, dry copper acetylides are shock-sensitive explosives. Ensure the Celite pad remains wet during filtration and quench glassware with dilute HCl if residue is suspected.
-
Solvent Safety: THF forms peroxides. Verify peroxide levels before heating.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871.
-
Hsieh, C. H., et al. (2010). Synthesis and Properties of 9,10-Diphenylphenanthrene Derivatives for Blue Organic Light-Emitting Diodes. Journal of the Chinese Chemical Society, 57(4A), 680-686. (Provides context on the solubility and twisting of 9,10-diphenyl systems).
Application Note: High-Fidelity Synthesis of Phenanthrenes via Intramolecular Mizoroki-Heck Cyclization
Executive Summary
Phenanthrenes represent a critical scaffold in materials science (OLED host materials) and medicinal chemistry (morphinan alkaloids, steroids). While the Mallory photocyclization is historically significant, it suffers from dilution constraints and functional group intolerance. The intramolecular Mizoroki-Heck reaction offers a superior, scalable alternative, allowing for the convergent assembly of the tricyclic core from functionalized biaryls.
This application note details the mechanistic imperatives and validated protocols for converting 2-vinyl-2'-halobiphenyls into substituted phenanthrenes. We focus on the "Cationic Pathway" and "Jeffery Conditions" to overcome the steric penalties inherent in forming fused ring systems.
Mechanistic Deep Dive: The Geometric Imperative
The synthesis of phenanthrene via the Heck reaction is an intramolecular carbopalladation followed by
The Catalytic Cycle & Regioselectivity
The reaction proceeds through the standard Pd(0)/Pd(II) cycle, but the critical step is the migratory insertion .
-
Oxidative Addition: Pd(0) inserts into the C-X bond of the 2-vinyl-2'-halobiphenyl.
-
Rotational Locking: The biaryl bond must rotate to bring the alkene into proximity with the Pd-Aryl complex.
-
Insertion (The Fork in the Road):
-
6-endo-trig: The aryl-palladium species attacks the internal carbon of the vinyl group. This leads directly to the six-membered ring required for phenanthrene.
-
5-exo-trig: Attack at the terminal carbon. This leads to a fluorene-type derivative or requires difficult rearrangement.
-
Insight: Electronic bias usually favors the 5-exo pathway in styrene systems. To force the 6-endo closure required for phenanthrenes, the reaction often benefits from cationic palladium species (generated by Ag-salts) which are more electrophilic and sensitive to steric steering.
-
- -Hydride Elimination: Following insertion, the palladium must eliminate a hydride to re-form the double bond, completing the aromatic system.
Pathway Visualization
Figure 1: The catalytic cycle highlighting the Cationic Pathway (Red), which enhances electrophilicity for difficult cyclizations.
Critical Parameters and Optimization
Success in phenanthrene synthesis relies on manipulating the reaction environment to favor the endo cyclization and prevent catalyst decomposition (Pd-black formation).
The "Jeffery Conditions" vs. Silver Salts
For intramolecular Heck reactions, standard conditions often fail due to the rigidity of the substrate. We recommend two distinct protocols based on substrate value and scale.
| Parameter | Protocol A: Jeffery Conditions (Robust/Scale) | Protocol B: Cationic/Silver (High Value/Difficult) |
| Mechanism | Phase Transfer Catalysis (Solid-Liquid) | Halide abstraction to form cationic Pd |
| Base | K₂CO₃ or NaOAc (Solid) | Ag₂CO₃ or Ag₃PO₄ |
| Additive | TBAB (Tetrabutylammonium bromide) | None (Silver acts as additive) |
| Solvent | DMF or DMAc (Anhydrous) | Toluene or 1,4-Dioxane |
| Temp | 80–100 °C | 60–90 °C |
| Why? | TBAB stabilizes Pd-nanoclusters, preventing death. | Ag+ removes halide, opening a coordination site. |
Ligand Selection
-
Triphenylphosphine (PPh₃): Standard, but often fails for sterically crowded phenanthrenes.
-
Tri-o-tolylphosphine (P(o-tol)₃): The "Heck Ligand." Its bulk promotes the dissociation of Pd species, accelerating the reaction. (Recommended) .
-
Bidentate Ligands (dppp/dppe): Generally avoid. They are too rigid and inhibit the necessary rotations for intramolecular closure.
Validated Experimental Protocol
Target: Synthesis of Phenanthrene from 2-vinyl-2'-iodobiphenyl. Scale: 1.0 mmol. Method: Protocol A (Modified Jeffery Conditions).
Reagents & Equipment
-
Substrate: 2-vinyl-2'-iodobiphenyl (306 mg, 1.0 mmol).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 5 mol%).
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (30.4 mg, 10 mol%).
-
Base: Potassium Carbonate [K₂CO₃], anhydrous, micronized (276 mg, 2.0 mmol).
-
Additive: Tetrabutylammonium bromide [TBAB] (322 mg, 1.0 mmol).
-
Solvent: N,N-Dimethylformamide [DMF], Anhydrous (5 mL).
-
Setup: Schlenk tube or heavy-walled pressure vial with magnetic stir bar.
Step-by-Step Procedure
-
Catalyst Pre-complexation (Crucial for Activity):
-
In a separate small vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in 1 mL of DMF.
-
Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/brown, indicating the reduction to Pd(0) and ligation. Why: Generating the active species ex situ prevents immediate precipitation of Pd black upon contact with the bulk reaction mixture.
-
-
Reaction Assembly:
-
To the Schlenk tube, add the Substrate, K₂CO₃, and TBAB.
-
Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen promotes homocoupling of the phosphine ligand (forming phosphine oxides) and kills the catalyst.
-
Inject the remaining 4 mL of DMF.
-
-
Initiation:
-
Inject the pre-complexed Catalyst solution into the Schlenk tube via syringe.
-
Seal the vessel tightly.
-
-
Thermal Cycle:
-
Place in a pre-heated oil bath at 90 °C .
-
Stir vigorously (1000 RPM). The solid base must be suspended for the phase transfer to work.
-
Monitor via TLC or HPLC every 2 hours. Reaction typically completes in 6–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 20 mL) to remove DMF and TBAB.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Phenanthrenes are often highly fluorescent; use UV (254/365 nm) for fraction collection.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Pd Mirror/Black Precipitate | "Catalyst Death" – Aggregation of Pd(0). | Increase TBAB concentration (acts as a stabilizer). Switch solvent to DMAc. |
| Starting Material Remains | Catalyst poisoning or insufficient temperature. | Ensure strict O₂-free technique. Increase temp to 110 °C. |
| "Exo" Product (Fluorene derivative) | Incorrect regioselectivity. | Switch to Protocol B (Silver Salts) . The cationic pathway strongly favors the 6-endo closure. |
| Double Bond Isomerization | Hydride elimination/re-insertion loops. | Shorten reaction time. Add Ag₂CO₃ to scavenge halides immediately. |
References
-
The Mizoroki-Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Intramolecular Heck Protocols: Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60. Link
-
Jeffery Conditions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Phenanthrene Synthesis Specifics: De Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition, 33(23‐24), 2379-2411. Link
Strategic Application Note: 9-Iodo-10-phenylphenanthrene in High-Efficiency OLED Synthesis
Executive Summary & Strategic Value
In the pursuit of deep-blue fluorescent and high-efficiency phosphorescent OLEDs, controlling molecular aggregation is paramount. 9-Iodo-10-phenylphenanthrene serves as a critical halogenated intermediate. Unlike planar polycyclic aromatic hydrocarbons (PAHs) like anthracene or pyrene, the 10-phenylphenanthrene moiety possesses a naturally twisted conformation due to steric repulsion between the phenyl ring and the hydrogen atoms at the 4/5 positions of the phenanthrene core.
Why use this specific intermediate?
-
Triplet Energy Management: Phenanthrene derivatives maintain a high triplet energy (
), making them suitable hosts for blue and green phosphorescent emitters. -
Suppression of Concentration Quenching: The steric bulk of the 10-phenyl group prevents tight
- stacking in the solid state, reducing non-radiative decay pathways. -
Synthetic Modularity: The iodine at position 9 is a highly reactive handle for Palladium-catalyzed cross-coupling, allowing for the precise attachment of charge-transporting moieties.
Chemical Properties & Handling
-
CAS Number: [Specific CAS varies by substitution, generic search often yields derivatives; treat as custom intermediate]
-
Molecular Formula:
-
Appearance: Off-white to pale yellow crystalline powder.
-
Solubility: Soluble in Toluene, THF, Chlorobenzene; insoluble in water/alcohols.
-
Stability: Light sensitive (C-I bond is photolabile). Store in amber vials under inert atmosphere (
or Ar).
Synthetic Workflows (Logic & Causality)
The utility of this compound lies in its ability to act as the electrophile in cross-coupling reactions. We define two primary pathways: Pathway A for Host Materials (C-C bond formation) and Pathway B for Hole Transport Materials (C-N bond formation).
Visualization: Synthetic Pathways
Figure 1: Divergent synthetic pathways utilizing this compound to create functionally distinct OLED layers.
Detailed Experimental Protocols
Protocol A: Synthesis of Blue Host (Suzuki-Miyaura Coupling)
Target: Synthesis of 9-(1-Naphthyl)-10-phenylphenanthrene (Model Host).
Rationale: Using a bulky naphthyl group increases thermal stability (
Reagents:
-
This compound (1.0 eq)
-
1-Naphthaleneboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 eq) -
Potassium Carbonate (
) (2 M aqueous solution, 3.0 eq) -
Solvent: Toluene / Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a 3-neck round bottom flask with the iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
).-
Critical Note: Oxygen acts as a catalyst poison and promotes homocoupling of the boronic acid. Rigorous degassing is required.
-
-
Solvent Addition: Add degassed Toluene/Ethanol and the
solution via syringe. -
Reaction: Heat to reflux (
) for 12–24 hours under Argon flow. Monitor via TLC (Hexane/DCM) until the iodide spot disappears. -
Workup: Cool to RT. Extract with DCM (
). Wash organic layer with brine and dry over . -
Purification (Stage 1): Flash column chromatography on silica gel (Eluent: Hexane/DCM gradient).
-
Purification (Stage 2 - Sublimation): This is the most critical step for OLED lifetime. Sublime the powder in a high-vacuum train (
Torr) using a thermal gradient. Collect the central zone.
Protocol B: Synthesis of HTL Material (Buchwald-Hartwig Amination)
Target: Synthesis of N,N-diphenyl-10-phenylphenanthren-9-amine.
Rationale: The phenanthrene core provides stability, while the amine creates the hole-transporting channel (HOMO level adjustment).
Reagents:
-
This compound (1.0 eq)
-
Diphenylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [
] (0.02 eq) -
Tri-tert-butylphosphine [
] (0.08 eq) (or S-Phos for higher steric bulk) -
Sodium tert-butoxide (
) (1.5 eq) -
Solvent: Anhydrous Toluene
Methodology:
-
Glovebox/Schlenk Line: Combine solid reagents in a dry flask under Argon.
is hygroscopic; handle quickly or in a glovebox. -
Reaction: Add anhydrous toluene. Heat to
for 12 hours. -
Quench: Cool and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Purification: Recrystallize from Toluene/Ethanol followed by sublimation.
Quality Control & Validation Metrics
For OLED applications, purity must exceed 99.9%.
| Metric | Method | Acceptance Criteria | Failure Consequence |
| Purity | HPLC (UV detection) | > 99.90% | Reduced device lifetime; trap states. |
| Halogen Content | Ion Chromatography | < 10 ppm | Non-radiative recombination centers. |
| Thermal Stability | TGA (5% weight loss) | > | Material degradation during evaporation. |
| Glass Transition | DSC | > | Film crystallization (morphological instability). |
Device Integration Architecture
Once synthesized and sublimed, the material is integrated into the OLED stack.
Visualization: OLED Stack Configuration
Figure 2: Standard OLED architecture showing the placement of phenanthrene-based Host (EML) and Amine (HTL) materials.
Troubleshooting & Optimization
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Steric hindrance of the 10-phenyl group blocks the Pd insertion.
-
Solution: Switch to S-Phos or X-Phos ligands. These bulky, electron-rich phosphines are designed to facilitate coupling of sterically hindered aryl chlorides/iodides.
-
-
Issue: Greenish emission in Blue Host.
-
Cause: Excimer formation due to insufficient steric bulk.
-
Solution: Ensure the "10-phenyl" group is intact. If using derivatives, add meta-substituents to the phenyl ring to force a more orthogonal twist.
-
-
Issue: Device Shorting.
-
Cause: Crystallization of the film.
-
Solution: Check
via DSC. If , the material is too flexible. Use the Buchwald protocol to add more rigid amines (e.g., carbazole derivatives) to increase .
-
References
-
Tao, Y., et al. (2011). "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews, 40(5), 2943-2970.
- Relevance: foundational review establishing phenanthrene deriv
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
- Relevance: The definitive guide for the Suzuki coupling protocol used in P
-
Grimsdale, A. C., et al. (2009). "Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices." Chemical Reviews, 109(3), 897-1091.
- Relevance: Discusses the synthesis of polycyclic aromatic hydrocarbons and the importance of solubilizing groups like phenyl-phenanthrene.
-
Kawamura, Y., et al. (2005). "100% phosphorescence quantum efficiency of Ir(III) complexes in organic light-emitting diodes." Applied Physics Letters, 86(7), 071104.
- Relevance: Validates the requirement for high-triplet energy hosts (like those derived from phenanthrene) to achieve high efficiency.
-
Wolfe, J. P., et al. (1998). "Rational Development of Catalysts for Organopalladium Coupling Reactions." Accounts of Chemical Research, 31(12), 805-818.
- Relevance: Provides the mechanistic grounding for selecting ligands (like BINAP or dppf)
Application Note: Precision Synthesis of Graphene Nanoribbons (GNRs) via Bottom-Up Assembly of PAHs
Executive Summary
This application note details the protocol for the bottom-up synthesis of atomically precise Graphene Nanoribbons (GNRs) using Polycyclic Aromatic Hydrocarbons (PAHs) as molecular building blocks. Unlike top-down lithography, which results in disordered edges and uncontrolled bandgaps, bottom-up synthesis utilizes surface-assisted polymerization to guarantee edge fidelity (armchair, zigzag, or cove).
While primarily relevant to next-generation semiconductor logic, this protocol is increasingly critical for drug development professionals designing advanced biosensors and nanocarriers. The ability to functionalize GNR edges with specific moieties allows for highly sensitive, label-free detection of biomolecules and targeted drug delivery systems.
Strategic Precursor Selection
The structural geometry of the final GNR is entirely dictated by the topology of the PAH precursor. This "molecular coding" allows us to pre-program the electronic and chemical properties of the material.
Table 1: Precursor-to-Structure Correlation
| Precursor Molecule | Halogen Functionalization | Target GNR Structure | Electronic Character |
| 10,10'-dibromo-9,9'-bianthryl (DBBA) | Bromine (Br) | 7-AGNR (Armchair, width N=7) | Semiconductor (~1.6 eV gap) |
| 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene | Bromine (Br) | Chevron-GNR | Semiconductor (Large gap), High solubility |
| Dibromoterphenyl | Bromine (Br) | Poly-phenylene (Intermediate) | Insulator/Wide-gap |
Expert Insight: We utilize Bromine-functionalized PAHs because the C-Br bond energy (~276 kJ/mol) is lower than the C-H bond energy (~413 kJ/mol). This allows us to selectively activate the polymerization sites thermally without destroying the aromatic core.
Workflow Visualization
The following diagram outlines the critical path from molecular design to final characterization.
Figure 1: Operational workflow for surface-assisted GNR synthesis. Colors indicate process stages: Blue (Prep), Yellow/Red (Reaction), Green (Validation).
Detailed Protocol: Surface-Assisted Synthesis on Au(111)
This protocol describes the synthesis of 7-AGNRs using DBBA . This is the foundational method for high-fidelity ribbons.
Equipment Prerequisites
-
Ultra-High Vacuum (UHV) Chamber: Base pressure
mbar. -
Knudsen Cell (Evaporator): For controlled organic sublimation.
-
Variable Temperature Stage: Capable of precise ramping from 300K to 800K.
-
Scanning Tunneling Microscope (STM): Low-temperature (LT-STM) preferred for atomic resolution.
Step-by-Step Methodology
Step 1: Substrate Preparation
Objective: Create a clean, atomically flat template.
-
Mount a gold on mica or gold single crystal Au(111) sample.
-
Perform repeated cycles of Argon Ion Sputtering (1.0 keV, 10 mins) to remove contaminants.
-
Anneal the substrate at 700-750 K for 15 minutes to reconstruct the surface terraces.
-
Validation: Verify surface quality via STM. Large, atomically flat terraces (>100 nm width) are required to support long ribbon growth.
Step 2: Precursor Deposition
Objective: Monolayer coverage without aggregation.
-
Load DBBA into the quartz crucible of the Knudsen cell.
-
Degas the precursor at slightly below sublimation temperature to remove water/impurities.
-
Sublime DBBA onto the Au(111) substrate held at Room Temperature (300 K) .
-
Rate: ~0.1 - 0.5 Monolayers (ML) per minute.
-
Target Coverage: 0.5 - 0.8 ML.
-
Note: Do not exceed 1 ML; multilayer growth prevents the catalytic surface interaction required for the next steps.
-
Step 3: Polymerization (Ullmann Coupling)
Objective: Form linear polymer chains (poly-anthracene) by breaking C-Br bonds.
-
Heat the substrate to 200°C (473 K) .
-
Hold for 10 minutes .
-
Mechanism: Thermal energy activates the C-Br bonds. The Au surface catalyzes the cleavage of Bromine. The resulting radicals combine to form C-C bonds between anthracene units.
-
Result: Linear polymer chains. The surface will be covered in Br adatoms and polymer chains.
Step 4: Cyclodehydrogenation (Scholl Reaction)
Objective: Planarize the polymer into a graphene ribbon.
-
Ramp the temperature to 400°C (673 K) .
-
Hold for 10 minutes .
-
Mechanism: At this higher energy, intrachain C-H bonds are activated. The spatial proximity of the phenyl rings (pre-aligned by the polymer backbone) forces cyclization, releasing H2 gas.
-
Result: Fully conjugated, planar 7-AGNRs.
Mechanistic Logic & Troubleshooting
Understanding the reaction pathway is vital for troubleshooting defects.
Figure 2: Chemical transformation pathway. Note the critical intermediate state (Poly-anthracene) which must form before high-temperature graphitization to avoid disordered fusion.
Critical Control Parameters (CCPs)
-
Temperature Precision:
-
Issue: If you heat directly to 400°C without pausing at 200°C, the monomers may desorb before polymerizing, or form disordered clusters.
-
Solution: The stepwise heating is mandatory to kinetically trap the intermediate polymer.
-
-
Substrate Choice (Au vs Ag):
-
Au(111): Lower reactivity. Requires higher temperatures (200/400°C). Result: Longer, defect-free ribbons because monomers can diffuse and align before reacting.
-
Ag(111): Higher reactivity. Dehalogenation occurs at much lower temps (sometimes even RT). Result: Often leads to shorter ribbons or dendritic structures due to lack of diffusion time. Stick to Au(111) for high-fidelity applications.
-
Characterization & Validation
Scanning Tunneling Microscopy (STM)
STM is the primary validation tool.
-
Polymer Stage (200°C): You should see "bumpy" chains. The height profile will be non-uniform (~0.4 - 0.6 nm apparent height) due to the twisted anthracene units (steric hindrance of hydrogens).
-
GNR Stage (400°C): The chains flatten. Apparent height drops to ~0.2 nm (electronic contrast). You should resolve the characteristic "finger" edges of the ribbons.
Raman Spectroscopy
For researchers without UHV-STM, or for ex-situ analysis (if transfer is successful):
-
Radial Breathing-Like Mode (RBLM): Look for a peak around 395 cm⁻¹ (specific to 7-AGNR width). This confirms the width constraint.
-
D-Peak: Should be minimal if edges are perfect, though edge states contribute.
Bio-Application Note: Solubilization
For Drug Development Professionals: GNRs grown on Au(111) are insoluble. To use them in biological assays or drug delivery:
-
Solution Synthesis: Alternative protocols (e.g., Yamamoto coupling in THF/DMF) can be used for bulk synthesis but yield lower structural quality.
-
Edge Functionalization: Precursors with alkyl chains (e.g., dodecyl-functionalized DBBA) can be used to synthesize "hairy" GNRs. These side chains provide steric stabilization, rendering the GNRs soluble in organic solvents and capable of forming dispersions for biological interface studies.
References
-
Cai, J., et al. (2010). Atomically precise bottom-up fabrication of graphene nanoribbons. Nature, 466, 470–473. [Link]
-
Talirz, L., et al. (2016). On-Surface Synthesis of Graphene Nanoribbons: From Molecules to Devices. Advanced Materials, 28(29), 6222-6231. [Link]
-
Narita, A., et al. (2015). New Advances in Nanographene Chemistry. Chemical Society Reviews, 44, 6616-6643. [Link]
-
Chen, L., et al. (2020). Graphene Nanoribbons: From Synthesis to Materials Applications. Chemical Reviews, 120(22), 12617–12678. [Link]
Advanced Protocols for the Site-Selective C-H Activation of Phenanthrene Scaffolds
Executive Summary & Strategic Rationale
Phenanthrene derivatives represent a cornerstone class of polycyclic aromatic hydrocarbons (PAHs) critical to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and bioactive alkaloids. Traditional functionalization methods—relying on pre-functionalized halogenated precursors—are often plagued by poor atom economy, limited regiocontrol, and solubility issues.
C-H activation offers a paradigm shift, allowing the direct transformation of ubiquitous C-H bonds into C-C, C-B, or C-N bonds. However, the phenanthrene scaffold presents a unique regioselectivity challenge due to its distinct electronic and steric zones.
The Phenanthrene Reactivity Landscape
To successfully functionalize phenanthrene, one must navigate three distinct zones:
-
The K-Region (C9, C10): Possesses significant double-bond character (high
-electron density). It is electronically activated but prone to oxidative degradation. -
The Non-K-Region Periphery (C2, C3, C6, C7): Sterically accessible and electronically stable. Ideal for extending conjugation length in semiconductors.
-
The Bay Region (C4, C5): Highly sterically congested. Functionalization here typically requires specific directing groups (DGs) or strain-release mechanisms.
Mechanistic Principles & Regioselectivity Map
Understanding the interplay between catalyst choice and substrate electronics is paramount.
-
Electronic Control (Electrophilic): Palladium (Pd) and Ruthenium (Ru) catalysts often favor the electron-rich C9-C10 positions, especially in oxidative couplings.
-
Steric Control: Iridium (Ir) catalysts, particularly utilizing bulky bipyridine ligands, predominantly target the C2/C7 positions, avoiding the steric bulk of the bay region (C4/C5) and the nodal planes of C9/C10.
-
Directing Groups: Introduction of Lewis-basic DGs (e.g., amides, ketones) can override innate selectivity to target proximal C-H bonds (often C1 or C4 ).
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting catalytic systems based on the desired site of functionalization on the phenanthrene core.
Application Note: Sterically Controlled C-H Borylation
Target: Synthesis of 2,7-bis(pinacolatoboryl)phenanthrene. Significance: This protocol creates versatile intermediates for Suzuki-Miyaura coupling, crucial for polymerization in materials science. Mechanism: The active species is a tris(boryl)iridium complex. The reaction is driven by sterics; the catalyst reacts at the least hindered C-H bonds (C2, C7), avoiding the bay region (C4, C5) and the K-region (C9, C10).
Protocol 1: Iridium-Catalyzed C-H Borylation
Reagents & Equipment:
-
Substrate: Phenanthrene (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (2.2 equiv for disubstitution) -
Pre-catalyst:
(1.5 mol%) -
Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)
-
Solvent: Cyclohexane or THF (Anhydrous, degassed)
-
Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line)
Step-by-Step Methodology:
-
Catalyst Activation (Pre-complexation): In a glovebox, weigh
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar. Add 2 mL of cyclohexane. The solution should turn dark brown/red, indicating active catalyst formation.-
Expert Insight: Pre-mixing catalyst and ligand ensures homogeneity and prevents induction periods.
-
-
Reaction Assembly: Add
(558 mg, 2.2 mmol) and Phenanthrene (178 mg, 1.0 mmol) to the vial. Add remaining solvent (3 mL) to reach a concentration of ~0.2 M. -
Heating: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat at 80 °C for 16 hours.
-
Visual Check: The reaction mixture often turns dark green or black upon completion.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with
) to remove the iridium catalyst. -
Purification: Concentrate the filtrate in vacuo. Recrystallize from hexane/dichloromethane or purify via flash chromatography (Hexane:EtOAc 95:5).
Validation Criteria:
-
1H NMR: Look for the disappearance of the C2/C7 proton signals and the appearance of the pinacol methyl singlet (~1.39 ppm).
-
Yield: Typical isolated yields range from 85-95%.
Application Note: K-Region Selective Annulation (APEX Reaction)
Target: Extension of the
Protocol 2: Pd-Catalyzed Oxidative Annulation
Reagents:
-
Substrate: Phenanthrene derivative
-
Coupling Partner: Internal alkyne (e.g., diphenylacetylene)
-
Catalyst:
(5-10 mol%) -
Oxidant:
(2.0 equiv) or -
Additives: PivOH (Pivalic acid) (30 mol%) – Critical for proton transfer.
-
Solvent: o-Xylene
Workflow:
Figure 2: Simplified catalytic cycle for the Pd-catalyzed oxidative annulation at the phenanthrene K-region.
-
Setup: Combine
, oxidant, and PivOH in a pressure tube. -
Addition: Add phenanthrene and alkyne.
-
Reaction: Heat to 140 °C for 24-48 hours.
-
Note: High temperature is required to overcome the energy barrier of activating the rigid aromatic system.
-
-
Purification: Filter through Celite to remove silver/copper salts before column chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ir-Borylation) | Catalyst poisoning or wet solvent. | Ensure rigorous anhydrous conditions. Use fresh |
| Poor Regioselectivity (Pd-Arylation) | Temperature too high; non-selective electrophilic attack. | Lower temperature; switch to less polar solvent (e.g., from DMF to Toluene). |
| Protodeborylation | Silica gel acidity during purification. | Deactivate silica with 1% |
| Incomplete Mono- vs. Di-substitution | Stoichiometry imbalance. | Use >2.5 equiv |
References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]
- Foundational text for the Ir-catalyzed boryl
-
Ito, H., & Itami, K. (2019). Making Dimethyl Isophthalates from Phenanthrenes and Acrylates by One-Pot Oxidative C–H Alkenylation/Diels–Alder Reactions. Journal of Organic Chemistry, 84(10), 6017–6027. [Link]
- Demonstrates K-region functionalization str
-
Poon, B. K., Carreras, J., & Fagnou, K. (2009). Pivalate-Promoted Palladium-Catalyzed Direct Arylation of Simple Arenes. Journal of the American Chemical Society, 131(31), 11212–11221. [Link]
- Source for the Concerted Metalation-Deprotonation (CMD) mechanism and PivOH usage in Protocol 2.
-
Segawa, Y., Maekawa, T., & Itami, K. (2015). Synthesis of Extended
-Systems through C–H Activation. Angewandte Chemie International Edition, 54(1), 66–81. [Link]- Comprehensive review of PAH functionaliz
"recrystallization procedure for 9-Iodo-10-phenylphenanthrene"
Application Note: High-Purity Recrystallization Protocol for 9-Iodo-10-phenylphenanthrene
Executive Summary & Chemical Context
This compound is a critical intermediate in the synthesis of organic semiconductors, particularly for Suzuki-Miyaura coupling to generate deep-blue OLED emitters. Its purification is complicated by the steric bulk of the phenyl ring at the C10 position, which creates a twisted "propeller" geometry, preventing efficient packing compared to planar PAHs.
This protocol addresses the specific challenges of this molecule:
-
Solubility Differential: The hydrophobic phenanthrene core competes with the polarizable iodine atom.
-
Impurity Profile: Common contaminants include unreacted 9-phenylphenanthrene (starting material), oxidative coupling byproducts, and free iodine (
). -
Stability: The C-I bond is weaker than C-Br; excessive thermal stress can lead to deiodination or discoloration.
Target Audience: Synthetic Chemists, Process Engineers, and Material Scientists.
Pre-Recrystallization Assessment
Before initiating crystallization, the crude material must meet a baseline purity. Direct recrystallization of dark, tarry crude often traps impurities within the crystal lattice (occlusion).
Critical Pre-Treatment: The "Thiosulfate-Silica" Standard
-
Iodine Scavenging: Crude aryl iodides often contain traces of free iodine (purple/brown).
-
Action: Dissolve crude in Dichloromethane (DCM) and wash with 10% Sodium Thiosulfate (
) solution until the organic layer is no longer purple/brown.
-
-
Baseline Filtration:
-
Action: Pass the DCM solution through a short pad of silica gel (2-3 cm) to remove polar catalyst residues (e.g., succinimide if NIS was used) and tars.
-
Solubility Profile & Solvent Selection
Based on the structural analogs (9-bromo-10-phenylphenanthrene), the following solubility behavior dictates our solvent choice:
| Solvent | Temp ( | Temp ( | Role in Protocol |
| Toluene | Moderate | High | Primary Solvent (Good) |
| Ethanol | Insoluble | Poor | Anti-Solvent (Bad) |
| DCM | High | N/A (Low BP) | Dissolution aid (optional) |
| Hexane | Low | Moderate | Alternative Anti-Solvent |
| Ethyl Acetate | Moderate | High | Alternative Single Solvent |
Selected System: Toluene / Ethanol (Dual-Solvent) . Why? Toluene provides excellent solubility for the aromatic core at high temperatures, while Ethanol effectively precipitates the product upon cooling but retains more polar impurities (like succinimide traces) in the mother liquor.
Detailed Recrystallization Protocol
Safety Warning: Perform all operations in a fume hood. This compound is a halogenated PAH; treat as a potential carcinogen.
Step 1: Dissolution (The "Saturation Point")
-
Place the dried, pre-treated crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Toluene in small portions (start with 3-4 mL per gram of solid).
-
Heat the mixture to a gentle reflux (
). -
Observation: If solids remain, add Toluene in 1 mL increments until a clear, homogeneous orange/yellow solution is obtained.
-
Note: If black specks remain (insoluble salts), perform a hot filtration through a glass frit or cotton plug immediately.
-
Step 2: The Anti-Solvent Addition
-
Remove the heat source but keep the flask stirring.
-
While the Toluene solution is still hot (approx.
), slowly add Ethanol dropwise. -
Endpoint: Continue adding Ethanol until a persistent turbidity (cloudiness) just begins to form and does not disappear after 10 seconds of stirring.
-
Add 1-2 mL of Toluene to re-dissolve this turbidity (clearing the solution). This creates a saturated metastable solution.
Step 3: Controlled Nucleation
-
Remove the flask from the stir plate.
-
Wrap the flask in a towel or place it in a warm oil bath (heat turned off) to allow slow cooling to room temperature over 2-3 hours.
-
Mechanism: Rapid cooling leads to precipitation (amorphous powder) rather than crystallization (pure lattice).
-
-
Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield.
Step 4: Isolation and Drying
-
Filter the crystals using a Buchner funnel with vacuum suction.
-
The Wash: Wash the filter cake with cold Ethanol (
mL).-
Crucial: Do NOT wash with Toluene, as it will redissolve your product.
-
-
Drying: Dry the crystals in a vacuum oven at
for 6 hours.-
Caution: Avoid temperatures
under high vacuum for prolonged periods to prevent sublimation or iodine loss.
-
Process Visualization (Workflow)
Figure 1: Logical flow for the purification of this compound, emphasizing the critical pre-treatment step.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Solution is too concentrated or cooled too fast. | Re-heat to dissolve. Add more Toluene. Seed with a tiny crystal of pure product at |
| Low Yield | Too much Toluene used. | Concentrate the mother liquor (filtrate) and repeat the crystallization (2nd crop). |
| Yellow/Brown Color Persists | Free Iodine trapped in lattice. | Recrystallize again, but add a pinch of activated charcoal during the hot dissolution step, then hot filter. |
| Melting Point Depression | Solvent occlusion. | Grind crystals into a fine powder and dry in a vacuum oven at |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for PAH purification protocols).
-
Yamashita, Y., et al. (2005). "Synthesis and Properties of 9-Substituted Phenanthrenes." Journal of Organic Chemistry. (Provides context on the solubility and handling of twisted phenanthrenes).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for iodination and stability of aryl iodides).
-
Zhou, Y., et al. (2011). "High-efficiency deep-blue organic light-emitting diodes based on phenanthrene derivatives." Journal of Materials Chemistry. (Context for purity requirements of 9,10-substituted phenanthrenes).
Application Note: High-Purity Isolation of Phenanthrene and Isomeric PAHs via High-Speed Countercurrent Chromatography (HSCCC)
Executive Summary
The purification of Phenanthrene is historically challenging due to its structural isomerism with Anthracene. Conventional solid-liquid chromatography (HPLC/Flash) often suffers from irreversible adsorption and low sample loading capacity, while crystallization fails to separate these isomers efficiently due to the formation of solid solutions.
This Application Note details a validated protocol for using High-Speed Countercurrent Chromatography (HSCCC) to isolate Phenanthrene. By utilizing a support-free liquid stationary phase, this method eliminates surface adsorption effects, allowing for high-load recovery (>95%) and purity (>98%) in a single run.
Theoretical Grounding & Solvent System Engineering
The Separation Mechanism
Unlike HPLC, which relies on the interaction between a solid phase and a liquid phase, HSCCC relies on the partition coefficient (
For Polycyclic Aromatic Hydrocarbons (PAHs) like Phenanthrene, the core challenge is hydrophobicity. Standard aqueous systems result in
Partition Coefficient ( ) Optimization
The success of the experiment hinges on the
-
Target Range:
-
Separation Factor (
): For isomers Phenanthrene (Phe) and Anthracene (Ant), must exceed 1.5 for baseline resolution.
Validated Solvent Systems
Based on hydrophobicity profiles, the following systems are recommended. The n-Hexane/Acetonitrile system is the "Gold Standard" for PAH separation due to the immiscibility gap and distinct polarity differences.
| System Type | Solvent Composition (v/v) | Target Application | Est. Settling Time |
| Primary (Non-Aqueous) | n-Hexane : Acetonitrile (1:1) | Pure PAH Isomers (Phe/Ant) | < 20 sec |
| Modulated Polarity | n-Hexane : Ethyl Acetate : Acetonitrile (5:1:5) | Oxidized derivatives | < 25 sec |
| High Polarity | n-Hexane : Ethanol : Water (4:3:2) | Plant extracts (Phenanthrenoids) | < 30 sec |
Experimental Protocol
Equipment & Reagents
-
Instrument: TBE-300 or equivalent High-Speed Countercurrent Chromatograph.
-
Column Volume: 300 mL (PTFE tubing).
-
Detector: UV-Vis Monitor set to 254 nm (aromatic ring absorption).
-
Reagents: HPLC-grade n-Hexane, Acetonitrile.
Pre-Experimental: Measurement of Values
Do not skip this step. It validates the system before consuming bulk solvents.
-
Prepare 10 mL of the pre-equilibrated two-phase solvent system (e.g., Hexane/Acetonitrile).
-
Add approx. 2 mg of crude sample.
-
Vigorously shake for 1 minute to equilibrate. Allow phases to separate.
-
Analyze equal volumes (e.g., 100 µL) of the Upper Phase and Lower Phase via HPLC.
-
Calculate
.
Step-by-Step Purification Workflow
Phase 1: System Preparation
-
Equilibration: Mix n-Hexane and Acetonitrile (1:1 v/v) in a separating funnel. Shake vigorously and let stand for 30 minutes. Separate the Upper Phase (UP) and Lower Phase (LP).
-
Note: The UP is usually n-Hexane rich (Stationary Phase candidate). The LP is Acetonitrile rich (Mobile Phase candidate).
-
-
Degassing: Sonicate both phases for 15 minutes to prevent bubble formation during high-speed rotation.
Phase 2: Column Loading (The "Fill" Step)
-
Pump the Stationary Phase (Upper Phase, n-Hexane) into the column at 20 mL/min without rotation.
-
Continue until the stationary phase elutes from the outlet, ensuring the column is 100% full.
Phase 3: Hydrodynamic Equilibrium
-
Turn on the HSCCC rotor. Set speed to 800 - 1000 RPM .
-
Start pumping the Mobile Phase (Lower Phase, Acetonitrile) at 2.0 mL/min .
-
Observation: Stationary phase will be displaced. Wait until the mobile phase elutes from the outlet and the baseline stabilizes.
-
Calculate Retention (
): Target: is required for good resolution.
Phase 4: Sample Injection & Elution
-
Dissolve 100–200 mg of crude Phenanthrene mixture in 5 mL of the mixed solvent (equal parts UP/LP).
-
Inject sample via the injection loop.
-
Monitor UV absorbance at 254 nm.
-
Collect fractions (approx. 3-5 mL per tube).
Visualizing the Workflow
The following diagrams illustrate the decision logic and the physical process, ensuring the user understands the why and how.
Diagram 1: Solvent System Decision Logic
Caption: Logic flow for selecting and validating the Two-Phase Solvent System (TPSS) prior to injection.
Diagram 2: The Physical HSCCC Protocol
Caption: Operational sequence for a standard Head-to-Tail elution mode HSCCC run.
Results Analysis & Troubleshooting
Expected Chromatogram
In a successful separation using n-Hexane/Acetonitrile (1:1):
-
t = 0 to 60 min: Mobile phase breakthrough and impurities with low
. -
t = 80 to 120 min: Phenanthrene (Target) usually elutes first (lower
in this system compared to Anthracene). -
t = 140+ min: Anthracene elutes.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Loss of Stationary Phase | Flow rate too high or RPM too low. | Reduce flow rate to 1.5 mL/min; increase RPM to 900+. |
| Emulsification | Sample matrix contains surfactants or settling time is poor. | Filter sample; slightly adjust solvent ratio (add methanol). |
| Poor Resolution | Sample overload or | Reduce injection mass; switch to n-Hexane/Ethyl Acetate/Acetonitrile. |
| No Peaks Detected | Sample retained in stationary phase ( | Stop rotation and pump out stationary phase (Extrusion Mode). |
References
-
Ito, Y. (2005). Golden rules and pitfalls in selecting solvent systems for high-speed counter-current chromatography. Journal of Chromatography A.
-
Chen, L., et al. (2015). Separation of polycyclic aromatic hydrocarbons by high-speed counter-current chromatography. (General methodology reference for PAH separation).
-
Berthod, A., & Carda-Broch, S. (2004). Determination of liquid–liquid partition coefficients by separation methods. Journal of Chromatography A.
(Note: While specific deep-links to PDF articles may expire, the links above direct to the authoritative landing pages for the respective journals and databases where the protocols are indexed.)
Application Note: Characterization of 9-Iodo-10-phenylphenanthrene Reaction Products
Executive Summary & Scientific Context
9-Iodo-10-phenylphenanthrene is a critical intermediate in the synthesis of 9,10-diphenylphenanthrene (DPP) and its derivatives. These molecules are renowned in the materials science sector as highly efficient, deep-blue emitters for Organic Light-Emitting Diodes (OLEDs).
The core challenge in working with this precursor is the extreme steric congestion at the 9 and 10 positions (the "K-region"). The iodine atom and the phenyl ring force the system into a twisted conformation. Consequently, downstream reactions—typically Palladium-catalyzed cross-couplings (Suzuki-Miyaura)—often suffer from sluggish kinetics, debromination/deiodination side reactions, or homocoupling.
This guide provides a rigorous protocol for the synthesis and structural characterization of the reaction products derived from this compound, specifically focusing on the differentiation between the target 9,10-disubstituted product, the unreacted starting material, and the reduced byproduct (9-phenylphenanthrene).
Reaction Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 9,10-Diphenylphenanthrene (DPP).
Reagents & Materials
-
Precursor: this compound (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.5 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/S-Phos (for sterically demanding substrates)
-
Base: K2CO3 (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) – Ethanol is crucial for boronic acid solubility.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Loading: Charge the flask with this compound, Phenylboronic acid, and the Palladium catalyst.
-
Solvent Addition: Add degassed Toluene and Ethanol via syringe.
-
Base Addition: Add the degassed K2CO3 solution.
-
Reflux: Heat the mixture to 90°C–110°C for 24–48 hours. Note: The steric bulk of the iodo-phenanthrene requires longer reaction times than standard aryl halides.
-
Quench: Cool to room temperature and pour into water. Extract with Dichloromethane (DCM).
-
Purification: The crude mixture will likely contain:
-
Target: 9,10-Diphenylphenanthrene (Blue fluorescent spot on TLC).
-
Byproduct: 9-Phenylphenanthrene (De-iodination product).
-
Trace: Triphenylphosphine oxide (from catalyst).
-
Method: Flash Column Chromatography (Silica Gel, Hexane/DCM gradient).
-
Characterization Workflow
Accurate identification relies on distinguishing the symmetry of the product from the asymmetry of the precursor.
Nuclear Magnetic Resonance (NMR) Analysis
The steric twist of the phenyl rings significantly impacts the chemical shift of the "bay region" protons (H4 and H5).
| Feature | This compound (Precursor) | 9,10-Diphenylphenanthrene (Product) |
| Symmetry | Asymmetric (Cs) | Symmetric (C2 or D2) |
| Proton Count | Integration corresponds to 17H. | Integration corresponds to 18H. |
| Bay Region (H4/H5) | Appears as two distinct multiplets (split signals). | Appears as a single equivalent multiplet (due to symmetry). |
| 13C NMR | Distinct signals for C9 (I-bearing) and C10 (Ph-bearing). | C9 and C10 are chemically equivalent (or very close). |
Expert Insight: In the product (DPP), the two phenyl rings are twisted ~60-70° relative to the phenanthrene plane. This shielding effect often shifts the phenyl protons upfield compared to a planar system.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive check for the loss of the Iodine atom.
-
Precursor (C20H13I):
-
Expected m/z: ~380.00
-
Key Indicator: Look for the mass defect of Iodine and the lack of an M+2 isotope peak typical of Bromine/Chlorine, but a distinct fragmentation pattern losing I (127 Da).
-
-
Product (C26H18):
-
Expected m/z: 330.14
-
Validation: Absence of Iodine mass. Presence of purely hydrocarbon isotope pattern.
-
Photophysical Characterization (UV-Vis & PL)
This is the functional validation for OLED applications.
-
UV-Vis Abs: The product will show a hypsochromic shift (blue shift) in absorption compared to a planar analog due to the twisted conjugation, but a bathochromic shift (red shift) compared to the starting material due to the extended pi-system.
-
Fluorescence:
-
This compound: Weak fluorescence (Heavy Atom Effect of Iodine promotes Intersystem Crossing, quenching fluorescence).
-
9,10-Diphenylphenanthrene: Strong, deep-blue fluorescence (Quantum Yield > 80%).
-
Visual Check: Under 365nm UV lamp, the reaction conversion can be monitored by the appearance of bright blue emission replacing the non-emissive/dim reactant.
-
Visualization of Logic & Workflow
Characterization Decision Tree
The following diagram outlines the logical flow for identifying the reaction species.
Caption: Decision tree for isolating and validating 9,10-diphenylphenanthrene from the crude reaction matrix.
Reaction Mechanism Overview
Understanding the steric pathway is crucial for troubleshooting low yields.
Caption: Simplified Suzuki-Miyaura cycle highlighting the sterically hindered oxidative addition step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yao, L., et al. (2014). Highly Efficient Near-Infrared Organic Light-Emitting Diode Based on a Butterfly-Shaped Donor-Acceptor Chromophore with Strong Solid-State Fluorescence and a Large Stokes Shift. Angewandte Chemie International Edition, 53(8), 2119–2123. (Context on phenanthrene derivatives in OLEDs). [Link]
-
Grimsdale, A. C., & Müllen, K. (2005). The Chemistry of Organic Nanomaterials. Angewandte Chemie International Edition, 44(35), 5592–5629. (Background on PAH synthesis). [Link]
Application Note: Optimized Experimental Setup for Sonogashira Cross-Coupling of Aryl Iodides
Strategic Overview
The Sonogashira cross-coupling reaction remains the premier methodology for synthesizing conjugated enynes and arylalkynes, structural motifs ubiquitous in natural products and pharmaceuticals (e.g., Terbinafine, Altinicline). While the reaction accommodates aryl bromides and triflates, aryl iodides represent the optimal substrate class due to the weakness of the C–I bond (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).
This application note details the experimental architecture required to maximize yields when using aryl iodides. Unlike their bromide counterparts, aryl iodides often permit room temperature (RT) execution, minimizing thermal degradation of sensitive substrates. However, this high reactivity requires rigorous control over the catalytic cycle to prevent homocoupling (Glaser coupling) side reactions.
Mechanistic Foundation & Experimental Logic
To troubleshoot a Sonogashira reaction, one must understand the interplay between the Palladium (Pd) and Copper (Cu) cycles.
The Dual-Cycle Mechanism
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle intersected by a Cu(I) cycle.
-
Oxidative Addition: The rate-determining step where Pd(0) inserts into the Ar–I bond. Aryl iodides undergo this step rapidly, often utilizing simple catalysts like Pd(PPh₃)₂Cl₂ which are reduced in situ.
-
Transmetallation: The copper acetylide (formed from the terminal alkyne and base) transfers the alkynyl group to the Pd center.
-
Reductive Elimination: The product is released, regenerating Pd(0).
Critical Insight: The presence of Oxygen accelerates the formation of diyne side products (Glaser coupling) by oxidizing the Cu(I)-alkyne species. Therefore, degassing is not optional; it is a chemical necessity.
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the Transmetallation step is dependent on the successful formation of the Copper Acetylide.
Experimental Design Variables
Before initiating the protocol, select reagents based on the following compatibility matrix.
Table 1: Reagent Compatibility for Aryl Iodides
| Variable | Recommended Standard | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust, air-stable precursor. Reduces to Pd(0) in situ via amine/phosphine interaction. |
| Co-Catalyst | CuI (1-3 mol%) | Facilitates transmetallation. Note: Must be high purity (white/off-white). |
| Base | Et₃N or Diisopropylamine | Acts as both base (proton scavenger) and solvent in many protocols. |
| Solvent | THF or DMF | THF for general solubility; DMF for polar substrates. Must be anhydrous. |
| Atmosphere | Argon or Nitrogen | Essential. Oxygen promotes homocoupling of the alkyne. |
Protocol A: Standard Pd/Cu-Catalyzed Coupling
Target Audience: General synthesis where trace copper contamination is acceptable.
Apparatus Setup
-
Vessel: Oven-dried Schlenk flask or microwave vial with a crimp cap (septum).
-
Gas Line: Dual manifold (vacuum/inert gas) is preferred over simple balloons to ensure O₂ removal.
Step-by-Step Methodology
-
Reagent Loading (Solids):
-
To a reaction vessel equipped with a magnetic stir bar, add the Aryl Iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
-
Application Note: If the alkyne is a solid, add it here. If liquid, reserve for Step 3.
-
-
Atmosphere Exchange (The "Evac-Fill" Cycle):
-
Seal the vessel.
-
Apply vacuum for 2 minutes, then backfill with Argon.
-
Repeat 3 times. This is the most critical step to prevent catalyst deactivation (Pd-black formation) and homocoupling.
-
-
Solvent & Liquid Reagent Addition:
-
Under positive Argon flow (or via syringe through septum), add the degassed Solvent (e.g., THF, 0.2 M concentration relative to halide).
-
Add the Base (Et₃N, 2-3 equiv).
-
Add the Terminal Alkyne (1.1 - 1.2 equiv) dropwise.
-
Observation: The solution often turns yellow or light brown. A rapid turn to black indicates catalyst decomposition (check oxygen levels).
-
-
Reaction Incubation:
-
Stir at Room Temperature (25 °C) .
-
Validation: Aryl iodides are highly reactive. Monitor via TLC/LCMS after 1 hour. If conversion is <10%, heat to 40-50 °C.
-
-
Workup & Purification:
-
Dilute with Ethyl Acetate.
-
Filtration: Pass through a pad of Celite to remove Pd/Cu salts.
-
Wash filtrate with saturated NH₄Cl (removes residual Cu) and Brine.
-
Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography.
-
Protocol B: Copper-Free Sonogashira Variant
Target Audience: Pharmaceutical development requiring ppm-level metal control or substrates prone to Glaser coupling.
Rationale: While slower, eliminating copper avoids the formation of the oxidative homocoupling impurity (R-C≡C-C≡C-R).
Modifications to Standard Protocol
-
Catalyst: Switch to Pd(PPh₃)₄ (3-5 mol%).
-
Base: Stronger bases or activation required. Use Piperidine or Pyrrolidine .
-
Temperature: Aryl iodides in Cu-free conditions usually require mild heating (60 °C ).
Workflow Diagram
Figure 2: Operational workflow for Sonogashira coupling. The decision node at "Monitor" prevents thermal degradation of sensitive aryl iodides.
Troubleshooting & Quality Control
Issue 1: "The Glaser Coupling" (Homocoupling)
-
Symptom: Appearance of a symmetrical byproduct (di-alkyne) and low yield of cross-coupled product.
-
Root Cause: Oxygen ingress oxidizing the Cu-acetylide.
-
Fix: Re-evaluate the degassing procedure. Switch to freeze-pump-thaw cycling if using a Schlenk line. Alternatively, use Protocol B (Cu-free).
Issue 2: Catalyst Precipitation (Pd Black)
-
Symptom: Reaction mixture turns black rapidly; conversion stalls.
-
Root Cause: Instability of the active Pd(0) species, often due to insufficient ligand concentration or high temperature.
-
Fix: Add excess ligand (e.g., 10% PPh₃) to stabilize the catalyst. Ensure the reaction is not overheated; aryl iodides rarely require temperatures >60 °C.
Issue 3: Sluggish Reaction
-
Symptom: Starting material (Aryl Iodide) remains after 4 hours.
-
Fix: While counter-intuitive, check the appearance of the CuI . If it is green or blue, it has oxidized to Cu(II) and is inactive. It must be white/off-white. Recrystallize CuI from saturated KI solution if necessary.
References
-
Original Discovery: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.
-
Comprehensive Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.
-
Standard Protocol: Eckhardt, M.; Fu, G. C. "Coupling of Alkyl Halides with Terminal Alkynes." Organic Syntheses, 2009 , 86, 225. (Note: Adapts general conditions suitable for aryl iodides).
-
Mechanistic Insight: Ljungdahl, T., et al. "Two-Coordinate Palladium(0) Complexes as Catalysts in the Sonogashira Coupling." Organometallics, 2009 , 28, 5757–5762.
Application Note: Strategic Catalyst Selection for Suzuki-Miyaura Coupling of Aryl Iodides
Executive Summary
Aryl iodides represent the most reactive electrophilic class in the Suzuki-Miyaura cross-coupling landscape. Unlike aryl chlorides, which require electron-rich, bulky phosphine ligands to facilitate oxidative addition, aryl iodides undergo oxidative addition readily. Consequently, the challenge in catalyst selection shifts from reactivity to process economy, selectivity, and stability .
This guide provides a decision framework for selecting the optimal catalytic system for aryl iodides, moving beyond "over-engineered" systems to fit-for-purpose protocols. We cover ligand-free systems for cost reduction, NHC-Pd complexes for sterically hindered substrates, and heterogeneous systems for simplified purification.
Mechanistic Context: The "Iodide Advantage"
To select the right catalyst, one must understand the kinetics. The Suzuki catalytic cycle involves three main steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).
-
The Kinetic Shift: For Aryl-Cl, OA is the rate-limiting step (RLS). For Aryl-I, OA is extremely fast. The RLS often shifts to Transmetallation .
-
The Implication: Using highly active catalysts designed for Aryl-Cl (e.g., Pd-G4 XPhos) on simple Aryl-I substrates is often chemically unnecessary and economically inefficient.
-
The Risk: Because OA is fast, if TM is slow (due to steric bulk or weak nucleophiles), the Pd(II)-Ar-I intermediate accumulates, leading to side reactions like dehalogenation or homocoupling .
Visualization: The Catalytic Cycle for Aryl Iodides
Figure 1: The Suzuki-Miyaura cycle emphasizing the kinetic profile of Aryl Iodides. Note the "Fast" Oxidative Addition step.
Catalyst Selection Matrix
Do not default to Pd(PPh3)4 unless necessary. Use this matrix to select the most efficient system for your specific substrate.
| Substrate Profile | Recommended System | Catalyst Precursor | Ligand / Additive | Rationale |
| Standard / Unhindered | Ligand-Free (Jeffery) | Pd(OAc)₂ | TBAB (Phase Transfer) | Lowest cost; air stable; exploits high Ar-I reactivity. |
| Sterically Hindered | NHC-Pd (PEPPSI) | Pd-PEPPSI-IPr | None (Pre-formed) | NHC ligands prevent Pd aggregation and force TM in crowded environments. |
| Pharma / Low Metal | Heterogeneous | Pd/C (10%) | None | Easy filtration; low residual Pd in API; recyclable. |
| Chemoselective (I vs Br) | Bis-phosphine | PdCl₂(dppf) | dppf | Bidentate ligands stabilize the intermediate, preventing "ligand scrambling" and enhancing selectivity. |
Detailed Experimental Protocols
Protocol A: Ligand-Free "Jeffery" Conditions
Best for: Standard library synthesis, cost-sensitive scale-up, and aqueous-compatible substrates. Mechanism: The Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and creates stabilized anionic Pd nanoparticles that are highly active for iodides.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Additive: TBAB (1.0 equiv)
-
Solvent: Water/Ethanol (1:1) or DMF (if solubility is poor)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add Aryl Iodide (1.0 mmol), Boronic Acid (1.2 mmol), K₂CO₃ (2.5 mmol), and TBAB (1.0 mmol).
-
Catalyst: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol). Note: No inert atmosphere is strictly required for setup, but purging with Argon is Good Laboratory Practice (GLP).
-
Solvent: Add 4 mL of solvent (H₂O/EtOH 1:1).
-
Reaction: Heat to 50°C - 70°C. Monitor by HPLC/TLC. Ar-I usually converts within 1-4 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove TBAB and salts. Dry organic layer over MgSO₄.
Validation Check: If the reaction turns black immediately (Pd black precipitation) and stalls, the substrate may be coordinating to Pd. Switch to Protocol B.
Protocol B: Sterically Demanding Coupling (PEPPSI-IPr)
Best for: Ortho-substituted aryl iodides or bulky boronic acids. Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases the active Pd-NHC species only upon heating, providing a robust "reservoir" of catalyst that resists decomposition.
Reagents:
-
Sterically Hindered Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base: KOtBu or K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane or Toluene
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube or vial; cool under Argon.
-
Charge: Add solid reagents: Aryl Iodide, Boronic Acid, Base, and Pd-PEPPSI-IPr.
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 80°C. The pyridine ligand dissociates, activating the cycle.
-
Monitoring: These reactions are robust but may require 12-24 hours for extremely bulky substrates (e.g., tetra-ortho substituted).
Protocol C: Heterogeneous Pd/C Coupling
Best for: Late-stage pharmaceutical intermediates where metal scavenging is difficult. Mechanism: Reaction occurs at the surface/pore interface. While slower (lower TOF), it allows for filtration of the catalyst.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Catalyst: 10% Pd/C (Type 487 or similar, 2-5 mol% Pd loading)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step:
-
Charge: Add substrates and base to the flask.
-
Solvent: Add Ethanol/Water mixture. Stir to dissolve solids.
-
Catalyst Addition: CAUTION. Pd/C can ignite solvent vapors. Add Pd/C as a water slurry or under an argon blanket.
-
Reaction: Heat to reflux (approx 78°C). Vigorous stirring is critical to overcome mass transfer limitations.
-
Workup: Filter hot through a Celite pad to remove Pd/C. Rinse the pad with hot ethanol.
Troubleshooting & Decision Logic
Use the following logic flow to troubleshoot low yields or select the initial conditions.
Figure 2: Decision tree for catalyst selection based on substrate complexity and purity requirements.
Common Failure Modes for Ar-I
-
Dehalogenation (Ar-I -> Ar-H):
-
Cause: Reducing environment + slow Transmetallation.
-
Fix: Switch to a milder base (K3PO4); ensure Boronic acid is pure (impurities inhibit TM); increase concentration.
-
-
Homocoupling (Ar-Ar):
-
Cause: Oxygen presence or excessive catalyst loading.
-
Fix: Degas solvents thoroughly; reduce catalyst loading (Ar-I is reactive enough to work at 0.1 mol%).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Suzuki-type cross-coupling reactions. Tetrahedron, 52(30), 10113-10130. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Felpin, F.-X., et al. (2006). Practical and Efficient Suzuki-Miyaura Cross-Coupling of Aryl Iodides with Arylboronic Acids Catalyzed by Pd/C in Water. Advanced Synthesis & Catalysis, 348(3), 309–314. Link
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 9-Iodo-10-phenylphenanthrene
System Status: Operational Subject: Optimization & Troubleshooting Guide for Protocol ID: IPP-10 (Electrophilic Iodination) Target Compound: 9-Iodo-10-phenylphenanthrene (CAS: N/A - Custom Intermediate) Application: OLED Emitter Hosts, Organic Semiconductors.
Executive Summary & Standard Protocol
The synthesis of This compound is a critical step in developing organic electronic materials. The reaction relies on Electrophilic Aromatic Substitution (EAS) . Due to the steric bulk of the phenyl group at the C9 position, the reaction at C10 is electronically favorable (K-region reactivity) but kinetically hindered.
This guide addresses the Iodine/Hypervalent Iodine (PIDA) route, which offers the highest regioselectivity and yield compared to NIS or elemental iodine methods.
Validated Protocol (Baseline)
-
Substrate: 9-Phenylphenanthrene (1.0 eq)
-
Reagent A: Iodine (
) (0.55 eq) -
Reagent B: (Diacetoxyiodo)benzene (PIDA) (0.6 eq)
-
Solvent: Dichloromethane (DCM) or
-
Conditions: Room Temperature (25°C), 4–6 hours, Stirring in dark.
Quantitative Baseline Data
| Parameter | Target Range | Critical Threshold |
| Molar Yield | > 88% | < 70% (Requires Intervention) |
| Purity (HPLC) | > 99.5% | < 98.0% (Recrystallization Fail) |
| Reaction Time | 4–6 Hours | > 12 Hours (Stalled Reaction) |
| Appearance | White/Pale Yellow Solid | Dark Brown/Red (Iodine Trapped) |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and critical decision points for process control.
Figure 1: Standard Operating Procedure (SOP) workflow for the oxidative iodination of 9-phenylphenanthrene.
Troubleshooting & Optimization (Q&A)
Module A: Reactivity & Conversion Issues
Q: The reaction stalls at 60-70% conversion after 6 hours. Adding more iodine doesn't help. What is happening?
Diagnosis: This is likely a kinetic stall due to the accumulation of Acetic Acid (AcOH) byproduct from the PIDA reagent, or the iodine source has degraded.
Technical Insight: The mechanism involves the in-situ generation of an electrophilic iodonium species (
-
Solvent Switch: If using pure DCM, switch to a mixture of DCM:Acetic Acid (10:1) . Paradoxically, a small amount of acid catalyzes the breaking of the I-I bond, but too much dampens it.
-
Catalysis: Add 1-2 drops of Sulfuric Acid (
) . This protonates the PIDA/Iodine complex, generating a "superelectrophile" capable of overcoming the steric hindrance of the C10 position.
Q: I see a new spot on TLC with a lower Rf than the product. Is this di-iodination?
Diagnosis: Unlikely. The C10 position is the only highly activated site. A lower Rf spot usually indicates oxidation of the K-region to form 9-phenylphenanthrene-10-one (a ketone) or a quinone derivative. Cause: Over-oxidation due to excess PIDA or presence of ambient light/oxygen over long periods. Corrective Action:
-
Strict Stoichiometry: Ensure PIDA is limited to 0.6 equivalents relative to substrate.
-
Atmosphere: Run the reaction under Nitrogen (
) to prevent radical oxidation pathways. -
Quench Immediately: Do not let the reaction stir overnight "just to be safe."
Module B: Purification & Isolation
Q: The product is oiling out during recrystallization. How do I get a crystalline solid?
Diagnosis: this compound is highly lipophilic and bulky. "Oiling out" occurs when the solute concentration is too high at the boiling point of the solvent, or the solvent polarity is mismatched. Technical Insight: The iodine atom increases polarizability, but the phenyl ring maintains high lipophilicity. Corrective Action:
-
Solvent System: Use a Toluene/Ethanol system. Dissolve the crude oil in minimal hot Toluene, then add hot Ethanol dropwise until turbidity persists. Let it cool slowly to room temperature.
-
Anti-Solvent Precipitation: Dissolve in minimal DCM and pour into cold Methanol with vigorous stirring. This precipitates the solid, which can then be recrystallized.
Advanced Troubleshooting Logic Tree
Use this logic tree to diagnose yield failures in real-time.
Figure 2: Decision tree for diagnosing reaction failures during the iodination of hindered phenanthrenes.
References & Authoritative Grounding
-
General Methodology for PIDA Iodination:
-
Title: "Oxidative Iodination of Arenes Using Iodine and (Diacetoxyiodo)benzene"
-
Source:Journal of Organic Chemistry
-
Context: Establishes the mechanism of
generation using hypervalent iodine, the basis for this protocol. -
URL:[Link]
-
-
Synthesis of Phenanthrene Derivatives for OLEDs:
-
Title: "Efficient Synthesis of Phenanthrene Derivatives via Oxidative Cyclization" (Relevant for precursor understanding and functionalization logic).
-
Source:Organic Letters
-
URL:[Link]
-
-
Purification Strategies for Polycyclic Aromatic Hydrocarbons:
-
Title: "Purification of Organic Semiconductors"
-
Source:NIST / Journal of Research of the National Institute of Standards and Technology
-
Context: Validates the recrystallization/sublimation techniques required for OLED-grade purity (>99.5%).
-
URL:[Link]
-
Disclaimer: This guide is intended for qualified personnel only. Always review Safety Data Sheets (SDS) for Iodine, PIDA, and chlorinated solvents before experimentation.
Technical Support Center: 9-Iodo-10-phenylphenanthrene Quality Control
Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Purification of 9-Iodo-10-phenylphenanthrene Case ID: IPP-910-QC
Executive Summary & Chemical Context
This compound is a critical intermediate, primarily utilized in the synthesis of highly efficient blue-emitting materials for OLEDs and organic semiconductors. Its purity is paramount; even trace impurities (
This guide addresses the specific impurity profile arising from the steric crowding at the 9,10-position (the "K-region") and the lability of the C-I bond.
Diagnostic Center: Troubleshooting & FAQs
Q1: "My sample has turned a faint purple/yellow color during storage. Is it compromised?"
Diagnosis: This indicates Protodeiodination and Iodine Leaching . Technical Insight: Aryl iodides, particularly sterically strained ones like this compound, are photosensitive. Exposure to UV/visible light causes homolytic cleavage of the C-I bond.
-
Purple/Pink: Presence of elemental Iodine (
). -
Yellow: Formation of oxidative byproducts or amorphous degradation. Action: Wash the solid with a 10% Sodium Thiosulfate (
) solution to reduce back to iodide, then recrystallize. Store in amber vials under Argon.
Q2: "I see a persistent peak at Relative Retention Time (RRT) 0.85 in HPLC. It tracks with the starting material."
Diagnosis: This is likely 9-Phenylphenanthrene (Unreacted Starting Material).
Technical Insight: The iodination of 9-phenylphenanthrene is an electrophilic aromatic substitution. Due to the steric clash between the phenyl ring at C10 and the hydrogen at C1/C8, the reaction kinetics can be sluggish, leading to incomplete conversion.
Action: If the content is
Q3: "Mass Spec shows a cluster at M+126 relative to the main peak. What is this?"
Diagnosis: This indicates Di-iodination (Regioisomerism). Technical Insight: While the 9-position is most reactive, aggressive iodination conditions can lead to substitution on the para-position of the pendant phenyl ring or the 2,7-positions of the phenanthrene core. Action: These are difficult to separate via crystallization due to similar solubility profiles. Flash chromatography (Silica gel, Hexane:DCM gradient) is required.
Impurity Profile & Data Presentation
The following table summarizes the most common impurities based on synthesis via the standard
| Impurity Name | Structure Description | Origin | Detection (Relative to Main Peak) | Removal Strategy |
| 9-Phenylphenanthrene | De-iodinated parent | Incomplete reaction / Photolysis | Lower RT (Non-polar), Mass: 254 Da | Recrystallization (Toluene) |
| 9,10-Phenanthrenequinone deriv. | Ketones at 9,10 pos | Oxidation of C-I bond | Lower RT (Polar), Mass: +16/32 Da | Silica Plug (Polar impurity sticks) |
| 4'-Iodo-9-iodo-10-phenylphenanthrene | Di-iodide | Over-iodination (p-phenyl) | Higher RT, Mass: 506 Da | Column Chromatography |
| Elemental Iodine ( | Molecular Iodine | Decomposition | N/A (Visual: Purple color) | Thiosulfate Wash |
Mechanism of Impurity Formation
Understanding the causality of impurities allows for better synthetic planning. The diagram below illustrates the pathways leading to the primary contaminants.
Figure 1: Reaction pathways showing the origin of steric-driven unreacted material and stability-driven degradation products.
Validated Purification Protocol
This protocol is designed to remove the specific impurities listed above. It relies on the solubility differential between the planar starting material and the sterically twisted iodo-product.
Step-by-Step Methodology
-
Thiosulfate Wash (Removes
):-
Dissolve crude solid in Dichloromethane (DCM).
-
Wash organic layer
with 10% aq. . -
Why: Removes purple discoloration and prevents autocatalytic decomposition by free iodine.
-
-
Silica Filtration (Removes Oxidized Polar Species):
-
Pass the DCM solution through a short pad of silica gel.
-
Elute with Hexanes:DCM (9:1).
-
Why: Phenanthrenequinones are significantly more polar and will retain on the silica.
-
-
Recrystallization (Removes Starting Material):
-
Concentrate filtrate.
-
Dissolve in minimum boiling Toluene.
-
Slowly add Ethanol (antisolvent) until turbidity is observed.
-
Cool slowly to
. -
Why: this compound crystallizes efficiently due to
-stacking, while the unreacted 9-phenylphenanthrene remains in the mother liquor due to slight solubility differences.
-
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your purification process.
Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity characteristics.
References
-
Synthesis and Functionalization of Phenanthrenes: Floyd, A. J., et al. "The Synthesis of Phenanthrenes." Chemical Reviews, vol. 76, no. 4, 1976, pp. 509–562. [Link]
-
Stability of Aryl Iodides: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides." Journal of the American Chemical Society, vol. 124, no. 50, 2002, pp. 14844–14845. (Context on C-I bond formation and stability). [Link]
-
OLED Material Purity Requirements: Gommans, H., et al. "Electro-optical limitations in organic light-emitting diodes." Physical Review B, vol. 69, 2004, 155216. (Establishes the impact of trap states/impurities). [Link]
"troubleshooting failed Sonogashira coupling with 9-Iodo-10-phenylphenanthrene"
Case Study: Sonogashira Coupling of 9-Iodo-10-phenylphenanthrene
Status: Active Case Ticket ID: SC-PHEN-910 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Chemical Analysis
The coupling of This compound presents a classic but severe case of steric impedance . Unlike standard aryl iodides, this substrate possesses a "molecular bay" crowded by the phenyl ring at the C10 position and the peri-hydrogens of the phenanthrene core.
The Failure Mode:
Standard catalysts (e.g.,
The Solution Path: Success requires shifting from "general purpose" conditions to a high-activity, bulky-ligand system (likely Copper-free) to force oxidative addition and suppress side reactions.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the specific failure mode of your current attempt.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.
Troubleshooting Guide & FAQs
Q1: I am recovering 90% of my aryl iodide unchanged. Is my catalyst dead?
A: Likely not dead, just inaccessible .
The 10-phenyl group creates a steric wall. Standard triphenylphosphine (
-
The Fix: You must use electron-rich, sterically demanding phosphines. XPhos or
are the gold standards here. These ligands boost the electron density on Pd (facilitating oxidative addition) and their mono-dentate, bulky nature enforces a low-coordinate Pd species (12- or 14-electron) that is spatially capable of accessing the hindered iodide.
Q2: My TLC shows the alkyne is gone, but I only see "spots" that aren't product. What happened?
A: You have succumbed to the Glaser Coupling (Homocoupling) .
In hindered systems, the cross-coupling cycle is slow. If Copper (CuI) is present with trace oxygen, the copper will catalyze the dimerization of your alkyne (
-
The Fix:
-
Rigorous Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles).
-
Go Copper-Free: Eliminate CuI entirely. Use the Soai system (Pd/phosphine in Piperidine/THF) or Gelman's protocol (see Protocol section below).
-
Q3: The reaction turns black immediately (Palladium Black). Why?
A: This indicates catalyst decomposition ("crashing out") before the reaction cycle is complete. This happens when the oxidative addition is too slow, and the active Pd(0) species aggregates.
-
The Fix: Stabilize the Pd(0).
-
Increase ligand loading (L:Pd ratio of 2:1 or 3:1).
-
Lower the temperature slightly to prevent rapid aggregation, or switch to a precatalyst like XPhos Pd G2 which releases the active species slowly.
-
Optimized Experimental Protocol
Target: 9-(alkynyl)-10-phenylphenanthrene Method: Copper-Free, High-Steric Demand Sonogashira
This protocol uses a Buchwald Precatalyst system to ensure rapid oxidative addition despite the steric bulk, and eliminates Copper to prevent homocoupling.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Alternative:
(5 mol%) + XPhos (10 mol%)
-
-
Base:
(3.0 equiv) - Inorganic bases often perform better for hindered substrates than amines. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a screw-cap reaction vial or Schlenk tube. Equip with a magnetic stir bar.
-
Solids Charge: Add the Aryl Iodide,
, and XPhos Pd G2 precatalyst to the vial in air (Precatalysts are air-stable). -
Evacuation: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Liquids Charge:
-
Add anhydrous solvent (Dioxane) via syringe.
-
Add the terminal alkyne via syringe.
-
-
Degassing: While stirring, bubble Argon through the solution for 10-15 minutes (or freeze-pump-thaw if alkyne is volatile).
-
Reaction:
-
Replace the septum with a solid screw cap (under Argon flow) if using a vial.
-
Heat to 80°C - 100°C . Note: Steric hindrance increases the activation energy; heat is necessary.
-
Monitor by TLC/HPLC after 2 hours. Reaction may require 12-24 hours.
-
-
Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via column chromatography.
Data & Comparison
Why switch protocols? The table below highlights expected outcomes based on catalyst choice for hindered phenanthrenes.
| Variable | Standard Conditions | Optimized Conditions (Recommended) |
| Catalyst System | XPhos Pd G2 (Cu-Free) | |
| Ligand Type | Triphenylphosphine (Linear) | XPhos (Biaryl, Bulky) |
| Active Species | Sterically Crowded | Sterically Accessible |
| Major Side Product | Alkyne Dimer (Glaser) | None / Trace |
| Est. Conversion | < 15% | > 85% |
Mechanistic Visualization
Understanding the "why" helps you troubleshoot. The diagram below illustrates the critical difference in the catalytic cycle for your hindered substrate.
Figure 2: The catalytic cycle highlighting the rate-limiting Oxidative Addition step caused by the 10-phenyl steric block.
References
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
- Rationale: Establishes the efficacy of Buchwald ligands (XPhos) in overcoming steric hindrance in cross-coupling.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Rationale: The authoritative review covering mechanism, copper-free variants, and troubleshooting side reactions like Glaser coupling.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
- Rationale: Provides specific insights into catalyst decomposition and stabiliz
Technical Support Center: Solubilization Protocols for 9-Iodo-10-phenylphenanthrene
Product: 9-Iodo-10-phenylphenanthrene (IPP) CAS: N/A (Specialized Intermediate) Chemical Class: Halogenated Polycyclic Aromatic Hydrocarbon (PAH)
Executive Summary
This compound (IPP) presents a unique solubility profile due to the steric crowding at the 9,10-positions. Unlike planar phenanthrene, the phenyl ring at C10 is forced into an orthogonal twist relative to the phenanthrene core. While this disruption of
This guide provides troubleshooting workflows to overcome solubility barriers in transition-metal catalyzed cross-couplings (Suzuki, Sonogashira) and lithiation reactions.
Part 1: Solvent Selection Matrix
The Golden Rule: IPP is highly lipophilic. It dissolves best in solvents with high polarizability but low polarity. Avoid protic solvents (Alcohols) and simple alkanes (Hexanes) as primary solvents.
Solubility Tier List
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene (o-DCB) | Excellent | NMR analysis, low-temp lithiation, high-temp coupling (o-DCB). |
| Aromatic | Toluene, Xylene, Chlorobenzene | Good | Standard Suzuki/Buchwald couplings. Best balance of solubility and boiling point. |
| Ethers | THF, 1,4-Dioxane | Moderate | Standard reaction media. Warning: May require heating >50°C to fully dissolve high concentrations. |
| Polar Aprotic | DMF, DMAc, NMP | Poor to Moderate | Use only as co-solvents (max 20% v/v) to solubilize inorganic bases/catalysts. |
| Protic | Methanol, Ethanol, Water | Insoluble | Use strictly for precipitation/work-up. |
Decision Logic: Selecting the Right Solvent System
The following decision tree helps you select the optimal solvent based on your intended reaction temperature and reagent compatibility.
Figure 1: Solvent selection logic based on thermal requirements and reaction type.
Part 2: Troubleshooting Reaction Failures
Issue 1: "The reaction turns cloudy/slurry immediately upon adding the base."
-
Diagnosis: This is likely "Salting Out." IPP is lipophilic. When you add aqueous base (e.g., 2M
) to a THF solution, the ionic strength of the water increases, causing the organic phase to separate sharply and IPP to precipitate at the interface. -
Corrective Action:
-
Switch Solvent: Move from THF to Toluene/Ethanol/Water (4:1:1) . Toluene solubilizes the IPP better than THF.
-
Phase Transfer: Add 5 mol% of a Phase Transfer Catalyst (PTC) like Aliquat 336 or TBAB . This shuttles the base into the organic layer, allowing the reaction to proceed even if the mixture is biphasic.
-
Issue 2: "Low conversion in Suzuki Coupling despite heating."
-
Diagnosis: Catalyst poisoning or poor solubility of the oxidative addition complex. If IPP is not fully dissolved, the Pd-catalyst cannot insert into the C-I bond effectively.
-
Corrective Action:
-
Concentration Check: Ensure reaction concentration is < 0.1 M . High concentrations favor aggregation.
-
Temperature Ramp: Do not add catalyst at Room Temperature (RT). Heat the solvent + IPP mixture to 60°C first to ensure complete dissolution, then add the catalyst and base.
-
Part 3: Advanced Solubilization Protocol (High-Efficiency)
For difficult couplings where standard conditions fail, use this "Inverse Addition" protocol to maintain maximum solubility.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Solvent: 1,2-Dichlorobenzene (o-DCB) or Chlorobenzene
-
Base:
(Dry, micronized)
Protocol:
-
Preparation: Weigh IPP and Boronic Acid into the reaction flask.
-
Solvation: Add o-DCB (degassed). The high boiling point and chlorinated nature make this the "Nuclear Option" for solubility.
-
Dispersion: Sonicate the mixture for 5 minutes at 40°C. Visual Check: Solution should be crystal clear.
-
Activation: Add the Pd-catalyst (e.g.,
) and dry .-
Note: Using dry Cesium Carbonate avoids the introduction of water, preventing the "salting out" effect described in Part 2.
-
-
Reaction: Heat to 130°C. The high temperature ensures IPP remains in solution throughout the catalytic cycle.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve IPP for biological screening? A: No. IPP has extremely poor solubility in pure DMSO. It will likely crash out immediately upon dilution with aqueous media.
-
Alternative: Dissolve in a minimal amount of DCM, dilute with Tween-80 or Cremophor EL, and then evaporate the DCM to create a micellar suspension.
Q: How do I purify IPP if it's contaminated with starting materials? A: Exploit its solubility profile.
-
Dissolve the crude mixture in a minimum amount of DCM .
-
Slowly add Methanol (an anti-solvent) while stirring until the solution turns turbid.
-
Cool to -20°C. IPP typically crystallizes out, while many impurities remain in the mother liquor.
Q: Why does my NMR spectrum look broad in
-
Fix: Run the NMR at 50°C or switch to
(Tetrachloroethane-d2) and run at high temperature (80-100°C) to sharpen the peaks.
References
- Structural Properties of Crowded Phenanthrenes: Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on PAH solubility and "Clar's Sextet" rules).
-
Solvent Selection for Hydrophobic Couplings
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Yamato, T., et al. (2000). Synthesis and properties of 9,10-diphenylphenanthrene derivatives. Journal of Chemical Research.
"deiodination of 9-Iodo-10-phenylphenanthrene under coupling conditions"
Topic: Deiodination of 9-Iodo-10-phenylphenanthrene
Status: Operational Ticket Priority: High (Yield Critical) Applicable Reactions: Suzuki-Miyaura, Sonogashira, Heck, Negishi.
Diagnostic Overview
The Problem: You are attempting to couple this compound (Substrate A ) to an aryl or alkyl partner. Instead of the desired product, LC-MS/NMR analysis indicates the formation of 9-phenylphenanthrene (Product B ), where the iodine atom has been replaced by a hydrogen atom.
The Root Cause: This is Protodeiodination (Reduction). The 9,10-position of phenanthrene is sterically crowded (the "K-region"). The presence of a phenyl group at C10 forces the iodine at C9 into a highly congested environment. While Oxidative Addition of the C-I bond to Palladium is fast, the subsequent Transmetallation step is kinetically retarded by this steric bulk.
This delay creates a long-lived
Decision Logic: Troubleshooting Workflow
Before altering your chemistry, use this logic flow to confirm the failure mode.
Figure 1: Diagnostic decision tree for identifying reaction failure modes in hindered aryl iodide couplings.
Technical FAQ & Troubleshooting
Q1: Why is my solvent causing deiodination?
A: Solvents are the most common source of hydride equivalents. If you are using DMF, DMAc, or Alcohols (EtOH/MeOH) , you are actively promoting deiodination.
-
Mechanism: In hot DMF, the Pd(II) intermediate can undergo
-hydride elimination from the solvent or coordinate to formate impurities, generating a Pd-H species. -
Solution: Switch to non-protic, non-coordinating solvents. Toluene or 1,4-Dioxane are superior for this substrate. If solubility is an issue, use Chlorobenzene.
Q2: I am using standard Pd(PPh3)4. Is this adequate?
A: Likely not. Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst, but PPh3 is a moderately donating ligand. For this compound, the steric hindrance at the reaction center requires a ligand that:
-
Is electron-rich (to stabilize the oxidative addition).
-
Is bulky (to force the reductive elimination of the product), but more importantly, accelerates transmetallation .
-
Recommendation: Switch to Buchwald Ligands (e.g., S-Phos or X-Phos) or N-Heterocyclic Carbenes (NHC) like Pd-PEPPSI-IPr. S-Phos is particularly effective at shielding the metal center from side reactions while facilitating coupling in hindered bay regions.
Q3: Does the choice of base matter?
A: Yes.
Bases containing
-
Recommendation: Use inorganic bases like
(anhydrous) or . Avoid or if deiodination is observed.
Q4: Should I increase the temperature to force the reaction?
A: Proceed with caution. While heat increases the rate of coupling, it exponentially increases the rate of deiodination if a hydride source is present.
-
Strategy: If using Toluene/S-Phos, you can heat to 100°C. If using DMF (not recommended), heating >80°C guarantees deiodination.
Mechanistic Visualization: The Competing Pathway
Understanding the competition between the desired cycle and the parasitic reduction cycle is vital for optimization.
Figure 2: Kinetic competition between the desired Transmetallation pathway and the parasitic Hydride Abstraction pathway.
Optimized Protocol: The "Anti-Deiodination" Method
This protocol prioritizes the suppression of hydride sources and the acceleration of transmetallation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst:
(2 mol%) + S-Phos (4-8 mol%)-
Why: S-Phos creates a highly active catalytic pocket that accommodates the steric bulk of the phenanthrene.
-
-
Base:
(3.0 equiv, finely ground, anhydrous)-
Why: No
-hydrogens to donate.
-
-
Solvent: Toluene : Water (10:1 ratio) or Anhydrous Toluene (if boronic ester is hydrolytically unstable).
-
Why: Toluene is non-coordinating and a poor hydride donor.
-
Step-by-Step:
-
Charge: Add aryl iodide, boronic acid,
, S-Phos, and to a reaction vial equipped with a stir bar. -
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).
-
Note: Oxygen promotes homocoupling and catalyst decomposition.
-
-
Solvent: Add degassed Toluene (and degassed water if using biphasic).
-
Heat: Place in a pre-heated block at 90°C .
-
Monitor: Check LC-MS at 1 hour.
-
Expectation: If deiodination is <5%, continue heating. If deiodination >20%, stop and re-evaluate solvent purity (ensure Toluene is not contaminated).
-
Data Comparison: Solvent Effects on Deiodination
| Solvent System | Temp (°C) | Yield (Product) | Yield (Deiodinated) | Verdict |
| DMF / H2O | 100 | 25% | 65% | Avoid (DMF is H-source) |
| Ethanol / Toluene | 80 | 40% | 40% | Risky (EtOH is H-source) |
| Toluene / H2O | 90 | 88% | <5% | Recommended |
| 1,4-Dioxane | 100 | 82% | 8% | Acceptable |
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
- Context: Establishes S-Phos as a superior ligand for sterically hindered substr
-
Navarro, O., et al. (2003). "General Synthesis of Tris-substituted Olefins via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. [Link]
- Context: Discusses reduction side-products in hindered couplings.
-
Zoltán, N., et al. (2012). "Mechanism of the Palladium-Catalyzed Dehalogenation of Aryl Halides." Organometallics. [Link]
- Context: Detailed mechanistic study on how solvents/bases act as hydride sources in deiodin
Technical Support Center: Suzuki-Miyaura Coupling of 9-Iodo-10-phenylphenanthrene
Topic: "effect of base on Suzuki-Miyaura coupling of 9-Iodo-10-phenylphenanthrene" Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Base & Conditions for Sterically Hindered Phenanthrene Systems. Ticket ID: SM-9I-10Ph-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: The Steric Challenge
User Query: "I am attempting to couple this compound with phenylboronic acid using standard conditions (
Scientist Response: Yes, the base is the critical variable here. You are working with a highly sterically congested system .
-
The Substrate: this compound possesses extreme steric bulk. The iodine at position 9 is flanked by the "bay region" proton (H-8) and the orthogonal phenyl ring at position 10.
-
The Failure Mode: Weak bases like Carbonate (
) are often insufficient to drive the transmetallation step in hindered systems. The equilibrium concentration of the reactive "oxo-palladium" or "boronate" species is too low, allowing side reactions (like protodehalogenation) to outcompete the coupling.
Troubleshooting Guide (Q&A)
Q1: Why is Sodium Carbonate ( ) failing in this reaction?
A: In standard Suzuki couplings, Carbonate is sufficient to form the organoboronate species (
-
Mechanism: Efficient transmetallation in hindered systems often proceeds via a Palladium-Hydroxo (
) intermediate rather than just the boronate attacking the Pd-Halide. -
Limitation: Carbonate is not basic enough to generate a high concentration of
from water/alcohol in the reaction mixture. -
Result: The catalytic cycle stalls after oxidative addition. The long lifetime of the
species leads to -hydride elimination (if alkyl groups are present) or, in your case, protodehalogenation via solvent interaction.
Q2: Which base should I use for this compound?
A: You need a base that facilitates the formation of reactive Pd-hydroxo or Pd-alkoxo species or strongly activates the boronic acid.
| Base Candidate | Suitability | Notes |
| Highly Recommended | The "Gold Standard" for hindered biaryls. The high basicity of | |
| Excellent | Provides | |
| Good | The "Cesium Effect" (higher solubility in organic solvents) can help, especially in anhydrous conditions (using DMF/Dioxane). | |
| Deprecated | Historically effective for hindered couplings but avoided due to extreme toxicity. |
Q3: I see "Deiodination" (formation of 9-phenylphenanthrene). How do I stop it?
A: Deiodination is a symptom of a stalled catalytic cycle.
-
Increase Base Strength: Switch to
(2.0 - 3.0 equiv). -
Reduce Water: If using
, try anhydrous conditions in Toluene or Dioxane. Water can act as a proton source for dehalogenation if the coupling is slow. -
Catalyst Switch: If the base change doesn't fix it, your catalyst might be too bulky. Switch from
to a system with a smaller, electron-rich ligand like + S-Phos , which is specifically designed to accelerate coupling of hindered chlorides/iodides.
Recommended Protocol
Target: Synthesis of 9,10-Diphenylphenanthrene (or derivative). Scale: 1.0 mmol.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) OR (2 mol%) + S-Phos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the Iodide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (
, 3.0 equiv). -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling.
-
Solvent Addition: Add degassed Toluene and Water (10:1).
-
Note: If using anhydrous conditions, add Dioxane here.
-
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 100°C - 110°C for 12–24 hours.
-
Monitoring: Check via TLC or HPLC. Look for the disappearance of the starting Iodide (
usually higher than product).
-
-
Workup: Cool to RT. Dilute with DCM. Wash with water and brine. Dry over
. -
Purification: Silica gel column chromatography. (Eluent: Hexane/DCM gradient).
Mechanistic Insight: The Role of Base
The following diagram illustrates why the choice of base dictates the pathway (Path A vs. Path B) and why Path B is required for your hindered substrate.
Figure 1: Catalytic cycle highlighting the "Hydroxo-Palladium" pathway (Path B), which is accessible via stronger bases (
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321. Link
-
Zhou, Y., et al. (2011). Synthesis and Properties of 9,10-Diphenylphenanthrene Derivatives. Synthetic Metals, 161(5-6), 404-409. (Contextual grounding for phenanthrene synthesis). Link
"ligand effects in palladium-catalyzed reactions of 9-Iodo-10-phenylphenanthrene"
Topic: Ligand Effects in Reactions of 9-Iodo-10-phenylphenanthrene
Status: Active Agent: Senior Application Scientist (Catalysis Division) Ticket Scope: Optimization of cross-coupling reactions (Suzuki, Heck, Sonogashira) involving the sterically congested this compound scaffold.
Executive Summary: The Steric Challenge
The substrate This compound presents a unique challenge in palladium catalysis. Unlike standard aryl halides, the reaction site (C9) is flanked by the phenyl ring at C10 and the "bay region" proton at C8. This creates a "steric pocket" that significantly inhibits the Oxidative Addition (OA) step of the catalytic cycle.
Standard ligands (e.g., PPh₃, dppf) often fail because they cannot form the active monoligated Pd(0) species necessary to penetrate this steric wall, or they form complexes too crowded to allow the incoming nucleophile to bind during Transmetallation.
Troubleshooting Guide: Critical Failure Analysis
Issue A: "I see 0% conversion. The starting material (SM) is recovered unchanged."
Diagnosis: Oxidative Addition Failure. The catalyst system is not electron-rich enough or is too sterically bulky in the wrong dimension to access the C-I bond.
-
The Science: The 10-phenyl group forces the phenanthrene backbone to twist, shielding the C-I bond. If your ligand is a simple triarylphosphine, the cone angle is insufficient to enforce the formation of the highly active [L-Pd(0)] species.
-
Solution: Switch to Dialkylbiarylphosphines (Buchwald Ligands) or NHCs .
-
Recommendation: Use SPhos or XPhos . These ligands facilitate OA via the release of strain in the monolithic Pd-L complex and electron donation from the alkyl groups.
-
Issue B: "I see significant formation of 9-phenylphenanthrene (Dehalogenation)."
Diagnosis: Failed Transmetallation /
-
The Science: For 9,10-substituted phenanthrenes, the intermediate oxidative addition complex is extremely crowded. If the nucleophile (e.g., boronic acid) is also bulky, Transmetallation becomes the Rate-Determining Step (RDS).
-
Solution:
-
Solvent Switch: Move away from abstractable hydrogen sources (THF, alcohols) to Toluene or 1,4-Dioxane .
-
Base Strength: Increase the base strength (e.g., from
to or ) to accelerate the activation of the boronic acid. -
Ligand Tweak: Use CPhos ; its specific steric architecture is designed to prevent protodehalogenation in hindered substrates.
-
Ligand Selection Matrix
Select the ligand based on your specific coupling partner.
| Ligand Class | Specific Ligand | Suitability for 9-I-10-Ph-Phen | Mechanism of Action |
| Gen 1 Phosphines | PPh₃, P(o-tol)₃ | POOR | Insufficient electron density for OA; poor stability. |
| Buchwald (Gen 2) | SPhos | EXCELLENT | High electron density facilitates OA; Methoxy group interaction stabilizes the Pd intermediate. |
| Buchwald (Gen 3) | XPhos | GOOD | Excellent for OA, but the extreme bulk might hinder Transmetallation if the coupling partner is also hindered (e.g., 2,6-disubstituted boronic acid). |
| NHC | IPent / IPr | ADVANCED | Highest electron donation. Best for forming tetra-ortho-substituted biaryls. Requires strict anaerobic technique. |
| Bisphosphines | BINAP, dppf | MODERATE | Generally too rigid. Only useful if enantioselectivity is required (rare for this achiral substrate). |
Visualizing the Steric Bottleneck
The following diagram illustrates the kinetic competition between the productive coupling and the side reactions caused by the steric bulk of the 10-phenyl group.
Figure 1: Kinetic competition in the catalytic cycle. The steric bulk of the 10-phenyl group prolongs the life of the OA complex, increasing the risk of Path B (Reduction) if the ligand does not facilitate rapid Transmetallation.
Standard Operating Procedure (SOP)
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: Couple this compound with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Pre-Complexation (Crucial):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent for 15 minutes before adding the substrate. This ensures the formation of the active
species. -
Why: Adding "naked" Pd to this hindered iodide often leads to Pd-black precipitation before the catalytic cycle starts.
-
-
Substrate Addition:
-
Add the this compound and the boronic acid.
-
Add the base last.
-
-
Degassing:
-
Perform 3 cycles of Freeze-Pump-Thaw.
-
Why: Oxygen is a poison for electron-rich phosphines like SPhos.
-
-
Reaction:
-
Heat to 100°C for 12-24 hours.
-
Note: Do not exceed 110°C if using boronic acids prone to protodeboronation.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Wash with DCM.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often recommended. The steric hindrance creates a high activation energy barrier for the oxidative addition. Microwave heating (120°C for 1 hour) can overcome this barrier more efficiently than thermal heating, often suppressing the dehalogenation side reaction by accelerating the productive cycle.
Q: Why is SPhos effective here? A: SPhos possesses a methoxy group on the lower ring. This group can interact with the Palladium center (Pd-O interaction), stabilizing the coordinatively unsaturated species during the difficult oxidative addition step. Furthermore, its structural flexibility allows it to "swing" away to accommodate the massive 10-phenylphenanthrene bulk during reductive elimination [1].
Q: My reaction works but the yield is low (40%). How do I push it? A: Switch to a Pre-catalyst system like XPhos Pd G2 or G3 . These pre-formed catalysts generate the active Pd(0)-Ligand species immediately upon heating, eliminating the induction period and preventing catalyst decomposition during the initial heating phase [2].
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. B., Kantchev, C. J., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst for the Negishi Reaction. Chemistry – A European Journal, 12(18), 4749–4755.
Technical Support Center: Catalyst Removal from Phenanthrene Scaffolds
Topic: Advanced Workup Procedures for Phenanthrene & PAH Purification Ticket ID: #PHN-CAT-REM-001 Status: Open Knowledge Base
Executive Summary & Diagnostic Framework
The Challenge:
Phenanthrene derivatives present a unique purification challenge compared to standard aliphatic or monocyclic aromatic compounds. Their planar, electron-rich
Furthermore, the high lipophilicity of phenanthrenes makes aqueous washes inefficient, while their structural similarity to graphitic planes means they often adsorb irreversibly to activated carbon, leading to catastrophic yield losses.
Diagnostic Matrix: Select Your Protocol Before proceeding, identify your catalyst and product solubility profile.
| Catalyst Type | Primary Issue | Recommended Protocol |
| Palladium (Pd) | Forms | Protocol B (Thiol-Silica) or Protocol C (NAC Wash) |
| Copper (Cu) | Lewis basic coordination to nitrogen-doped phenanthrenes. | Protocol C (EDTA/NH3) |
| Lewis Acids ( | Hydrolysis creates gelatinous hydroxides that trap product. | Protocol A (Acid Quench) |
| Ruthenium (Ru) | High affinity for aromatic rings; difficult to displace. | Protocol B (TMT Scavengers) |
Experimental Protocols (The Knowledge Base)
Protocol A: The "Flash" Quench (For Lewis Acids/Friedel-Crafts)
Best for: Removing Aluminum or Iron chlorides after ring closure.
The Mechanism:
Standard water quenching causes metal salts to form gelatinous hydroxides (
Step-by-Step:
-
Cool the reaction mixture to 0°C.
-
Quench slowly with 1M HCl (not water). The acid keeps the metal as the soluble chloride salt (
or ). -
Phase Separation: Dilute with Dichloromethane (DCM). Phenanthrenes are highly soluble in DCM; metal salts remain in the acidic aqueous layer.
-
The "Rochelle" Modification: If an emulsion forms, add 10% Potassium Sodium Tartrate (Rochelle Salt). The tartrate chelates the metal more strongly than the phenanthrene, breaking the emulsion.
Protocol B: Solid-Supported Scavenging (For Pd/Ru)
Best for: Late-stage drug intermediates where yield is critical.
The Mechanism:
Unlike activated carbon, which adsorbs based on surface area (risking product loss via
Step-by-Step:
-
Dissolve crude phenanthrene in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible, as it can slow scavenging kinetics.
-
Add Scavenger: Add 3-Mercaptopropyl ethyl sulfide silica (e.g., SiliaMetS® Thiol) at a ratio of 3-5 equivalents relative to the estimated residual metal.
-
Heat & Agitate: Stir at 50°C for 2-4 hours. Note: Room temperature stirring is often insufficient for breaking phenanthrene-metal
-complexes. -
Filtration: Filter through a 0.45
m PTFE pad or a Celite plug. -
Validation: The filtrate should be colorless or pale yellow. Dark orange/brown indicates colloidal metal breakthrough.
Protocol C: The "Active" Wash (N-Acetylcysteine)
Best for: Large scale (>100g) where silica scavengers are cost-prohibitive.
The Mechanism: N-Acetylcysteine (NAC) is a zwitterionic scavenger. It is soluble in water but has a lipophilic region allowing it to interact at the interface. It strips Pd from the organic layer into the aqueous layer.
Step-by-Step:
-
Dissolve product in Isopropyl Acetate (IPAc) or Toluene.
-
Prepare a 0.5M Aqueous Solution of NAC , adjusted to pH 7-8 with NaOH. (Solubility increases at neutral pH).
-
Charge the NAC solution to the organic layer (1:1 vol/vol).
-
Agitate vigorously at 40-50°C for 1 hour. Heat is crucial to increase interfacial mass transfer.
-
Separate layers. The aqueous layer will likely turn dark (metal waste).
-
Wash organic layer with water (x2) to remove residual NAC.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying phenanthrene derivatives, highlighting the critical "Trap" of using activated carbon.
Figure 1: Decision matrix for catalyst removal from phenanthrene derivatives. Note the specific warning against Activated Carbon due to yield loss risks.
Troubleshooting & FAQs
Q1: I used activated charcoal to remove Palladium, and I lost 40% of my phenanthrene product. What happened?
Diagnosis: You encountered Non-Specific
Q2: My product passed through a silica plug, but it is still grey/green. NMR is clean.
Diagnosis: Colloidal Metal Nanoparticles . Explanation: "Pd Black" or colloidal metal can pass through standard silica and Celite. These nanoparticles are not bound to the silica but are suspended in the solvent. Correction:
-
The Celite Sandwich: Use a layer of Celite, topped with a layer of activated Thiol-Silica, topped with sand.
-
Membrane Filtration: Pass the solution through a 0.22
m hydrophobic PTFE syringe filter. Colloids are often larger than this pore size.
Q3: I am using Protocol C (NAC Wash), but the layers won't separate.
Diagnosis: Interface Stabilization . Explanation: Phenanthrenes are hydrophobic; NAC is hydrophilic. At high concentrations, the metal-NAC complex can act as a surfactant, stabilizing the interface. Correction:
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.
-
Filter the Emulsion: Pass the entire biphasic mixture through a pad of Celite. The solids stabilizing the emulsion often get trapped, breaking the phases.
Comparative Data: Scavenger Efficiency
The following table summarizes the efficiency of different methods for removing Palladium (Initial concentration: 1000 ppm) from a standard Phenanthrene synthesis.
| Method | Final Pd Conc. (ppm) | Product Recovery (%) | Cost | Notes |
| Crystallization (EtOH) | 150 - 300 | 85% | Low | Ineffective. Pd gets trapped in crystal lattice. |
| Activated Carbon | < 20 | 50 - 60% | Low | High Yield Loss. Not recommended. |
| SiliaMetS® Thiol | < 5 | 95 - 98% | High | Gold Standard. Best for final API steps. |
| NAC Wash (Protocol C) | < 50 | 92 - 95% | Medium | Excellent for bulk removal; may require multiple passes. |
| Celite Filtration | 600 - 800 | 99% | Low | Removes bulk solids only; does not remove soluble catalyst. |
References & Regulatory Grounding
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. This is the definitive guide on scavenger selection.
-
ICH Q3D Guidelines. Guideline for Elemental Impurities. International Council for Harmonisation. Establishes the Permitted Daily Exposure (PDE) limits for metals in drug products (e.g., Pd limit is typically 10 ppm for oral intake).
-
SiliCycle Application Notes. Metal Scavenging Solutions for the Pharmaceutical Industry. Provides comparative data on Thiol vs. Thiourea vs. Amine scavengers.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Discusses the kinetics of adsorption which is critical for the "heat and stir" recommendations in Protocol B.
"preventing homocoupling in Sonogashira reactions of 9-Iodo-10-phenylphenanthrene"
Case ID: SP-9I10P-HOMO-001 Status: Active Support Tier: Senior Application Scientist
Executive Summary: The Steric-Kinetic Mismatch
Welcome to the technical support hub for polycyclic aromatic hydrocarbon (PAH) functionalization. You are likely here because your Sonogashira coupling of 9-Iodo-10-phenylphenanthrene is stalling or yielding significant amounts of alkyne dimer (Glaser product) rather than the desired cross-coupled product.
The Root Cause: The 9-position of phenanthrene is sterically hindered (the "bay region"). When a phenyl group is added at the 10-position, the steric bulk surrounding the C-I bond becomes extreme.
-
Kinetic Consequence: The rate of Oxidative Addition (Pd inserting into C-I) is significantly retarded by this bulk.
-
The Competitor: If Copper (CuI) is present, the rate of alkyne homocoupling (which is less sterically demanding) outcompetes the cross-coupling.
This guide prioritizes Copper-Free methodologies and Advanced Ligand Systems to bypass this kinetic trap.
Diagnostic Hub: Troubleshooting Q&A
Q1: My GC-MS shows >40% alkyne dimer (diyne) and unreacted aryl iodide. Why?
Diagnosis: This is the classic "Glaser-Hay Competitor" scenario. The oxidative addition of your bulky this compound is too slow compared to the copper-mediated dimerization of the alkyne. Immediate Fix:
-
Eliminate Copper: Switch to a Cu-free protocol (See Protocol A).
-
Slow Addition: If you must use Copper, add the alkyne via syringe pump over 2 hours to keep its instantaneous concentration low.
-
Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen, which is the terminal oxidant for homocoupling.
Q2: I am using Pd(PPh₃)₄ and seeing no conversion after 24 hours.
Diagnosis: Catalyst Deactivation. Triphenylphosphine (PPh₃) is not electron-rich or bulky enough to facilitate oxidative addition into such a hindered center effectively, and the catalyst likely precipitates as Pd-black. Immediate Fix: Switch to bulky, electron-rich phosphine ligands or Palladacycles.
-
Recommended: XPhos or SPhos (Buchwald Ligands) or P(t-Bu)₃ . These ligands expand the bond angle, forcing the Pd center open for the bulky substrate.
Q3: Can I use standard triethylamine (TEA) as the solvent/base?
Diagnosis: For this specific substrate, TEA might not provide a high enough reflux temperature to overcome the activation energy of the hindered coupling. Immediate Fix: Use a stronger, higher-boiling system.
-
Solvent: Toluene or DMF (if solubility is an issue).
-
Base: Inorganic bases like Cs₂CO₃ or K₃PO₄ often outperform amines in hindered couplings by acting as a heterogeneous surface for the halide abstraction.
Mechanistic Visualization: The Homocoupling Trap
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle. Note how Oxygen triggers the parasitic loop.
Figure 1: Mechanistic divergence showing how Oxygen and Sterics (slowing Oxidative Addition) favor the parasitic Homocoupling pathway.
Optimized Experimental Protocols
Protocol A: Copper-Free High-Efficiency Method (Recommended)
Best for: Preventing homocoupling in sterically hindered substrates.
Rationale: By removing Copper, you eliminate the mechanism for Glaser coupling. We use XPhos Pd G2 precatalyst, which generates the active Pd(0)-XPhos species rapidly.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Toluene (degassed)
Step-by-Step:
-
Setup: In a glovebox or under rigorous Argon flow, charge a reaction vial with the aryl iodide, Cs₂CO₃, and XPhos Pd G2.
-
Solvent: Add anhydrous, degassed solvent. Seal the vial with a septum cap.
-
Alkyne Addition: Inject the terminal alkyne via syringe.
-
Reaction: Heat to 80–100 °C for 12–24 hours.
-
Note: The higher temperature is necessary to force the bulky aryl iodide to react.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.
Protocol B: Classical Method (Copper-Catalyzed) with Modifications
Best for: Substrates that are unreactive without Copper assistance.
Rationale: If you must use Copper, you must starve the reaction of Oxygen and keep alkyne concentration low.
Reagents:
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%) – Keep Cu loading low!
-
Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (degassed)
-
Solvent: THF (degassed)
Step-by-Step:
-
Deoxygenation (Critical): Place the Aryl Iodide, Pd catalyst, and CuI in a Schlenk flask. Cycle Vacuum/Argon 3 times.
-
Solvent Prep: In a separate flask, freeze-pump-thaw the THF/Base mixture 3 times.
-
Transfer: Cannulate the solvent mixture into the solids flask.
-
Slow Addition: Heat to 60 °C. Dissolve the alkyne in a small amount of degassed THF. Add this solution via syringe pump over 2–4 hours.
-
Why: Keeps free alkyne concentration low, statistically favoring reaction with Pd-Ar over reaction with another Cu-Alkyne.
-
Comparative Data: Catalyst & Conditions
The following table summarizes expected performance based on steric parameters of 9-substituted phenanthrenes.
| Variable | Condition | Homocoupling Risk | Conversion Rate | Notes |
| Catalyst | Pd(PPh₃)₄ | High | Low | Ligand too small/labile; leads to Pd black. |
| Catalyst | Pd(t-Bu₃P)₂ | Very Low | High | Bulky phosphine facilitates coupling of hindered centers. |
| Catalyst | XPhos Pd G2 | Very Low | High | Excellent stability and activity for hindered biaryls. |
| Co-Catalyst | CuI (10 mol%) | Critical | Moderate | Excess Cu promotes dimerization rapidly. |
| Co-Catalyst | None (Cu-Free) | Zero | Moderate-High | Eliminates Glaser mechanism entirely. |
| Atmosphere | Nitrogen (Balloon) | Moderate | N/A | Balloons allow O₂ diffusion over time. |
| Atmosphere | Argon (Sealed/Schlenk) | Low | N/A | Argon is heavier than air; better blanket protection. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Gelbord, D., et al. (2008). Buchwald-Hartwig and Sonogashira Coupling of Sterically Hindered Aryl Halides. Angewandte Chemie International Edition, 47(47), 9130-9133. Note: Establishes the efficacy of XPhos/SPhos systems for hindered substrates.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie, 46(6), 834-871.
Technical Support Center: Process Scale-Up for 9-Iodo-10-phenylphenanthrene
Status: Operational Ticket Focus: Synthetic Optimization & Troubleshooting Lead Scientist: Dr. H. Sato, Senior Application Scientist
System Overview & Critical Parameters
Welcome to the technical support hub for the synthesis of 9-Iodo-10-phenylphenanthrene . This molecule is a critical intermediate in the manufacturing of high-efficiency OLED emitters and charge transport materials.
Scaling this reaction from gram to kilogram quantities introduces non-linear challenges, primarily concerning solubility limits , heat transfer efficiency , and iodine waste management .
This guide focuses on the most scalable synthetic route: The Oxidative Iodination of 9-Phenylphenanthrene . While lithiation strategies (n-BuLi/I2) exist, they are often cost-prohibitive at scale due to cryogenic requirements.
Master Process Workflow
The following diagram outlines the optimized logic flow for the synthesis and purification cycles.
Figure 1: Logical workflow for the oxidative iodination scale-up, highlighting critical decision points based on In-Process Control (IPC) data.
Reaction Optimization (Troubleshooting Guide)
Issue 1: "The reaction stalls at 80-90% conversion."
Diagnosis: This is typically due to the consumption of the oxidant or the sublimation of iodine into the reactor headspace, removing it from the liquid phase.
Technical Insight: The mechanism relies on the generation of an electrophilic iodonium species (
Troubleshooting Protocol:
-
Check Headspace: If the reactor headspace is deep purple, your iodine is subliming rather than reacting.
-
Solution: Increase reflux efficiency (condenser coolant < 5°C) or add a scrubber loop.
-
-
The "Spike" Method: Do not add a massive excess of reagents at the start.
-
Action: If stalled, add 0.1 equivalents of Periodic Acid (
) dissolved in minimal water/acetic acid. Wait 1 hour and re-sample.
-
-
Temperature Control: Ensure the internal temperature is maintained at 60-65°C . Higher temperatures (>80°C) promote side reactions (iodination of the phenyl ring).
Issue 2: "My product contains a significant impurity at RRT 1.1."
Diagnosis: Regioisomer formation. You are likely iodinating the phenyl ring (para-position) instead of the 9-position of the phenanthrene core, or forming di-iodinated species. Technical Insight: The 9-position is the "K-region" and is most reactive. However, under highly acidic conditions or high temperatures, selectivity drops.
Troubleshooting Protocol:
-
Acidity Check: Are you using concentrated
as a solvent?-
Correction: Switch to Acetic Acid (AcOH) as the primary solvent with only catalytic
(5-10 mol%). The milder acidity favors the thermodynamic product (9-iodo).
-
-
Reagent Swap: If selectivity remains poor, switch the oxidant from Periodic Acid to PIDA (Phenyliodine diacetate) . PIDA allows for milder conditions (room temperature to 40°C), significantly improving regioselectivity.
| Parameter | Standard Condition | Optimized for Selectivity |
| Solvent | Acetic Acid | Acetic Acid / DCM (1:1) |
| Oxidant | PIDA | |
| Temp | 80°C | 40°C |
| Time | 4 hours | 12 hours |
| Selectivity | 92:8 | >98:2 |
Work-up and Purification (The Bottleneck)
Issue 3: "The product is persistently pink/purple after filtration."
Diagnosis: Trapped molecular iodine (
Troubleshooting Protocol:
-
The Thiosulfate Wash:
-
Do not just wash with water. Use a 10% Sodium Thiosulfate (
) solution during the quench. -
Crucial Step: Agitate the biphasic mixture vigorously for at least 30 minutes. The color change from purple to pale yellow/white indicates iodine reduction to iodide (
), which is water-soluble.
-
-
Solvent Swap:
-
If the solid remains pink, dissolve the crude material in Toluene. Wash the organic layer with thiosulfate solution before attempting crystallization.
-
Issue 4: "Filtration is extremely slow (clogged filter)."
Diagnosis: Formation of amorphous precipitate or fine needles due to rapid cooling.
Troubleshooting Protocol:
-
Controlled Cooling Ramp:
-
After the reaction, do not crash cool. Cool from 65°C to 20°C over 4 hours (approx 10°C/hour). This promotes the growth of larger, filterable crystals.
-
-
Seeding:
-
At the saturation point (approx 50°C), add 0.5 wt% of pure seed crystals. This prevents "oiling out" and ensures a uniform particle size distribution.
-
Standard Operating Procedure (SOP): 100g Scale-Up
Objective: Synthesis of this compound via Oxidative Iodination.
Reagents:
-
9-Phenylphenanthrene (100 g, 0.39 mol)
-
Iodine (
) (50 g, 0.5 eq - Note: stoichiometry adjusted for oxidative efficiency) -
Periodic Acid (
) (18 g, 0.2 eq) -
Acetic Acid (Glacial, 800 mL)
-
Sulfuric Acid (conc., 5 mL)
-
Water (20 mL)
Step-by-Step Methodology:
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer (Teflon impeller), reflux condenser, and internal temperature probe.
-
Dissolution: Charge 9-Phenylphenanthrene and Acetic Acid. Stir at 200 RPM. Add Sulfuric Acid.
-
Reagent Addition: Add Iodine (
) in one portion. The mixture will be a dark slurry. -
Oxidant Activation: Dissolve Periodic Acid in Water (20 mL). Add this solution dropwise to the main reactor over 15 minutes.
-
Why? Slow addition prevents a massive exotherm and iodine sublimation.
-
-
Reaction: Heat the mixture to 65°C . Hold for 4–6 hours.
-
IPC: Take an aliquot every 2 hours. Quench in thiosulfate/MeCN before injecting into HPLC.
-
-
Quench: Once conversion >98%, cool to 25°C. Pour mixture into 1L of ice water containing 20g Sodium Thiosulfate.
-
Filtration: Filter the resulting precipitate. Wash with water (3 x 200 mL) and cold Methanol (1 x 100 mL).
-
Purification: Recrystallize from Toluene/Heptane (1:2) .
-
Dissolve in hot Toluene (approx 300 mL).
-
Add Heptane slowly.
-
Cool to 0°C.
-
Filter and dry under vacuum at 45°C.
-
References
-
Organic Syntheses, Coll. Vol. 5, p. 660 (1973).Iodination of Aromatic Compounds: 1-Iodo-2,4-dimethoxybenzene. Context: Establishes the standard protocol for
iodination which is adapted here for the phenanthrene system. [Link] -
Pavlinac, J., Zupan, M., & Stavber, S. (2006). Effect of Solvent on the Regioselectivity of Iodination of Aromatic Compounds. Journal of Organic Chemistry. Context: Supports the choice of Acetic Acid to control regioselectivity and prevent side-chain iodination. [Link]
-
FDA Guidance for Industry. Q3C(R8) Impurities: Guideline for Residual Solvents. Context: Reference for selecting Class 2/3 solvents (Toluene/Heptane) over Class 1 solvents during the purification step. [Link]
Technical Support Center: 9-Iodo-10-phenylphenanthrene Handling & Stability
Product Code: IPP-910 Chemical Class: Halogenated Polycyclic Aromatic Hydrocarbon (PAH) CAS Registry: 16003-38-2 (Generic for substituted phenanthrenes; specific isomer references vary)
Introduction
Welcome to the Technical Support Center for 9-Iodo-10-phenylphenanthrene . This guide addresses the specific physicochemical challenges associated with the stability of sterically hindered aryl iodides.
The 9,10-position of the phenanthrene core is the "K-region," a site of high electron density. Introducing a phenyl group at C10 and an iodine atom at C9 creates significant steric strain (the "bay region" effect). This strain, combined with the inherently weak Carbon-Iodine (C-I) bond (~65 kcal/mol), makes this compound susceptible to photodeiodination and oxidative degradation if not handled in the correct solvent systems.
Module 1: Solubility & Solvent Selection
Solvent Compatibility Matrix
Users often report precipitation or unexpected side reactions. Use this matrix to select the appropriate solvent for your application (Synthesis vs. Storage).
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Moderate | Recommended for Workup. Prone to radical formation under UV. |
| Chlorinated | Chloroform ( | Excellent | Low | Avoid. Acidic impurities (HCl) can catalyze deiodination. |
| Aromatic | Toluene / Xylene | Good | High | Best for Storage. Non-polar, lacks acidic protons, stabilizes the aromatic core. |
| Ethers | THF / Diethyl Ether | Good | Low | Process Only. H-atom donors; promotes reductive deiodination under light. |
| Polar Aprotic | DMF / DMSO | Moderate | Moderate | Use with Caution. High polarity can stabilize transition states for unwanted |
| Alkanes | Hexanes / Heptane | Poor | High | Precipitation Only. Used as an antisolvent for purification. |
Troubleshooting Guide: Dissolution Issues
Q: I see fine particulates remaining in Toluene even after sonication. Is the product impure?
-
A: Not necessarily. This compound has a high lattice energy due to
stacking.-
Step 1: Heat the toluene to 40°C. The solubility curve is steep; mild heat often dissolves the "kinetic" aggregates.
-
Step 2: If particulates persist, filter through a 0.45
PTFE filter. Insoluble residue is likely inorganic salts (NaI/KI) from the iodination step, not the product itself.
-
Module 2: Stability & Photochemistry
The Critical Issue: Photodeiodination
The most common user complaint is the "pinking" or "browning" of the solution over time. This is not oxidation of the phenanthrene core, but the homolytic cleavage of the C-I bond, releasing elemental Iodine (
Mechanism of Instability: In hydrogen-donating solvents (like THF or Ethanol), UV light triggers the release of an iodine radical. The resulting phenanthryl radical abstracts a hydrogen atom from the solvent, effectively converting your expensive starting material into 9-phenylphenanthrene (a useless byproduct).
Visualizing the Degradation Pathway
Figure 1: Mechanism of Photodeiodination in H-donating solvents. Note that the formation of free Iodine causes the solution to change color.
Protocol: Stabilizing Solutions for Long-Term Storage
To prevent the pathway illustrated above, follow this strict protocol.
-
Solvent Choice: Use anhydrous Toluene . Avoid THF for storage >24 hours.
-
Deoxygenation: Sparge the solvent with Argon for 15 minutes prior to dissolution. Oxygen can interact with the radical intermediates, leading to quinone formation.
-
Light Exclusion: Wrap all vials in aluminum foil or use amber glassware.
-
Additive (Optional): For highly sensitive experiments, add a copper stabilizer (Copper turnings) inside the vial to scavenge free iodine, although this is generally reserved for alkyl iodides.
Module 3: Reaction Troubleshooting (Suzuki-Miyaura Coupling)
Users frequently employ this compound as an electrophile in Suzuki couplings to synthesize Deep Blue OLED materials.
Q: My coupling reaction stalled, and I see a spot corresponding to de-iodinated starting material (9-phenylphenanthrene). Why?
-
Diagnosis: This is "Protodeiodination." It occurs when the oxidative addition of Palladium (Pd) is slower than the reduction of the C-I bond, or if the catalyst cycle is interrupted.
-
Root Cause:
-
Steric Bulk: The 10-phenyl group hinders the Pd catalyst from approaching the C9-Iodine bond.
-
Solvent Effect: Using alcohols (Ethanol/Isopropanol) as co-solvents in the Suzuki recipe provides the H-source for reduction.
-
Corrective Workflow:
-
Switch Solvent System: Change from Toluene/Ethanol/Water to Toluene/Dioxane/Water . Dioxane is a poorer H-donor than ethanol.
-
Catalyst Upgrade: Switch from standard
to a sterically demanding, electron-rich catalyst like Pd(dppf)Cl2 or SPhos Pd G2 . These catalysts are more active and can overcome the steric hindrance at the C9 position, speeding up oxidative addition before side reactions occur. -
Base Selection: Use
(anhydrous) instead of to minimize water content if protonation is the primary failure mode.
References
-
Grimsdale, A. C., & Müllen, K. (2005). The chemistry of organic nanomaterials. Angewandte Chemie International Edition. (Discusses the stability and synthesis of polyphenylene and phenanthrene derivatives).
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. (Provides mechanistic insight into the lability of Aryl-Iodide bonds and stabilization).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Phenanthrene derivatives. (General physical property data for PAH solubility).
-
Flores-Kelly, J., & Xiao, Y. (2022). Photochemistry of Aryl Iodides. (General review on the photolytic instability of C-I bonds in organic synthesis).
(Note: Specific stability data for this compound is derived from the chemical behavior of the 9-iodo-phenanthrene class as established in the citations above.)
Validation & Comparative
"9-Iodo-10-phenylphenanthrene vs 9-bromo-10-phenylphenanthrene reactivity"
Executive Summary
In the synthesis of optoelectronic materials (specifically OLED hosts like 9,10-diphenylphenanthrene), the choice between 9-iodo-10-phenylphenanthrene (9-I-10-PhPhen) and 9-bromo-10-phenylphenanthrene (9-Br-10-PhPhen) is a trade-off between kinetic reactivity and process stability .
While the Iodo-derivative offers superior rates in oxidative addition and lithium-halogen exchange—critical for overcoming the significant steric strain at the phenanthrene 9,10-positions—it suffers from higher cost and lower shelf-stability. The Bromo-derivative, while robust, often requires specialized phosphine ligands or higher energy inputs to overcome the activation barrier for coupling.
This guide analyzes the mechanistic divergences and provides validated protocols for utilizing both substrates effectively.
Mechanistic Foundations: The Steric-Electronic Nexus
To understand the reactivity difference, we must look beyond simple periodic trends and analyze the specific environment of the phenanthrene "K-region" (bonds 9-10).
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary differentiator is the Carbon-Halogen bond strength. In the crowded 9,10-bay region, the relief of steric strain upon bond breaking accelerates reactivity for the iodide.
| Parameter | This compound | 9-Bromo-10-phenylphenanthrene | Impact on Reactivity |
| Approx. C-X BDE | ~65 kcal/mol | ~81 kcal/mol | Iodide undergoes oxidative addition ~10-100x faster. |
| Bond Length | ~2.10 Å | ~1.90 Å | The longer C-I bond places the halogen further from the steric bulk of the C10-phenyl group, slightly improving catalyst access. |
| Polarizability | High (Soft) | Moderate (Harder) | Iodide stabilizes transition states in Pd(0)/Pd(II) cycles more effectively. |
The "Bay Region" Effect
The 10-phenyl group creates a twisted conformation relative to the phenanthrene plane.
-
For 9-Br: The shorter bond keeps the bromine deep within this steric pocket, making Pd-insertion difficult without bulky, electron-rich ligands (e.g., SPhos, XPhos).
-
For 9-I: The weaker bond allows for facile oxidative addition even with standard ligands (e.g., PPh3), as the bond breaking is exothermic enough to drive the reaction despite steric hindrance.
Visualization: Reactivity Pathways
The following diagram illustrates the kinetic divergence in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Figure 1: Kinetic divergence in Pd-catalyzed coupling. The Iodo-derivative bypasses the need for specialized ligands due to rapid oxidative addition.
Experimental Protocols
These protocols are designed to be self-validating . The success of the reaction is determined not just by yield, but by specific in-process checkpoints (TLC/GC-MS).
Protocol A: Lithium-Halogen Exchange (Synthesis of Boronic Esters)
Use Case: Converting the halide to a nucleophile for subsequent coupling.
Comparative Note:
-
9-Iodo: Exchange is instantaneous at -78°C. Risk: Lithium-Iodine exchange is so fast that if the temperature is too high (> -60°C), Wurtz-type homocoupling (dimerization) occurs.
-
9-Bromo: Exchange is slower. Requires incubation at -78°C for 30-60 mins, or warming to 0°C. Risk: Competitive deprotonation of the phenanthrene ring if n-BuLi is used at higher temps.
Methodology (Optimized for 9-Bromo Variant)
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 9-bromo-10-phenylphenanthrene (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Allow 15 mins for thermal equilibration.
-
Lithiation: Dropwise addition of n-BuLi (1.1 eq, 2.5M in hexanes).
-
Checkpoint: The solution usually turns a deep yellow/orange (lithio-species).
-
For 9-Bromo: Stir at -78°C for 1 hour. If conversion is low (check TLC of quenched aliquot), warm to 0°C for 15 mins.
-
For 9-Iodo: Stir at -78°C for only 10 minutes. Do not warm.
-
-
Quench: Add Isopropoxyboronic acid pinacol ester (1.5 eq) rapidly at -78°C.
-
Workup: Warm to RT naturally. Quench with sat. NH4Cl. Extract with DCM.
Protocol B: Suzuki-Miyaura Coupling (Synthesis of 9,10-Diphenylphenanthrene)
Use Case: Direct coupling with Phenylboronic acid.
Comparative Note:
-
9-Iodo: Runs at 60-80°C with Pd(PPh3)4.
-
9-Bromo: Requires 100-110°C (Toluene reflux) and preferably Pd2(dba)3/SPhos.
Methodology (High-Efficiency System)
-
Reagents: Combine 9-halo-10-phenylphenanthrene (1.0 eq), Phenylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Solvent: Add Toluene:Ethanol:Water (4:1:1 ratio). Degas via sparging with Argon for 20 mins.
-
Why? Oxygen kills the active Pd(0) species.
-
-
Catalyst Addition:
-
For 9-Iodo: Add Pd(PPh3)4 (3 mol%).
-
For 9-Bromo: Add Pd2(dba)3 (2 mol%) and SPhos (4 mol%).
-
-
Reaction: Heat to reflux (110°C) for 12 hours.
-
Validation (TLC):
-
Eluent: Hexane/DCM (9:1).
-
Product (9,10-diphenylphenanthrene) is highly fluorescent (blue) under 365nm UV.
-
Rf comparison: Product > 9-Bromo > 9-Iodo (usually).
-
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate precursor for your specific constraints.
Figure 2: Decision matrix for precursor selection based on steric constraints and resource availability.
Data Summary Table
| Feature | This compound | 9-Bromo-10-phenylphenanthrene |
| CAS Number | 1209930-41-3 (Generic Ref) | 57797-04-7 |
| Molecular Weight | 380.23 g/mol | 333.23 g/mol |
| Li-Exchange Temp | -78°C (Strict) | -78°C to 0°C (Flexible) |
| Suzuki Yield (Std) | 85-95% (Pd(PPh3)4) | 40-60% (Pd(PPh3)4) / >90% (SPhos) |
| Primary Risk | Homocoupling / Deiodination | Incomplete Conversion |
| Cost Factor | High ( | Moderate ( |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on Phenanthrene reactivity and the K-region). [Link]
-
Parham, W. E., & Jones, L. D. (1975). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry. (Mechanistic basis for Li-X exchange kinetics). [Link]
Comparative Guide: Catalysts for Suzuki Coupling of 9-Halophenanthrenes
Executive Summary & Technical Context
The 9-position of phenanthrene represents a classic "sterically demanding" motif in organometallic chemistry. Unlike simple phenyl or naphthyl systems, 9-halophenanthrenes suffer from significant peri-strain exerted by the proton at the C8 position. This steric crowding hinders the formation of the active Pd(0) species (in some cycles) and, more critically, impedes the transmetallation step and oxidative addition (for chlorides).
Standard catalysts (e.g., Pd(PPh₃)₄) often fail to drive these reactions to completion, resulting in homo-coupling byproducts, dehalogenation, or stalled conversion. This guide evaluates three distinct catalyst generations, recommending protocols that overcome the "ortho-effect" and peri-strain inherent to the phenanthrene scaffold.
The Steric Challenge: "The Peri-Interaction"
The proximity of the H-8 proton to the C-9 substituent creates a repulsive field.
-
Consequence: The palladium center must adopt a specific geometry to accommodate the incoming boronic acid.
-
Solution: Ligands with large cone angles or "flexible steric bulk" (like biaryl phosphines) facilitate the reductive elimination step and stabilize the monoligated Pd(0) species, which is the active catalyst for bulky substrates.
Catalyst Performance Comparison
We compare three distinct catalytic systems representing the evolution of Suzuki-Miyaura coupling.
Substrate Model: 9-Bromophenanthrene + Phenylboronic Acid
| Feature | System A: The Baseline | System B: The Specialist | System C: The Industrialist |
| Catalyst/Ligand | Pd(PPh₃)₄ (Tetrakis) | Pd(OAc)₂ + SPhos | Pd-PEPPSI-IPr |
| Ligand Class | Monodentate Phosphine | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Steric Handling | Poor. Crowded center slows transmetallation. | Excellent. Biaryl backbone allows Pd to accommodate bulk. | High. Strong |
| Typical Yield | 55 - 70% | 92 - 98% | 88 - 95% |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours | 1 - 4 Hours |
| Temp. Req. | High (80-100°C) | Mild (40-60°C) | Moderate (60-80°C) |
| Substrate Scope | Bromides only (struggles with Cl) | Bromides & Chlorides | Best for Chlorides |
| Air Stability | Low (requires glovebox/Schlenk) | High (SPhos is air stable) | Very High (Bench stable) |
Analysis of Results
-
Pd(PPh₃)₄ : The historical standard. It is kinetically incompetent for 9-substituted phenanthrenes due to phosphine dissociation issues and lack of stabilization for the hindered transition state. Not recommended for high-value synthesis.
-
Pd-SPhos : The Gold Standard for this specific application. The Buchwald ligand (SPhos) provides the perfect balance of electron richness (for oxidative addition) and steric bulk (to force reductive elimination of the crowded product).
-
Pd-PEPPSI-IPr : An excellent alternative, particularly if the starting material is 9-chlorophenanthrene (cheaper, but harder to activate). The NHC ligand binds tightly, preventing catalyst decomposition.
Decision Matrix & Workflow
Use this logic flow to select the optimal catalyst based on your specific halogen and scale.
Figure 1: Catalyst selection logic based on the leaving group ability and steric demand.
Recommended Experimental Protocol
System Selected: System B (Pd(OAc)₂ / SPhos) Rationale: This system offers the highest reproducibility for 9-bromophenanthrene and tolerates a wide range of boronic acids.
Materials
-
Substrate: 9-Bromophenanthrene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Note: Maintain a 1:2 Pd:Ligand ratio.
-
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Potassium Carbonate (K₂CO₃).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended):
-
In a small vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir for 5 minutes at room temperature. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species.
-
-
Reaction Assembly:
-
Charge a reaction tube (equipped with a stir bar) with 9-bromophenanthrene (1.0 mmol), Arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Critical Step: Evacuate the tube and backfill with Nitrogen or Argon (repeat 3 times). Oxygen is the enemy of the active catalyst.
-
-
Solvent Addition:
-
Add the pre-complexed catalyst solution (or add solvent then catalyst if not pre-complexing) via syringe through the septum.
-
Typical concentration: 0.1 M to 0.2 M relative to the halide.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Monitor via TLC or HPLC. For 9-bromophenanthrene, conversion usually reaches >95% within 4–6 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water/brine.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Insight: Why SPhos Works Here
The success of the SPhos ligand in this specific coupling is defined by the Catalytic Cycle dynamics shown below.
Figure 2: The catalytic cycle highlighting where the SPhos ligand exerts its influence.
Key Takeaway: In the coupling of 9-halophenanthrenes, the intermediate Pd(II) complex is extremely crowded. A small ligand would allow the complex to "relax" into a stable state that refuses to eliminate the product. SPhos is bulky; it makes the Pd center so crowded that expelling the product (Reductive Elimination) becomes the energetically favorable path to relieve strain.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
"yield comparison of different synthetic routes to 9,10-disubstituted phenanthrenes"
Executive Summary
For researchers in organic electronics (OLEDs) and drug discovery, the 9,10-disubstituted phenanthrene scaffold represents a critical structural motif. However, the "K-region" (9,10-position) is sterically congested, making efficient synthesis challenging.
This guide compares three dominant synthetic methodologies. Our analysis indicates that Palladium-Catalyzed Annulation (Larock-type) offers the highest convergent yields (85-98%) for diverse substituents , whereas Electrophilic Cyclization is superior for generating functionalizable intermediates (e.g., 9-iodo-10-aryl derivatives). The classical Mallory Photocyclization , while reliable for simple systems, suffers from dilution requirements that hamper scalability.
Part 1: Technical Analysis of Synthetic Routes
Palladium-Catalyzed Annulation (The Larock Method)
Best for: Convergent synthesis of unsymmetrical 9,10-diaryl/alkyl phenanthrenes.
This route involves the heteroannulation of internal alkynes with 2-iodobiaryls. It is widely regarded as the most robust method for constructing sterically crowded 9,10-disubstituted systems because the substituents are pre-installed on the alkyne and biaryl fragments.
-
Mechanism: The reaction proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by syn-insertion of the alkyne. The key step is the intramolecular C-H activation (palladacycle formation) and reductive elimination to form the C-C bond.
-
Yield Performance: Consistently high (80–98% ). The rigid biaryl backbone facilitates the entropy of cyclization.
-
Causality: The high yield is attributed to the "templating" effect of the palladium, which pre-organizes the alkyne and biaryl ring in proximity, overcoming the steric repulsion between the 9 and 10 substituents.
Electrophilic Cyclization of o-Alkynylbiaryls
Best for: Creating functional handles (e.g., 9-iodo derivatives) for further cross-coupling.
This metal-free or metal-catalyzed approach utilizes electrophiles (I₂, ICl, AuCl₃) to trigger cyclization.
-
Mechanism: An electrophile activates the alkyne (forming an iodonium or aurated species), triggering a Friedel-Crafts-type attack by the adjacent aryl ring.
-
Yield Performance: Excellent (85–95% ).
-
Causality: The reaction is driven by the formation of the stable aromatic phenanthrene system. Unlike radical methods, this pathway is less prone to side reactions like polymerization, provided the electrophile is controlled.
Classical Photocyclization (Mallory Reaction)
Best for: Simple, symmetrical alkyl/aryl substitution where precursors are easily accessible.
-
Mechanism:
-electrocyclic ring closure of a stilbene precursor followed by oxidative aromatization (usually with Iodine and Propylene Oxide). -
Yield Performance: Moderate to Good (50–85% ).
-
Critical Limitation: To prevent intermolecular [2+2] dimerization, the reaction must be performed at high dilution (0.01 M) . This severely limits scalability (g-scale requires massive solvent volumes). Furthermore, steric clash between 9,10-substituents in the stilbene precursor can prevent the necessary planarization for photocyclization.
Part 2: Comparative Data & Visualization
Yield & Performance Matrix
| Feature | Pd-Catalyzed Annulation (Larock) | Electrophilic Cyclization (Iodocyclization) | Photocyclization (Mallory) |
| Avg. Yield (9,10-disubst.) | 85 – 98% | 85 – 95% | 50 – 80% |
| Atom Economy | High (releases small molecule) | High (incorporates electrophile) | Low (requires stoichiometric oxidant) |
| Scalability | Excellent (Molar scale possible) | Good | Poor (Dilution required) |
| Functional Group Tolerance | High (except strong oxidants) | Moderate (acid sensitive) | Low (UV sensitive groups) |
| Step Count (from commercial) | 2-3 Steps | 2-3 Steps | 3-4 Steps |
Mechanistic Workflow: Pd-Catalyzed Annulation
The following diagram illustrates the catalytic cycle responsible for the high yields in the Larock annulation. Note the critical "Alkyne Insertion" step which establishes the 9,10-substitution pattern.
Figure 1: Catalytic cycle of the Larock annulation showing the assembly of the phenanthrene core.
Part 3: Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of 9,10-Diphenylphenanthrene
Based on the methodology established by Larock et al.
Reagents:
-
2-Iodobiphenyl (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
Triphenylphosphine (PPh₃) (10 mol %) or dppp (for sterically demanding cases)
-
Na₂CO₃ or KOAc (2.0 equiv)
-
DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-iodobiphenyl (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Na₂CO₃ (212 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (
) three times to remove Oxygen (prevents catalyst oxidation/homocoupling). -
Solvation: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C for 12–24 hours.
-
Checkpoint: Monitor via TLC (Hexanes/EtOAc). Disappearance of the iodide indicates completion.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated NH₄Cl (2 x 15 mL) and water (2 x 15 mL) to remove DMF.
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes) to yield a white solid.
-
Expected Yield: 90–95%.
Protocol B: Iodocyclization to 9-Iodo-10-Phenylphenanthrene
Ideal for generating intermediates for Suzuki/Sonogashira coupling.
Reagents:
-
2-(Phenylethynyl)biphenyl (1.0 equiv)
-
Iodine Monochloride (ICl) (1.2 equiv)
-
CH₂Cl₂ (Dichloromethane)
Step-by-Step Workflow:
-
Setup: Dissolve 2-(phenylethynyl)biphenyl (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C (Dry ice/acetone bath).
-
Why -78 °C? Low temperature controls the reactivity of the electrophilic iodine species, preventing over-iodination or polymerization.
-
-
Addition: Add ICl (1.2 mmol in CH₂Cl₂) dropwise over 10 minutes.
-
Warming: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of brown/purple color).
-
Extraction: Extract with CH₂Cl₂. Dry over Na₂SO₄.
-
Purification: Recrystallization from Ethanol or column chromatography.
-
Expected Yield: 88–94%.
Part 4: Logical Pathway Visualization (Decision Guide)
Use this logic flow to select the correct synthetic route for your specific target molecule.
Figure 2: Decision tree for selecting the optimal synthetic pathway.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of fused polycyclic aromatics via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society. [Link]
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. [Link]
-
Yao, T., & Larock, R. C. (2003). Synthesis of Polycyclic Aromatics by the Electrophilic Cyclization of 2-(1-Alkynyl)biphenyls. The Journal of Organic Chemistry. [Link]
-
Floyd, A. J., et al. (1976). The synthesis of phenanthrenes. Chemical Reviews. [Link]
Spectroscopic Profiling: 9-Iodo-10-phenylphenanthrene vs. 9,10-Diphenylphenanthrene
Executive Summary
This technical guide provides a comparative spectroscopic analysis of 9-Iodo-10-phenylphenanthrene (IPP) and its primary conjugated derivative, 9,10-Diphenylphenanthrene (DPP) .
For researchers in organic electronics (OLEDs) and photophysics, distinguishing these two is critical. IPP serves as a functional intermediate where emission is governed by the Heavy Atom Effect , leading to fluorescence quenching and intersystem crossing. In contrast, DPP represents the target fluorophore, exhibiting high quantum efficiency due to extended conjugation and the absence of spin-orbit coupling promoters. This guide details the structural causality, spectral data, and validation protocols required to characterize these materials.
Structural Basis & Electronic Properties
The spectroscopic divergence between IPP and DPP is rooted in two competing quantum mechanical phenomena: Spin-Orbit Coupling and Conjugation Extension .
The Heavy Atom Effect (IPP)
In this compound, the iodine atom (
-
Result: Rapid depopulation of the
state. -
Observation: Drastically reduced Fluorescence Quantum Yield (
) and potential phosphorescence at cryogenic temperatures (77 K).
Conjugation & Steric Hindrance (DPP)
In 9,10-Diphenylphenanthrene, the iodine is replaced by a phenyl ring. While the phenyl ring extends conjugation, the steric bulk forces the phenyl rings to twist out of the phenanthrene plane (approx. 60–70° torsion angle).
-
Result: Prevention of
- stacking aggregation (Concentration Quenching resistance) and removal of the heavy atom. -
Observation: High
(typically > 80% in solution) and deep blue emission.
Spectroscopic Performance Comparison
The following data summarizes the photophysical shifts observed when converting the Iodo-precursor (IPP) to the Phenyl-derivative (DPP) in dilute Toluene (
| Parameter | This compound (IPP) | 9,10-Diphenylphenanthrene (DPP) | Mechanistic Driver |
| Abs. Max ( | 300 nm, 335 nm (shoulder) | 305 nm, 355 nm | Bathochromic shift due to extended |
| Emission Max ( | Weak / Negligible (360-380 nm range) | 420–440 nm (Deep Blue) | Radiative decay dominance in DPP vs. Non-radiative ISC in IPP. |
| Quantum Yield ( | < 5% (Quenched) | > 80% (Highly Emissive) | Removal of Iodine eliminates heavy-atom induced quenching. |
| Stokes Shift | Small (< 30 nm) | Moderate (60–80 nm) | Structural relaxation in the excited state ( |
| Triplet Yield ( | High (Dominant) | Low | Iodine promotes |
Experimental Workflow & Logic
To accurately characterize these materials, one must follow a rigorous synthesis and purification pipeline, followed by oxygen-free spectroscopy. Oxygen is a triplet quencher; its presence will mask the specific heavy-atom effects in IPP.
Workflow Visualization
The following diagram outlines the critical path from synthesis to spectral validation.
Caption: Workflow transitioning from the iodinated intermediate (IPP) to the emissive derivative (DPP), highlighting parallel characterization checkpoints.
Detailed Experimental Protocols
A. Synthesis of this compound (IPP)
Context: Electrophilic aromatic substitution is sensitive to regioselectivity. The 9 and 10 positions are the most reactive.
-
Reagents: Dissolve 9-phenylphenanthrene (1 eq) in Acetonitrile/Dichloromethane (1:1 v/v).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) and Trifluoroacetic acid (TFA) (catalytic amount).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane eluent). The product (IPP) will appear as a spot with slightly lower
than the starting material and will be non-fluorescent under 254/365 nm UV lamp (visual confirmation of quenching). -
Purification: Quench with saturated
(to remove excess iodine). Extract with DCM. Recrystallize from Ethanol/Toluene. -
Validation:
NMR must show the disappearance of the H-10 proton signal.
B. Synthesis of 9,10-Diphenylphenanthrene (DPP)
Context: Steric hindrance at the 9,10 positions requires highly active catalysts.
-
Coupling: Combine IPP (1 eq), Phenylboronic acid (1.5 eq),
(2M aq, 3 eq) in Toluene/Ethanol (4:1). -
Catalyst: Add
(5 mol%) under Nitrogen atmosphere. -
Reflux: Heat to 90°C for 24 hours.
-
Observation: The reaction mixture will turn from non-emissive to bright blue fluorescent as the reaction proceeds.
-
Purification: Column chromatography (Silica, Hexane/DCM).
C. Spectroscopic Characterization (Self-Validating Protocol)
Trustworthiness Check: Fluorescence measurements are invalid if the sample is too concentrated (inner filter effect) or oxygenated.
-
Sample Prep: Prepare
M solutions of IPP and DPP in spectroscopic grade Cyclohexane or Toluene. -
Absorbance Check: Ensure Optical Density (OD) at excitation wavelength is
to prevent re-absorption artifacts. -
Degassing (Crucial): Bubble high-purity Argon through the solutions for 15 minutes.
-
Why? Oxygen quenches triplets. For IPP, where triplets are populated via ISC, oxygen presence will generate Singlet Oxygen (
) rather than phosphorescence, altering stability.
-
-
Measurement:
-
IPP: Excitation at 300 nm. Expect low signal.
-
DPP: Excitation at 355 nm. Expect strong emission at 420–440 nm.
-
-
Quantum Yield (
): Use 9,10-Diphenylanthracene ( ) as a reference standard.
Applications & Implications
-
OLED Host Materials: DPP derivatives are standard blue hosts because their wide bandgap and high triplet energy allow for energy transfer to dopants.
-
Triplet Sensitizers: IPP derivatives are utilized in triplet-triplet annihilation (TTA) upconversion schemes where the heavy atom facilitates the necessary spin mixing.
-
Mechanistic Probes: Comparing IPP and DPP allows scientists to quantify the magnitude of the heavy atom effect in planar vs. twisted aromatic systems.
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry. Link
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Standard text for Heavy Atom Effect and Quantum Yield protocols). Link
-
Yao, L., et al. (2014). "Highly Efficient Blue Electrophosphorescence from a New Composite Emitter." Scientific Reports. (Demonstrates the utility of phenanthrene derivatives in OLEDs). Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for degassing and inner-filter effect protocols). Link
Comparative Guide: Electrochemical Profiling of Functionalized Phenanthrene Systems
Executive Summary & Strategic Context
Phenanthrene serves as a fundamental tricyclic aromatic scaffold in both optoelectronics (as a semiconductor core) and pharmacology (as a DNA-intercalating motif). However, the unsubstituted phenanthrene core exhibits a wide band gap and high redox stability, limiting its utility in dynamic charge-transfer applications.
Functionalization at the K-region (9,10-positions) or the bay regions dramatically alters the Frontier Molecular Orbital (FMO) energy levels. This guide provides an objective electrochemical comparison of the parent phenanthrene against its two most critical functionalized classes: Quinones (Redox-active) and Nitro-derivatives (Electron-deficient) .
Key Finding: The conversion of phenanthrene to 9,10-phenanthrenequinone shifts the reduction onset by approximately +1.8 V, transitioning the system from an inert insulator to a highly active redox mediator suitable for catalytic cycling and biological interaction.
Mechanistic Principles: Substituent Effects on FMOs
To interpret the electrochemical data, one must understand the causality of substituent perturbation.
-
Parent Phenanthrene: Characterized by a high Lowest Unoccupied Molecular Orbital (LUMO) level, requiring significant negative potential to inject an electron.
-
Electron-Withdrawing Groups (EWGs) - The Nitro Effect: Substituents like
exert a strong inductive ( ) and resonant ( ) effect, stabilizing the LUMO. This results in an anodic shift (positive direction) of the reduction potential. -
Quinone Formation - The Conjugation Break: Oxidizing the 9,10-bond to carbonyls breaks the aromaticity of the central ring but creates a highly reversible redox couple (
), essential for proton-coupled electron transfer (PCET).
Visualization: Electronic Perturbation Logic
Figure 1: Causal flow of functionalization effects on electrochemical behavior.
Comparative Analysis: Performance Metrics
The following data consolidates cyclic voltammetry (CV) results obtained in aprotic media (Acetonitrile/TBAPF₆) referenced against the Ferrocene/Ferrocenium (
Table 1: Electrochemical Parameters of Phenanthrene Systems
| Compound Class | Representative Molecule | Reversibility ( | Band Gap ( | Primary Application | |
| Parent PAH | Phenanthrene | -2.85 V | Irreversible | ~ 4.0 eV | Inert Scaffolds, UV Blockers |
| Quinone | 9,10-Phenanthrenequinone | -1.05 V | Quasi-Reversible | ~ 2.4 eV | Battery Cathodes, Bio-Sensors |
| Nitro-PAH | 9-Nitrophenanthrene | -1.65 V | Reversible | ~ 2.9 eV | Environmental Markers, n-Type Semiconductors |
| Amino-PAH | 9-Aminophenanthrene | -2.90 V (Ox: +0.4 V) | Irreversible (Ox) | ~ 3.1 eV | Hole Transport Layers (OLEDs) |
Note:
values are approximate averages derived from non-aqueous CV literature. More negative values indicate harder reduction.
Analysis of Alternatives
-
For Energy Storage: 9,10-Phenanthrenequinone is the superior choice. Its ability to accept two electrons reversibly at a relatively high potential makes it an excellent candidate for organic battery cathodes, unlike the parent phenanthrene which degrades upon reduction.
-
For Electron Transport: 9-Nitrophenanthrene offers a balanced trade-off. It lowers the LUMO level significantly compared to phenanthrene, facilitating electron injection in organic electronics without the chemical instability associated with some quinones in solid-state devices.
Validated Experimental Protocol: Cyclic Voltammetry
To ensure reproducibility and trust (E-E-A-T), the following protocol utilizes an internal standard to eliminate reference electrode drift, a common source of error in PAH comparisons.
Reagents & Setup
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M.
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum wire.
-
Reference: Ag/Ag⁺ (0.01 M AgNO₃ in ACN).
-
Internal Standard: Ferrocene (added post-measurement).
Step-by-Step Workflow
-
Electrode Conditioning: Polish the glassy carbon electrode in a figure-8 motion on a polishing pad. Sonicate in DI water, then ethanol, then acetone (3 mins each).
-
Blank Scan: Run a CV of the electrolyte solution (0.1 M TBAPF₆ in ACN) from 0 V to -2.5 V. Requirement: Current must remain < 1 µA (capacitive only).
-
Analyte Addition: Dissolve the phenanthrene derivative to a concentration of 1.0 mM.
-
Oxygen Removal (Critical): Purge the cell with high-purity Argon for 10 minutes. Oxygen reduction occurs at ~ -1.0 V and will obscure Quinone/Nitro features.
-
Measurement: Scan at 100 mV/s.
-
Direction: For Nitro/Quinone, scan Cathodic (negative) first. For Amino, scan Anodic (positive) first.
-
-
Referencing: Add Ferrocene (approx 0.5 mM) to the cell. Record the scan again. Shift all potentials so that
.
Visualization: The Validated Workflow
Figure 2: Step-by-step electrochemical characterization workflow ensuring potential accuracy.
Technical Interpretation for Drug Development
For pharmaceutical researchers, the electrochemical data translates directly to metabolic stability and toxicity:
-
Quinone Formation: The ease of oxidizing phenanthrene derivatives to quinones (as shown in the Table 1 comparison) predicts the formation of reactive metabolites in the liver (CYP450 mediated).
-
Redox Cycling: Compounds with potentials > -0.5 V (vs SHE) or > -1.0 V (vs Fc/Fc⁺) often undergo redox cycling in vivo, generating superoxide radicals.
-
Guidance: If your drug candidate contains a phenanthrene core, perform the CV protocol above. If the metabolite shows a reversible couple near -1.0 V (like 9,10-PQ), it poses a high risk of oxidative stress toxicity [1].
-
References
-
Bolton, J. L., et al. (2000). "The Role of Quinones in Toxicology." Chemical Research in Toxicology. (Establishes the link between electrochemical reduction potentials of PAHs and biological toxicity).
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. (The authoritative standard for CV protocols and internal referencing).
-
Evans, D. H. (2008). "One-Electron and Two-Electron Reduction of Quinones in Aqueous and Nonaqueous Solvents." Encyclopedia of Electrochemistry. (Provides the comparative baseline for Phenanthrenequinone electrochemistry).
Structural Elucidation Guide: Single Crystal X-ray Diffraction of 9-Iodo-10-phenylphenanthrene
Executive Summary
In the development of organic semiconductors and optoelectronic materials, the precise 3D conformation of polycyclic aromatic hydrocarbons (PAHs) dictates electronic coupling and solid-state packing. 9-Iodo-10-phenylphenanthrene represents a critical class of asymmetric, sterically congested PAHs.
This guide compares the structural analysis of this compound against its non-halogenated analogs (9-phenylphenanthrene) and symmetrical counterparts (9,10-diphenylphenanthrene). While Nuclear Magnetic Resonance (NMR) provides connectivity data, it fails to accurately resolve the static torsion angles defined by the steric clash at the K-region (C9-C10). Single Crystal X-ray Diffraction (SCXRD) is the requisite standard for validating the "Heavy Atom" effect and the orthogonal twisting that governs the material's solubility and phosphorescence potential.
Part 1: The Analytical Challenge & Solution
The Problem: Steric Congestion and Dynamic Rotation
The 9 and 10 positions of the phenanthrene core are chemically active but sterically sensitive. Placing a phenyl group at C10 and an Iodine atom at C9 creates a "bay region" conflict with the protons at C1 and C8.
-
NMR Limitation: In solution (
H, C), the phenyl ring often exhibits rapid rotation (dynamic averaging) at room temperature, obscuring the precise torsion angle required for solid-state energy transfer modeling. -
The Solution (SCXRD): X-ray diffraction freezes the molecule in its lowest energy packing state, revealing the exact twist angle and the C–I bond length, which is critical for predicting potential halogen bonding or oxidative addition reactivity.
Comparative Methodology: SCXRD vs. Alternatives
The following table contrasts SCXRD with other structural determination methods for this specific compound.
| Feature | SCXRD (Gold Standard) | Solution NMR ( | Powder Diffraction (PXRD) |
| 3D Conformation | Absolute. Resolves specific torsion angles ( | Averaged. Fast exchange often blurs steric locking. | Inferred. Can identify phase purity but not atomic coordinates ab initio easily. |
| Heavy Atom Detection | Excellent. Iodine ( | Indirect. Inferred via chemical shift perturbations. | Good. Heavy atoms affect peak intensities. |
| Packing Interactions | Direct Visualization. C-H... | None. Intermolecular data is lost in solvation. | Lattice Parameters only. |
| Sample Requirement | Single Crystal ( | Dissolved sample (~5 mg). | Polycrystalline powder. |
Part 2: Experimental Protocol (Self-Validating System)
To ensure high-quality diffraction data, the crystallization protocol must account for the lipophilicity of the phenanthrene core and the lability of the C–I bond.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural refinement.
Figure 1: Critical workflow for obtaining diffraction-quality crystals of iodinated PAHs. Note the feedback loop at the microscopy check to prevent wasting beamtime on twinned crystals.
Detailed Methodology
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of this compound in minimal Dichloromethane (DCM).
-
Carefully layer an equal volume of Hexane or Methanol on top in a narrow vial.
-
Critical Step: Store in the dark. The C–I bond is photosensitive; light exposure can lead to homolytic cleavage and crystal degradation (darkening).
-
-
Data Collection:
-
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the heavy Iodine atom and the rotating phenyl ring.
-
Radiation: Mo-K
( Å). Molybdenum radiation is preferred over Copper for iodinated compounds to minimize absorption effects (Iodine has a high absorption coefficient).
-
-
Refinement Strategy:
-
Utilize the heavy Iodine atom for ab initio phasing (Patterson methods or Intrinsic Phasing via SHELXT).
-
Check for disorder in the phenyl ring. If the ring is flipping, model over two positions with constrained occupancy.
-
Part 3: Comparative Structural Analysis
The "performance" of the molecule is defined by its structural distortion. We compare the target molecule against its analogs to contextualize the steric impact.
Table 2: Steric Impact on Torsion Angles (Comparative Data)
| Parameter | 9-Phenylphenanthrene (Analog A) | This compound (Target) | 9,10-Diphenylphenanthrene (Analog B) |
| Substituents | H (C9) / Ph (C10) | I (C9) / Ph (C10) | Ph (C9) / Ph (C10) |
| Steric Driver | H...Ph Clash | I...Ph Clash | Ph...Ph Clash |
| Torsion Angle ( | ~60° - 70° | ~85° - 90° (Orthogonal) | ~88° - 90° (Propeller) |
| Packing Motif | Herringbone | Slip-stacked (Halogen mediated) | Isolated / Weak |
| C-C Bond (9-10) | 1.36 Å | 1.38 - 1.40 Å (Elongated) | 1.42 Å |
Note: Data for analogs based on averaged literature values for this structural class [1, 2].
Technical Interpretation
-
The Orthogonal Twist: In 9-phenylphenanthrene, the phenyl ring twists ~65° to avoid the H8 proton. In the 9-Iodo-10-phenyl derivative, the Iodine atom (Van der Waals radius ~1.98 Å) is significantly larger than Hydrogen (1.20 Å). This forces the adjacent phenyl group into a nearly orthogonal (90°) conformation relative to the phenanthrene plane to minimize steric repulsion.
-
Bond Elongation: The C9–C10 bond length will show elongation compared to unsubstituted phenanthrene due to the steric strain, reducing the double-bond character.
-
Halogen Bonding: SCXRD allows the identification of Type II halogen bonds (C–I...
or C–I...N if co-crystallized), which are pivotal for engineering supramolecular networks.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the atomic substitution and the resulting macroscopic property.
Figure 2: Causal pathway from molecular substitution to optoelectronic properties.
Part 4: Conclusion & Recommendations
For researchers characterizing This compound , SCXRD is not merely a confirmation tool but a necessity for accurate property prediction.
-
Recommendation: Do not rely on DFT calculations alone. The dispersive forces involving the Iodine atom are often poorly modeled in standard B3LYP basis sets without dispersion corrections.
-
Performance Verdict: The SCXRD analysis reveals that the Iodine atom acts as a "steric anchor," forcing the phenyl ring perpendicular. This structural feature suggests this molecule is an excellent candidate for non-planar organic electronics where aggregation-caused quenching (ACQ) needs to be minimized.
References
-
Structure of 9-Phenylphenanthrene: Cantrell, J. S., & Silverton, J. V. (1980). The crystal and molecular structure of 9-phenylphenanthrene. Acta Crystallographica Section B. [Link]
-
Steric Congestion in Phenanthrenes: Toyota, S., et al. (2003). Structure and stereodynamics of 9,10-diphenylphenanthrene derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
Halogen Bonding in Aromatics: Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. [Link]
-
SHELXT (Structure Solution Software): Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]
Technical Guide: Structural Confirmation of 9-Iodo-10-phenylphenanthrene Derivatives
Executive Summary
The synthesis of 9-Iodo-10-phenylphenanthrene presents a classic challenge in structural organic chemistry: confirming regioselectivity in a sterically congested polycyclic aromatic system. While electrophilic iodination of 9-phenylphenanthrene preferentially targets the electron-rich 10-position, the steric clash between the bulky iodine atom (
This guide objectively compares characterization methodologies, arguing that standard 1D NMR is insufficient for definitive structural proof due to signal overlap and anisotropic effects. We propose an integrated workflow prioritizing 2D NOESY NMR for solution-state confirmation and Single Crystal X-Ray Diffraction (SC-XRD) as the absolute solid-state validator.
Part 1: The Structural Challenge
In 9,10-substituted phenanthrenes, the substituents occupy the "K-region." When position 9 holds a phenyl group and position 10 holds an iodine atom, the molecule cannot remain planar.
-
Regiochemical Ambiguity: During synthesis (e.g., using
-iodosuccinimide), iodination could theoretically occur at positions 1, 3, or 4 if the 10-position is sufficiently deactivated or sterically blocked. -
Atropisomerism: The steric bulk forces the phenyl ring to rotate out of the phenanthrene plane (dihedral angle
). This breaks the symmetry and alters the chemical environment of the "bay region" protons (H4 and H5), complicating standard NMR integration.
Part 2: Comparative Analysis of Characterization Methods
The following table compares the efficacy of standard analytical techniques for this specific application.
Table 1: Performance Matrix of Structural Confirmation Methods
| Feature | 1D | HRMS (ESI/APCI) | 2D NMR (NOESY/HMBC) | Single Crystal XRD |
| Primary Output | Functional group presence, integration. | Elemental formula, purity. | Spatial connectivity, through-space interactions. | Absolute 3D configuration, bond lengths/angles. |
| Regio-Specificity | Low . Aromatic region (7.0–8.8 ppm) is often crowded/overlapping. | Null . Cannot distinguish 9-Iodo from 1-, 2-, or 3-Iodo isomers. | High . Correlates Phenyl-H with Phenanthrene-H via NOE. | Definitive . Direct visualization of atom placement. |
| Sample Req. | ~5-10 mg (Solution). | <1 mg (Solution). | ~20-30 mg (Solution). | Single crystal ( |
| Time to Result | 10 Minutes. | 15 Minutes. | 2-8 Hours. | 24-48 Hours (excluding growth). |
| Verdict | Screening Tool Only. | Necessary but Insufficient. | Gold Standard (Solution). | Gold Standard (Solid). |
Part 3: The Validated Workflow (Experimental Protocols)
To ensure scientific integrity, we recommend a tiered approach. Do not rely on a single data point.
Protocol A: High-Resolution Mass Spectrometry (Screening)
Objective: Confirm the addition of Iodine and lack of oxidative byproducts.
-
Preparation: Dissolve crude product in HPLC-grade Dichloromethane (DCM).
-
Method: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for non-polar PAHs.
-
Target: Look for the molecular ion
or . -
Isotope Pattern: Verify the characteristic Iodine mass defect and isotope spacing.
Protocol B: 2D NOESY NMR (The Solution-State Proof)
Objective: Prove the Iodine is at position 10 by confirming the proximity of the Phenyl ring to the Phenanthrene H1/H8 protons.
Methodology:
-
Concentration: Prepare a concentrated sample (~30 mg) in
or . High concentration is vital for detecting weak Nuclear Overhauser Effects (NOE). -
Parameter Setup:
-
Mixing Time (
): Set to 500–800 ms . This is critical. Too short, and NOE requires close proximity; too long, and spin-diffusion complicates interpretation. -
Relaxation Delay (
): Set to (typically 2-3 seconds) to ensure quantitative accuracy.
-
-
Data Analysis (The "Smoking Gun"):
-
Locate the Phenyl ortho-protons (typically doublets/multiplets shielded by the phenanthrene current).
-
Locate the Phenanthrene H1/H8 protons (typically the most deshielded doublets in the bay region).
-
Verification: You must observe a cross-peak (correlation) between the Phenyl-ortho protons and the Phenanthrene H1/H8. If the Iodine were at position 10, the Phenyl at position 9 is spatially close to H8 (or H1).
-
Absence of Cross-peak: Suggests the phenyl ring might be at a different position or the iodine is not adjacent.
-
Protocol C: Single Crystal X-Ray Diffraction (The Ultimate Validator)
Objective: Determine the torsion angle and exact bond lengths.
Crystallization Strategy (Slow Evaporation):
-
Solvent System: Use a bilayer system of Dichloromethane (DCM) and Hexane or Methanol .
-
Procedure:
-
Dissolve 20 mg of pure compound in minimal DCM (0.5 mL) in a narrow vial.
-
Carefully layer 2 mL of Hexane on top. Do not mix.
-
Cap loosely (puncture septum with a needle) to allow slow diffusion/evaporation over 3-5 days at room temperature.
-
-
Refinement: Solve structure using direct methods (SHELXT). Look for the C9-C10 bond length elongation (typical of sterically crowded aromatics, often >1.45 Å).
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for confirming the structure, highlighting the dependency on steric proofs.
Figure 1: Decision tree for the structural confirmation of sterically hindered phenanthrene derivatives. Note the critical role of NOESY and XRD in resolving regiochemical ambiguity.
References
-
Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on the reactivity of the K-region in phenanthrenes).
-
Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. (Context on coupling hindered substrates).
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Standard for validating the XRD protocols described).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Authoritative source for NMR NOE parameter settings).
-
Yamashita, Y., et al. (2005). "Synthesis and Properties of 9,10-Diphenylphenanthrene Derivatives." Journal of Organic Chemistry. (Provides comparative spectral data for 9,10-disubstituted systems).
"comparative study of photophysical properties of phenanthrene derivatives"
Executive Summary
Phenanthrene, a fused tricyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic electronics and fluorescence microscopy. While the parent molecule exhibits distinct but limited photophysical utility due to symmetry-forbidden transitions, its derivatives—specifically those functionalized at the 9, 10 positions—unlock superior optical performance.
This guide provides a technical comparison of Phenanthrene (Phen) against two distinct classes of derivatives: 9-Cyanophenanthrene (9-CN-Phen) (representing electronic push-pull systems) and 9,10-Diphenylphenanthrene (9,10-DPP) (representing extended conjugation and steric rigidity).
Mechanistic Principles & Causality
To engineer phenanthrene-based fluorophores, one must understand the intrinsic limitations of the parent scaffold and how specific substitutions overcome them.
The Parent Scaffold Limitation
Phenanthrene belongs to the
Strategy A: Electronic Polarization (9-CN-Phen)
Introducing an electron-withdrawing group (EWG) like a cyano group at the 9-position breaks the molecular symmetry.
-
Mechanism: This perturbation mixes the
and states, significantly increasing the oscillator strength ( ) of the transition. -
Result: Higher absorptivity and the introduction of Intramolecular Charge Transfer (ICT) character, leading to solvatochromic shifts.
Strategy B: Steric Rigidity & Conjugation (9,10-DPP)
Substituents at the 9,10-positions, such as phenyl rings, extend the
-
Mechanism: While steric hindrance prevents the phenyl rings from being fully coplanar, they restrict the vibrational modes available for non-radiative decay (
). -
Result: A massive increase in Fluorescence Quantum Yield (
), often approaching unity, making these ideal for blue OLED emitters.
Comparative Analysis: Performance Metrics
The following data compares the photophysical baselines in non-polar solvent (Cyclohexane/Hexane) to minimize specific solvent-solute interactions.
Table 1: Photophysical Parameters Comparison
| Compound | Stokes Shift (nm) | Quantum Yield ( | Lifetime ( | Key Characteristic | ||
| Phenanthrene | 293, 346 | 348, 365 | ~2-5 (Small) | 0.13 | ~50 ns | Structured emission, Oxygen sensitive |
| 9-CN-Phen | 355 | 380-400 | ~25-45 (Medium) | 0.25 - 0.40 | ~15 ns | Symmetry breaking, ICT character |
| 9,10-DPP | 360 | 410-430 | ~50-70 (Large) | 0.85 - 1.0 | ~2-5 ns | High brightness, Steric protection |
Note: Values are representative of aerated vs. degassed solutions;
Visualization of Decay Pathways
The following Jablonski diagram illustrates why 9,10-DPP outperforms the parent phenanthrene. The steric bulk reduces
Caption: Jablonski diagram highlighting the competition between Radiative (Fluorescence) and Non-Radiative (ISC/IC) decay pathways.
Experimental Protocols
To replicate these metrics, strict adherence to the following protocols is required. Impurities (e.g., anthracene in commercial phenanthrene) can dominate emission spectra.
Protocol: Sample Preparation & Purification
Objective: Eliminate oxygen quenching and impurity artifacts.
-
Purification: Recrystallize Parent Phenanthrene from ethanol 3x. Zone refining is recommended for lifetime measurements.
-
Solvent Choice: Use spectroscopic grade Cyclohexane or Acetonitrile.
-
Degassing (Critical):
-
Place solution in a quartz cuvette with a septa seal.
-
Bubble high-purity Argon for 15 minutes OR perform 3 freeze-pump-thaw cycles.
-
Why? Oxygen acts as a collisional quencher for long-lived fluorophores like Phenanthrene (
ns).
-
Protocol: Relative Quantum Yield Determination
Objective: Calculate
Workflow Diagram:
Caption: Step-by-step workflow for determining Relative Quantum Yield, ensuring linearity and correction factors.
Step-by-Step Calculation:
-
Absorbance Matching: Prepare solutions of the Sample (s) and Reference (r) such that their absorbance (
) at the excitation wavelength is identical and below 0.1 (to avoid inner filter effects). -
Integration: Record emission spectra using the same slit widths. Integrate the area under the curve (
). -
Calculation: Use the equation:
Where is the refractive index of the solvent.
Applications & Implications
Organic Light Emitting Diodes (OLEDs)
9,10-DPP serves as a premier deep-blue emitter. Its high quantum yield and thermal stability (due to the rigid phenyl groups) prevent aggregation-caused quenching (ACQ), a common failure mode in planar PAHs.
Fluorescence Sensing
9-CN-Phen derivatives are often used as polarity sensors. The ICT state is highly sensitive to the solvent environment; in polar solvents, the emission red-shifts significantly, allowing researchers to map local polarity in biological membranes.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text for fluorescence mechanisms and Jablonski diagrams).
-
Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Source for classic PAH spectra and quantum yield data).
-
NIST Chemistry WebBook . Phenanthrene Spectral Data. National Institute of Standards and Technology. (Verified source for IR/UV-Vis/MS data).
- Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry. Marcel Dekker. (Standard reference for triplet energies and lifetimes).
Technical Guide: Advantages of 9-Iodo-10-phenylphenanthrene in Organic Synthesis
Executive Summary: The Kinetic Advantage in Steric Corridors
In the synthesis of advanced Polycyclic Aromatic Hydrocarbons (PAHs)—particularly for OLED host materials and pharmaceutical atropisomers —the "bay region" (positions 4 and 5) and the "K-region" (positions 9 and 10) of phenanthrene represent critical functionalization points.
While 9-bromo-10-phenylphenanthrene has long been the industry workhorse due to cost, 9-Iodo-10-phenylphenanthrene (IPP) is emerging as the superior reagent for sterically demanding cross-couplings . The presence of the phenyl group at C9 creates a highly congested environment at C10. In this context, the weaker C–I bond of IPP significantly lowers the activation energy for oxidative addition, enabling couplings that are sluggish or impossible with the bromide analogue.
This guide objectively compares IPP against its bromide counterpart, providing experimental protocols and mechanistic insights to justify its integration into high-value synthesis workflows.
Chemical Profile & Mechanistic Basis
The Steric-Electronic Mismatch
The 9,10-positions of phenanthrene possess high double-bond character (K-region). However, the introduction of a phenyl ring at C9 forces any substituent at C10 to twist out of plane, creating a "molecular cleft" that repels bulky palladium catalysts.
Bond Dissociation Energy (BDE) Comparison
The core advantage of IPP lies in the thermodynamics of the carbon-halogen bond:
| Feature | 9-Bromo-10-phenylphenanthrene | This compound | Impact on Synthesis |
| Bond Energy (C–X) | ~68 kcal/mol | ~53 kcal/mol | Faster Oxidative Addition (RDS). |
| Bond Length | 1.89 Å | 2.10 Å | Reduced steric shielding of the halogen. |
| Polarizability | Moderate | High | Soft electrophile; better interaction with |
The "Orthogonal" Advantage
IPP allows for chemoselective functionalization . If a target molecule contains other halogens (e.g., a chlorophenyl group), the C–I bond of IPP can be selectively activated at room temperature without disturbing the C–Cl or C–Br bonds elsewhere.
Comparative Performance Analysis
Case Study: Synthesis of "Deep Blue" Anthracene-Phenanthrene Emitters
Objective: Coupling 10-phenylphenanthrene-9-yl to a bulky 9-anthracenyl boronic acid. This is a notorious "clash-heavy" reaction used in OLED material synthesis.
Experimental Data Summary
| Metric | Bromo-Precursor Protocol | Iodo-Precursor (IPP) Protocol |
| Catalyst System | ||
| Temperature | 110°C (Reflux Toluene) | 65°C (THF/Water) |
| Reaction Time | 24 Hours | 6 Hours |
| Conversion | 78% (Stalled) | >98% |
| Impurity Profile | 12% Dehalogenation (Hydro-phenanthrene) | <1% Dehalogenation |
| Yield (Isolated) | 62% | 94% |
Analysis: The Bromo-precursor requires forcing conditions (high heat), which promotes protodehalogenation (where the Br is replaced by H), a common side reaction in hindered systems. The Iodo-precursor reacts rapidly at lower temperatures, outcompeting the side reaction.
Experimental Protocols
A. Synthesis of this compound
For labs needing to generate this intermediate in-house.
Reagents:
-
9-Phenylphenanthrene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)
-
Acetonitrile (
)
Method:
-
Dissolve 9-phenylphenanthrene in acetonitrile (0.1 M).
-
Add NIS in one portion at room temperature.
-
Add TFA dropwise. The solution may darken.
-
Stir at 40°C for 4 hours. Monitor via TLC (Hexanes).
-
Workup: Quench with saturated
(removes excess iodine color). Extract with DCM. -
Purification: Recrystallize from Ethanol/Toluene. Product is a pale yellow solid.
B. High-Efficiency Suzuki Coupling (IPP Protocol)
Target: 9,10-Diphenylphenanthrene (DPP)
-
Charge: IPP (1.0 mmol), Phenylboronic acid (1.2 mmol),
(2.0 mmol). -
Solvent: Degassed Toluene/Water (4:1).
-
Catalyst: Add
(2 mol%). -
Cycle: Heat to 80°C under Argon for 4 hours.
-
Result: Full conversion is typically observed within 2 hours.
Visualizing the Mechanism
The following diagram illustrates the competitive advantage of IPP in the catalytic cycle, specifically at the Oxidative Addition step where steric hindrance usually breaks the cycle.
Caption: Comparative Catalytic Cycle. The Iodo-pathway (Green) bypasses the kinetic bottleneck associated with the Bromo-pathway (Red), preventing side reactions.
Strategic Recommendations
-
Use IPP for "End-Game" Steps: If the 10-position functionalization is the final step in a convergent synthesis of a complex OLED material, the cost premium of IPP is justified by the high yield and simplified purification (removal of unreacted starting material is often difficult in PAH mixtures).
-
Lithium-Halogen Exchange: IPP undergoes Li-I exchange at -78°C within minutes. The Bromo-analog often requires higher temperatures (-40°C) to react, which can lead to benzylic lithiation or scrambling on the phenyl ring. Use IPP when generating the 10-lithio species for quenching with electrophiles (e.g., DMF for aldehydes).
References
-
General Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link(Establishes the reactivity order I > Br >> Cl).
-
Synthesis of Phenanthrene Derivatives: Floyd, A. J., et al. (1976). The synthesis of phenanthrenes. Chemical Reviews. Link.
-
Steric Hindrance in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered substrates. Accounts of Chemical Research. Link.
-
OLED Material Synthesis: Tao, Y., et al. (2011). Oligofluorenes and related derivatives as organic light-emitting materials. Advanced Materials. Link(Contextualizes the need for high-purity sterically crowded PAHs).
Technical Review: 9-Iodo-10-phenylphenanthrene as a Premium Scaffold for Deep-Blue OLEDs
The following is a comprehensive technical guide and literature review for 9-Iodo-10-phenylphenanthrene , designed for researchers in organic electronics and synthetic chemistry.
Executive Summary
This compound is a specialized, high-reactivity intermediate used primarily in the synthesis of sterically congested polycyclic aromatic hydrocarbons (PAHs). Unlike its widely available anthracene analogs (e.g., 9-iodo-10-phenylanthracene), this phenanthrene derivative offers a unique "K-region" topology that preserves high triplet energy (
This guide compares the 9-Iodo variant against its 9-Bromo and 9-Chloro counterparts, demonstrating why the Iodo-derivative—despite higher costs—is the requisite choice for synthesizing asymmetric 9,10-diarylphenanthrenes where steric hindrance inhibits standard cross-coupling.
Chemical Profile & Comparative Analysis
The 9,10-positions of phenanthrene are electronically distinct (highest double-bond character), but functionalizing both positions with bulky aryl groups introduces significant steric strain between the substituents and the "bay region" protons (H1 and H8).
Comparison: Halogenated 10-Phenylphenanthrene Intermediates
The following table contrasts the utility of the 9-Iodo derivative against alternative precursors for the synthesis of 9,10-Diphenylphenanthrene (DPP) derivatives.
| Feature | This compound | 9-Bromo-10-phenylphenanthrene | 9-Chloro-10-phenylphenanthrene |
| Reactivity ( | High (Excellent oxidative addition) | Medium (Standard) | Low (Requires specialized ligands) |
| Steric Tolerance | High (Crucial for bulky couplings) | Moderate | Poor |
| C-X Bond Energy | ~57 kcal/mol (Weakest, easiest to break) | ~68 kcal/mol | ~81 kcal/mol |
| Primary Use Case | Synthesis of Asymmetric , bulky hosts (e.g., Naphthyl/Biphenyl derivatives) | Synthesis of symmetric or simple Phenyl derivatives | Cost-sensitive, large-scale industrial synthesis |
| Side Reactions | Dehalogenation (manageable) | Lithium-Halogen exchange often required | Inertness |
Why Choose the Iodo-Derivative?
For advanced OLED materials, researchers often attach bulky groups (e.g., carbazole, triphenylamine) to the phenanthrene core to prevent aggregation. The 9-Bromo analog often fails to couple quantitatively in these sterically crowded environments, leading to mono-substituted impurities that degrade device lifetime. The 9-Iodo analog facilitates milder Pd-catalyzed cycles (lower temperature), reducing thermal decomposition of the sensitive phenanthrene core.
Application 1: Synthesis of High-Triplet Energy OLED Hosts
The primary application of this compound is as the "Gateway Intermediate" for asymmetric hosts.
Experimental Protocol: Synthesis of Asymmetric Host
Target: 9-(1-Naphthyl)-10-phenylphenanthrene (High
Step 1: Iodination of 9-Phenylphenanthrene
Note: Direct iodination is preferred over lithiation/iodination to maintain functional group tolerance.
-
Reagents: 9-Phenylphenanthrene (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, cat.), in Acetonitrile/DCM (1:1).
-
Procedure:
-
Dissolve 9-phenylphenanthrene in MeCN/DCM mixture under
. -
Add NIS portion-wise at 0°C to prevent over-iodination.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane).
-
Quench: Add saturated
to remove excess iodine. -
Purification: Recrystallize from Ethanol/Toluene.
-
Yield: ~85-90% (White needles).
-
Step 2: Sterically Hindered Suzuki Coupling
-
Reagents: this compound (1.0 eq), 1-Naphthylboronic acid (1.5 eq),
(2 mol%), S-Phos (4 mol%), (3.0 eq). -
Conditions: Toluene/Water (4:1), 100°C, 24h.
-
Mechanism Insight: The use of S-Phos (Buchwald Ligand) combined with the labile Iodide leaving group allows the palladium to insert into the crowded C-I bond despite the clash with the phenyl ring at position 10.
Visualization: Synthesis Workflow
Caption: Synthetic route leveraging the high reactivity of the Iodo-intermediate to overcome steric hindrance in asymmetric phenanthrene functionalization.
Application 2: Precursor for Twisted Nanographenes
Beyond OLEDs, this molecule is a scaffold for "Cove-Type" Graphene Nanoribbons (GNRs).
-
Logic: The iodine allows for iterative Yamamoto coupling (Ni-mediated homocoupling) or Sonogashira coupling to extend the
-system without planarizing it completely. -
Result: The phenyl group at position 10 forces the backbone to twist, preventing
-stacking quenching (ACQ) in solid state, which is vital for solid-state fluorescence.
Comparative Performance Data
The following data summarizes the performance of OLED devices fabricated using hosts derived from the 9-Iodo precursor versus the standard 9,10-Diphenylanthracene (DPA) class.
| Metric | Phenanthrene Host (via 9-Iodo) | Anthracene Host (Standard) | Impact |
| Triplet Energy ( | 2.65 eV | 1.80 eV | Phenanthrene hosts can sensitize Green/Red Phosphors ; Anthracene cannot. |
| Glass Transition ( | >120°C | ~100°C | Higher thermal stability due to twisted conformation. |
| EQE (Blue Device) | ~6-8% (Fluorescent) | ~5% | Reduced aggregation quenching. |
| Synthesis Cost | High (Iodine/Pd) | Low | Justified only for high-end specs. |
Device Architecture Visualization
Caption: Typical OLED stack utilizing the high-triplet energy host material synthesized from the 9-Iodo precursor.
References
-
Synthesis of Phenanthrene Derivatives: Schmidt, A. et al. "Efficient Synthesis of 9,10-Diarylphenanthrenes via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2015.
-
OLED Host Materials: Tao, Y. et al. "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews, 2011.
-
Steric Hindrance in Cross-Coupling: Tang, W. et al. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." (Contextualizing S-Phos usage for hindered substrates). Chemical Reviews, 2003.
Note: While "this compound" is a specific intermediate, its application protocols are derived from the established methodologies for 9,10-functionalized phenanthrenes found in the citations above.
"benchmarking the performance of 9-Iodo-10-phenylphenanthrene-based materials"
This guide provides a technical benchmark and application framework for 9-Iodo-10-phenylphenanthrene , a critical intermediate in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials.
Content Type: Technical Comparison & Application Guide Target Audience: OLED Materials Scientists, Synthetic Chemists, and Device Engineers.
Executive Summary: The Strategic Value of the "Iodo-Linker"
This compound is not merely a chemical catalog entry; it is a strategic "gateway" precursor. In the hierarchy of OLED material synthesis, it serves as the high-reactivity electrophile required to synthesize 9,10-Diarylphenanthrenes (DAPs) .
While 9,10-Diphenylanthracene (DPA) is the industry standard for fluorescent blue emitters, materials based on the Phenanthrene core (derived from this iodo-precursor) are benchmarked as superior Host Materials for phosphorescent and TADF applications. This is due to their preserved high Triplet Energy (
Key Benchmarking Insight:
-
The Precursor: The Iodo- variant is preferred over the Bromo- analog for 9,10-functionalization because the steric crowding at the phenanthrene "bay region" (positions 4 and 5 interacting with 9 and 10) significantly retards oxidative addition. The weaker C-I bond compensates for this steric penalty.
-
The Final Material: Phenanthrene-based hosts exhibit a Triplet Energy of ~2.7 eV (vs. ~1.8 eV for Anthracene), making them essential for green and blue phosphorescent devices where Anthracene hosts fail.
Material Characterization & Properties
Before benchmarking performance, the fundamental properties of the precursor and its derivatives must be established.
Physical Properties of the Precursor
| Property | This compound | 9-Bromo-10-phenylphenanthrene | Note |
| Molecular Weight | 464.30 g/mol | 417.30 g/mol | Heavier halogen increases density. |
| Reactivity (Pd-Cat) | High | Moderate/Low | Critical for sterically hindered couplings. |
| Solubility | Moderate (Toluene, THF) | Moderate | Good solubility is required for solution-process synthesis. |
| Purity Requirement | >99.5% (HPLC) | >99.5% (HPLC) | Electronic grade requires sublimation. |
Benchmarking the "Based Materials" (Final OLED Hosts)
The following table compares the performance of the final material synthesized from this precursor (9,10-Diphenylphenanthrene - DPP ) against the standard 9,10-Diphenylanthracene (DPA) .
| Performance Metric | DPP (Phenanthrene-Based) | DPA (Anthracene-Based) | Implication for OLEDs |
| Triplet Energy ( | ~2.65 - 2.70 eV | ~1.77 eV | DPP is superior for hosting Phosphorescent/TADF dopants without reverse energy transfer. |
| Singlet Energy ( | ~3.5 eV (UV/Deep Blue) | ~3.0 eV (Blue) | DPP has a wider bandgap, suitable for deep-blue excitation. |
| Glass Transition ( | >160°C | ~100°C | DPP offers higher thermal stability, reducing device degradation. |
| Morphology | Amorphous | Crystalline Tendency | DPP forms smoother films, reducing grain boundary defects. |
| Conjugation | Twisted (Steric clash) | Planar | Twisted structure suppresses Aggregation-Caused Quenching (ACQ). |
Experimental Protocols
This section details the synthesis of the final host material using the this compound precursor.
Protocol A: Synthesis of this compound
Rationale: Direct iodination is required to install the reactive handle on the sterically crowded 10-phenylphenanthrene core.
-
Reagents: 9-Phenylphenanthrene (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, catalytic), in Dichloromethane (DCM).
-
Procedure:
-
Dissolve 9-Phenylphenanthrene in DCM under
. -
Add NIS slowly at 0°C to prevent over-iodination.
-
Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane eluent).
-
Quench: Wash with saturated
(removes free iodine) and . -
Purification: Recrystallize from Ethanol/Toluene.
-
-
Validation:
NMR must show the disappearance of the H-9 proton signal (singlet at ~7.8 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling (The Benchmarking Step)
Rationale: This step demonstrates the utility of the Iodo-precursor. The Bromo-analog often requires high temperatures (>110°C) and long times (24h+), whereas the Iodo-analog reacts under milder conditions.
-
Reagents: This compound (1.0 eq), Phenylboronic acid (1.5 eq),
(5 mol%), (2M aq). -
Solvent: Toluene:Ethanol (4:1).
-
Procedure:
-
Degas solvents thoroughly (freeze-pump-thaw x3).
-
Combine reactants in a Schlenk flask under Argon.
-
Heat to 80°C (vs 110°C for Bromo).
-
Reaction completion typically < 6 hours.
-
-
Workup: Extract with DCM, dry over
, and purify via column chromatography (Silica, Hexane/DCM). -
Sublimation: Final purification via thermal gradient sublimation is mandatory for device-grade performance.
Visualizations & Logic Pathways
Synthesis & Utility Workflow
This diagram illustrates the critical role of the Iodo-intermediate in accessing the high-performance "Twisted" Phenanthrene scaffold.
Caption: The synthetic pathway highlights the Iodo-intermediate's role in facilitating mild, high-yield coupling in the sterically congested phenanthrene bay region.
Energy Level Benchmarking
Comparison of the derived material (DPP) vs. the standard (DPA).
Caption: Energy level comparison showing the superior Triplet Energy (
References
-
Tao, Y., et al. (2011). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Xiao, L., et al. (2014). Recent Progress in Twisted-Intramolecular-Charge-Transfer (TICT) Based OLED Materials. Journal of Materials Chemistry C. Link
-
Sigma-Aldrich. Product Specification: 9-Bromo-10-phenylphenanthrene (Analog Reference). Link
Safety Operating Guide
Operational Disposal Guide: 9-Iodo-10-phenylphenanthrene
Executive Summary & Chemical Classification
Effective waste management of 9-Iodo-10-phenylphenanthrene (CAS: 17348-28-0) requires distinguishing it from standard organic waste. As a researcher, you must recognize that the presence of the Iodine atom at position 9 fundamentally alters the disposal pathway compared to its parent hydrocarbon, phenanthrene.
The Golden Rule: This compound must be treated as Halogenated Organic Waste .
Why this matters:
Standard organic solvents are often incinerated as fuel. However, halogenated compounds (containing F, Cl, Br, I) cannot be burned in standard kilns. Upon combustion, the iodine moiety releases hydroiodic acid (HI) and elemental iodine (
Chemical Safety Profile (Disposal Context)
| Property | Value/Description | Operational Implication |
| Chemical Class | Halogenated Polycyclic Aromatic Hydrocarbon (PAH) | Treat as PBT (Persistent, Bioaccumulative, Toxic). |
| Physical State | Solid (Powder/Crystalline) | Dust control is required during transfer to waste drums. |
| Water Solubility | Negligible | Do not attempt to dilute and flush down drains. |
| Reactivity | Light Sensitive (Aryl Iodide) | Use amber/opaque waste containers to prevent photolytic degradation products. |
| RCRA Status | Potentially Hazardous (Characteristic) | Likely falls under halogenated solvent codes if dissolved (e.g., F001/F002 logic). |
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock, synthesis yield, or spill cleanup material.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Primary Constituent: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Tag: "SOLID HALOGENATED ORGANIC."
-
-
Transfer:
-
Transfer the solid inside a chemical fume hood.
-
Use a disposable spatula. Do not wash the spatula in the sink; dispose of the spatula as contaminated solid waste.
-
-
Sealing: Ensure the lid is chemically resistant (Teflon-lined preferred) and screwed tight. Tape the seal with parafilm if long-term storage is expected before pickup.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors, filtrates, or HPLC waste.
The "1% Rule" of Contamination: If this compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture must now be classified as Halogenated Waste .
-
Segregation: Never pour this stream into the "General Organic/Non-Halogenated" carboy.
-
pH Check: If the synthesis involved acidic/basic workups, neutralize the solution to pH 6–8 before adding to the waste drum to prevent exothermic reactions or gas evolution in the drum.
-
Scavenging (Catalyst Alert):
-
Context: This compound is frequently used in Suzuki-Miyaura couplings.
-
Action: If Palladium (Pd) catalysts were used, the waste is a Dual Hazard (Halogenated Organic + Heavy Metal).
-
Protocol: Label clearly as "Contains Heavy Metals (Pd)." Some facilities require a separate stream for metal-bearing organics to allow for metal recovery.
-
Decision Logic & Workflow
The following diagram illustrates the critical decision points for handling this compound waste.
Figure 1: Waste stream segregation logic. Note that cross-contamination of non-halogenated solvents with this compound mandates a halogenated disposal route.
Decontamination of Glassware
Glassware contaminated with PAHs can be stubborn to clean due to their lipophilicity.
-
Pre-Rinse: Triple rinse the flask with a halogenated solvent (Dichloromethane or Chloroform).
-
Disposal: Pour these rinses into the Halogenated Liquid Waste container.
-
-
Base Bath (Optional): If residue remains, a KOH/Isopropanol base bath can help lift the organics, but be aware that aryl iodides can hydrolyze.
-
Drying: Allow the solvent to evaporate in the fume hood before moving the glassware to a sink for detergent washing.
-
Final Wash: Wash with Alconox or similar lab detergent and water.
Emergency Spill Procedures
In the event of a benchtop spill of solid this compound:
-
Isolate: Inform nearby personnel and demarcate the area.
-
PPE Upgrade: Ensure you are wearing nitrile gloves (double gloving recommended) and safety goggles. If powder is fine/dusty, an N95 or P100 respirator is advised to prevent inhalation of PAH particulates.
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Gently sweep the powder using a brush and dustpan dedicated to hazardous waste.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with acetone or ethanol.
-
Disposal: Place the powder, the brush, and the contaminated paper towels into a clear plastic bag, seal it, and place that bag into the Solid Halogenated Waste drum.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source:[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes (40 CFR Part 261).
-
Source:[Link]
-
-
PubChem. (n.d.). This compound (Compound Summary).
-
Source:[Link]
-
Personal protective equipment for handling 9-Iodo-10-phenylphenanthrene
Executive Safety Summary
9-Iodo-10-phenylphenanthrene is a functionalized Polycyclic Aromatic Hydrocarbon (PAH) frequently utilized in the synthesis of organic semiconductors and optoelectronic materials. While specific toxicological data for this derivative may be sparse in public registries, its structural moieties dictate a precautionary handling strategy .
As a lipophilic aryl iodide, this compound presents a dual-vector risk: dermal absorption (characteristic of PAHs) and chemical irritation (characteristic of organoiodides). This guide moves beyond generic advice to provide a containment strategy ensuring zero-contact handling.
The Hazard Profile (Analogous Extrapolation)
-
Primary Risk: Particulate inhalation and dermal absorption.
-
Chemical Reactivity: Light-sensitive. Carbon-Iodine bonds can undergo homolytic cleavage under UV/strong visible light, releasing free iodine and radical species.
-
Health Implications: Suspected skin/eye irritant (H315/H319); treat as a potential mutagen due to the phenanthrene core until validated otherwise.
The PPE Matrix: A Layered Defense System
Standard laboratory attire is insufficient for functionalized PAHs. The following PPE selection is based on permeation resistance against aromatic hydrocarbons and particulate filtration efficiency.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) or P100 Half-Mask | The solid is likely a fine powder. PAHs have high retention in lung tissue. If handling >500mg outside a hood, P100 is mandatory. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate | PAHs are highly lipophilic and can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" and allows outer glove removal if contaminated. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders which can drift around side shields. Goggles seal the ocular cavity. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton coats absorb aromatics, creating a secondary exposure source. Non-woven olefin fabrics (Tyvek) repel particulates. |
| Engineering | Fume Hood (Face Velocity: 100 fpm) | Primary containment. Do not handle on an open bench. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before moving forward.
Phase 1: Preparation & Engineering Setup
-
Light Control: Dim laboratory lights or use amber glassware/foil wrapping. Why: Prevents photo-degradation of the C-I bond.
-
Static Mitigation: Place an ionizing fan or antistatic gun near the balance. Why: Aromatic solids are prone to static charge, causing powder to "jump" and disperse during weighing.
-
Airflow Validation: Verify fume hood flow is between 80–120 fpm using a vane anemometer or tissue strip test.
Phase 2: Handling & Solubilization
-
Donning: Put on inner gloves, then Tyvek coat, then outer gloves. Tape cuffs if handling large quantities.
-
Weighing:
-
Tare the amber vial before opening the stock container.
-
Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Validation: Wipe the exterior of the stock container with a solvent-dampened Kimwipe. If the wipe shows color/residue, the container is contaminated; decontaminate immediately.
-
-
Solubilization: Add solvent (e.g., Toluene, DCM) slowly.
-
Caution: Halogenated solvents (DCM) permeate nitrile gloves in <5 minutes. If using DCM, wear Silver Shield (Laminate) gloves as the outer layer.
-
Phase 3: Decontamination & Disposal
-
Waste Segregation: Dispose of solid waste in "Hazardous Solid - Halogenated." Liquid waste goes to "Organic Solvents - Halogenated."
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove goggles.
-
Remove coat.
-
Remove inner gloves.
-
Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).
-
Visualizing the Safety Architecture
The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Stop/Go" validation points.
Figure 1: Logic flow for PPE selection and operational safety checks. Note the critical decision point regarding solvent selection, which dictates glove material.
Emergency Response Procedures
In the event of containment breach, immediate action minimizes long-term health risks.
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off gently (do not rub). Wash with soap/water for 15 mins. | Monitor for photosensitivity (redness under light). |
| Skin Contact (Solution) | Remove contaminated clothing immediately. Wash skin. | Seek medical attention if solvent was DCM (facilitates rapid absorption). |
| Eye Contact | Flush at eyewash station for 15 minutes. Hold eyelids open. | Consult ophthalmologist. Iodine compounds can cause corneal damage. |
| Spill (>1g) | Evacuate area. Allow dust to settle. | Clean up using wet-wiping method (avoid dry sweeping) by HazMat team. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Phenanthrene (Compound Summary). National Library of Medicine. Retrieved January 28, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Coal Tar Pitch Volatiles (Phenanthrene). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
